molecular formula C10H8N2S2 B1208476 4,4'-Dipyridyl disulfide CAS No. 2645-22-9

4,4'-Dipyridyl disulfide

Número de catálogo: B1208476
Número CAS: 2645-22-9
Peso molecular: 220.3 g/mol
Clave InChI: UHBAPGWWRFVTFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4'-dipyridyl disulfide is an organic disulfide obtained by formal oxidative dimerisation of 4-thiopyridine. It is an organic disulfide and a member of pyridines.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(pyridin-4-yldisulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBAPGWWRFVTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SSC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181045
Record name 4,4'-Dipyridyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Dipyridyl disulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19975
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2645-22-9
Record name 4,4′-Dithiodipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2645-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dipyridyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aldrithiol-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dipyridyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-dithiodipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIPYRIDYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4LXL5JH8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4,4'-Dipyridyl Disulfide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, reactivity, and applications of 4,4'-Dipyridyl Disulfide, a pivotal reagent in biochemical and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its core chemical characteristics, experimental applications, and its role in cellular signaling pathways.

Core Chemical Properties

This compound, also known as 4,4'-dithiodipyridine or Aldrithiol-4, is an organic disulfide compound.[1][2][3][4] It is characterized by two pyridine (B92270) rings linked by a disulfide bond.[5] This structure imparts unique redox properties, making it a highly reactive and versatile tool in various scientific disciplines.[5] The compound typically appears as a white to yellow-orange crystalline powder.[5][6][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Synonyms 4,4'-Dithiodipyridine, Aldrithiol-4, 4-PDS, DTDP[1][2][7][8]
CAS Number 2645-22-9[1][2][4][6]
Molecular Formula C₁₀H₈N₂S₂[1][2][6][9]
Molecular Weight 220.31 g/mol [1][6][8][9]
Melting Point 72-80 °C (lit.)[6][8][9]
Boiling Point 356.1 ± 17.0 °C (Predicted)[8]
Appearance White to yellow-orange crystalline powder[5][6][7]
Solubility Soluble in 95% ethanol; does not mix well with water.[7][8][10]
Storage Conditions 0-8 °C, protect from light.[6]

Reactivity and Mechanism of Action

The primary reactivity of this compound stems from its disulfide bond, which readily participates in thiol-disulfide exchange reactions.[11][12] This makes it a potent thiol oxidant. In the presence of a compound containing a free thiol group (R-SH), the disulfide bond in this compound is cleaved, resulting in the formation of a mixed disulfide and the release of one molecule of 4-thiopyridone. This reaction is the basis for its widespread use in the quantification of thiols. The reaction can be monitored spectrophotometrically due to the strong absorbance of the 4-thiopyridone product.[13]

The reactivity of this compound is influenced by pH. Electron-withdrawing groups on the pyridine ring can lower the pKa of the corresponding thiol, leading to a higher concentration of the more nucleophilic thiolate anion at a given pH, which can enhance the rate of thiol-disulfide exchange.[14]

Key Applications in Research and Development

This compound has a broad range of applications in scientific research, particularly in the fields of biochemistry, drug development, and materials science.

  • Biochemical Research : It is extensively used as a reagent for the quantification of thiol groups in proteins and other biological molecules.[15][16] Its ability to react with both accessible and buried thiol groups makes it a valuable tool for studying protein structure and conformation.[16]

  • Pharmaceutical Development : The disulfide bond is a key feature in many drug delivery systems. The redox-responsive nature of this bond allows for the targeted release of drugs in specific cellular environments, such as the reducing environment of the cytoplasm.[17] this compound and its derivatives are used to create these redox-sensitive linkers in prodrugs and drug-carrier conjugates.

  • Materials Science : It is employed in the modification of gold surfaces to create self-assembled monolayers (SAMs).[4] The thiol groups generated from the disulfide bond readily bind to gold, allowing for the functionalization of surfaces for applications in biosensors and biocompatible materials.[18]

Experimental Protocols

Quantification of Thiols using this compound

This protocol outlines a general procedure for the spectrophotometric quantification of thiol groups in a sample.

Materials:

  • This compound (DTDP) solution (e.g., 2 mM in a suitable buffer)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Sample containing thiol groups

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a blank solution by adding the DTDP solution to the buffer in a cuvette.

  • Measure the absorbance of the blank at the appropriate wavelength (typically around 324 nm for the 4-thiopyridone product).

  • Add the thiol-containing sample to the cuvette.

  • Mix gently and incubate for a sufficient time for the reaction to go to completion (this may vary depending on the sample).

  • Measure the final absorbance of the solution at the same wavelength.

  • The concentration of thiol groups can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-thiopyridone (approximately 19,800 M⁻¹cm⁻¹ at 324 nm).[16]

Modification of Gold Surfaces

This protocol provides a general workflow for the formation of a self-assembled monolayer of this compound on a gold surface.

Materials:

  • Gold substrate (e.g., gold-coated slide or electrode)

  • Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )

  • Absolute ethanol

  • Solution of this compound in a suitable solvent (e.g., ethanol)

  • Nitrogen gas for drying

Procedure:

  • Cleaning the Gold Substrate: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done using a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV/Ozone cleaning.[18] Rinse the substrate extensively with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen.

  • SAM Formation: Immerse the clean, dry gold substrate in a solution of this compound (e.g., 1 mM in ethanol).[18] The disulfide will cleave and the resulting thiol groups will chemisorb onto the gold surface. The immersion time can vary from a few hours to overnight to ensure the formation of a well-ordered monolayer.[19]

  • Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any non-specifically adsorbed molecules. Dry the functionalized surface under a gentle stream of nitrogen.

Signaling Pathways and Logical Relationships

This compound, as a potent thiol oxidant, can significantly impact cellular redox homeostasis and signaling pathways that are regulated by the thiol-disulfide status of proteins.

Thiol-Disulfide Exchange Reaction

The fundamental reaction of this compound with a thiol-containing molecule is a thiol-disulfide exchange. This reaction is central to its mechanism of action and its utility in various assays.

Thiol_Disulfide_Exchange DPDS This compound (Py-S-S-Py) Intermediate Mixed Disulfide (Py-S-S-R) DPDS->Intermediate + R-SH Thiol Thiol (R-SH) Thiol->Intermediate Intermediate->Thiol - Py-SH Product 4-Thiopyridone (Py-SH) Intermediate->Product + R-SH

Caption: General mechanism of thiol-disulfide exchange with this compound.

Impact on the Glutathione (B108866) Redox Cycle

In a cellular context, this compound can perturb the glutathione redox cycle. Glutathione (GSH) is a major intracellular antioxidant, and its reduced state is maintained by the enzyme glutathione reductase. By oxidizing GSH to glutathione disulfide (GSSG), this compound can induce oxidative stress. This disruption can affect numerous downstream signaling pathways. Genes such as GLR1 (glutathione reductase) are crucial for cellular survival in the presence of this compound.[11][12]

Glutathione_Redox_Cycle cluster_0 Cellular Environment DPDS This compound GSSG Oxidized Glutathione (GSSG) DPDS->GSSG Oxidizes GSH Reduced Glutathione (2GSH) GSSG->GSH Reduces OxidativeStress Oxidative Stress GSSG->OxidativeStress GR Glutathione Reductase (GLR1) GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Caption: Disruption of the glutathione redox cycle by this compound.

Interaction with the PDI-Ero1p Pathway in the Endoplasmic Reticulum

The protein disulfide isomerase (PDI) and the endoplasmic reticulum oxidoreductin 1 (Ero1p) pathway are essential for the correct folding of proteins in the endoplasmic reticulum (ER) by catalyzing the formation and isomerization of disulfide bonds. This compound can act as an external source of oxidizing equivalents for this pathway, potentially rescuing certain defects in Ero1p function.[20] This interaction highlights its ability to influence protein folding and ER homeostasis.

PDI_Ero1p_Pathway cluster_ER Endoplasmic Reticulum Lumen DPDS This compound PDI_ox Oxidized PDI PDI(S-S) DPDS->PDI_ox Oxidizes PDI_red Reduced PDI PDI(SH)₂ PDI_ox->PDI_red Reduces PDI_ox->PDI_red Reduces Protein_ox Folded Protein (with disulfide bonds) PDI_ox->Protein_ox Oxidizes Ero1p Ero1p Ero1p->PDI_ox Oxidizes Protein_red Unfolded Protein (with thiols)

Caption: this compound as an oxidant in the PDI-Ero1p protein folding pathway.

Conclusion

This compound is a cornerstone reagent for researchers in the life sciences and materials science. Its well-characterized reactivity, particularly in thiol-disulfide exchange reactions, underpins its utility in a wide array of applications, from quantifying cellular thiols to constructing sophisticated drug delivery systems and functionalized surfaces. A thorough understanding of its chemical properties and reactivity is essential for its effective application in research and development. This guide provides a foundational overview to aid scientists in leveraging the full potential of this versatile molecule.

References

4,4'-Dipyridyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2645-22-9

Abstract

This technical guide provides an in-depth overview of 4,4'-Dipyridyl disulfide (CAS No. 2645-22-9), a versatile organosulfur compound.[1][2][3] Also known by synonyms such as 4,4'-Dithiodipyridine and Aldrithiol-4, this reagent is characterized by two pyridine (B92270) rings linked by a disulfide bond.[3] Its primary utility stems from its reactivity as a thiol oxidant, enabling its participation in thiol-disulfide exchange reactions. This property makes it an invaluable tool in biochemical research for the quantification of thiol groups and in the study of redox biology. Furthermore, its applications extend to pharmaceutical development, where it is explored for its role in drug delivery systems, and in materials science as a cross-linking agent for polymers.[2] This document details the physicochemical properties, synthesis, reactivity, and key experimental applications of this compound, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to pale yellow or orange powder.[2][4] It is an organic disulfide formed from the formal oxidative dimerization of 4-thiopyridine.[4][5] The molecule consists of two pyridine rings connected at the 4-position by a disulfide bridge.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2645-22-9[1][2][3][6][7][8]
Molecular Formula C10H8N2S2[1][2][3][4]
Molecular Weight ~220.31 g/mol [1][4][9]
IUPAC Name 4-(pyridin-4-yldisulfanyl)pyridine[1][3]
Appearance White to pale yellow/orange crystalline powder[2][4]
Melting Point 72-80 °C (76-78 °C lit.)[2][6]
Solubility Soluble in 95% ethanol (B145695) (5%, clear)[4][6]
Storage Temperature 2-8°C, Protect from Light[2][4][6]

Synthesis

The primary method for the synthesis of this compound is through the oxidative dimerization of 4-thiopyridine.[1] This process involves the formation of a disulfide bond between two thiol groups from separate 4-thiopyridine molecules, typically facilitated by a suitable oxidizing agent. The reaction conditions, such as pH and temperature, can be optimized to improve the yield and purity of the final product.

G cluster_synthesis Synthesis Workflow A 4-Thiopyridine (Starting Material) C Reaction Vessel (Controlled pH & Temperature) A->C B Oxidizing Agent B->C D Oxidative Dimerization C->D E This compound (Product) D->E F Purification (e.g., Recrystallization) E->F

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanism of Action

The core reactivity of this compound lies in its disulfide bond, which readily participates in thiol-disulfide exchange reactions. It acts as a thiol oxidant, reacting with free sulfhydryl groups (thiols) to form a mixed disulfide. This reaction liberates one molecule of 4-thiopyridone (the tautomer of 4-mercaptopyridine), a chromophore that can be quantified spectrophotometrically. This reactivity is particularly pronounced at lower pH levels.[1]

In biological systems, this reactivity allows it to modify proteins by oxidizing thiol groups on cysteine residues, which can alter protein function and stability.[1] This can induce oxidative stress within cells and has been shown to activate signaling pathways responsive to such stress, including the activation of transcription factors like Yap1p.[1]

G cluster_reaction Thiol-Disulfide Exchange Mechanism 44DPDS This compound (Py-S-S-Py) Intermediate Mixed Disulfide Intermediate (R-S-S-Py) 44DPDS->Intermediate + R-SH RSH Thiol-containing Molecule (R-SH) Product 4-Thiopyridone (Py-SH) Intermediate->Product - Py-SH

Caption: Reaction of this compound with a generic thiol (R-SH).

Applications in Research and Drug Development

The unique reactivity of this compound has led to its use in a variety of scientific applications.

  • Biochemical Research: It is widely used as a reagent for the quantitative determination of free thiol groups in proteins and other biological molecules.[1] It is also employed to study redox biology and the effects of sulfhydryl oxidation on protein function.[10] For instance, it has been used to investigate the dissociation of the GroEL protein complex.[1]

  • Pharmaceutical Development: The compound is explored for its potential in drug delivery systems.[2] The formation of disulfide bonds is a key strategy in creating bioconjugates, where peptides or drugs can be linked to lipids or other carriers.[11] These disulfide linkages are relatively stable but can be cleaved under the reducing conditions found inside cells, allowing for targeted drug release.[11]

  • Materials Science and Biosensors: this compound is used to modify gold surfaces by forming self-assembled monolayers.[1][6][8] These modified surfaces can then be used to immobilize proteins for interaction studies, forming the basis of various biosensors.[1]

  • Polymer Chemistry: It serves as an effective cross-linking agent in the synthesis of polymers, which can enhance the mechanical and thermal stability of the resulting materials.[2]

Experimental Protocols

Spectrophotometric Quantification of Thiols

This protocol outlines the use of this compound for determining the concentration of thiol groups in a sample, a method often referred to as a modified Ellman's assay. The reaction produces 4-thiopyridone, which has a distinct absorbance maximum.

Materials:

  • This compound solution (e.g., 10 mM in ethanol)

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Thiol-containing sample (e.g., protein solution)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a blank by adding the reaction buffer and the this compound solution to a cuvette.

  • Add the thiol-containing sample to a separate cuvette containing the reaction buffer.

  • Initiate the reaction by adding the this compound solution to the sample cuvette. Mix gently.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow the reaction to complete.

  • Measure the absorbance of the solution at the appropriate wavelength for 4-thiopyridone (typically around 324 nm, though the shift upon reaction is key).

  • The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-thiopyridone, b is the path length of the cuvette, and c is the concentration.

G cluster_workflow Experimental Workflow: Thiol Quantification A Prepare Reagents (Buffer, Sample, 4,4'-DPDS) B Mix Sample and Buffer in Cuvette A->B C Add 4,4'-DPDS to Initiate Reaction B->C D Incubate at Room Temperature C->D E Measure Absorbance (e.g., 324 nm) D->E F Calculate Thiol Concentration (Beer-Lambert Law) E->F

Caption: A typical workflow for the spectrophotometric quantification of thiols.

Role in Signaling Pathways

The ability of this compound to oxidize cellular thiols directly links it to oxidative stress signaling. By depleting the pool of reduced thiols (like glutathione), it can disrupt the cellular redox balance, which is a trigger for stress-response pathways.

G cluster_pathway Oxidative Stress Signaling A This compound B Oxidation of Cellular Thiols (e.g., Glutathione) A->B C Increased Oxidative Stress B->C D Activation of Transcription Factors (e.g., Yap1p) C->D E Stress Response Gene Expression D->E

Caption: Implication of this compound in an oxidative stress pathway.

References

4,4'-Dipyridyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine, is an organic disulfide compound with the molecular formula C₁₀H₈N₂S₂.[1] It is characterized by two pyridine (B92270) rings linked by a disulfide bond.[1] This symmetrical organodisulfide is a highly reactive thiol oxidant, making it a valuable tool in biochemical research, pharmaceutical development, and materials science.[1] This guide provides an in-depth overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₈N₂S₂[1][2][3][4]
Molecular Weight 220.31 g/mol [1][2][5]
Appearance White to pale yellow powder[3]
Melting Point 76-78 °C[2]
Solubility Soluble in 95% Ethanol
CAS Number 2645-22-9[2]

Synthesis

This compound is synthesized through the oxidative dimerization of 4-thiopyridine.[1][2][5] This reaction involves an oxidizing agent that facilitates the formation of the disulfide bond between two thiol groups.[1] The yield and purity of the final product can be optimized by controlling reaction conditions such as temperature and pH.[1]

Key Applications

The versatile reactivity of this compound lends itself to a wide range of applications in various scientific fields.

Biochemical Research:

  • Thiol Quantification: It is widely used as a reagent for measuring the concentration of thiol groups in biochemical assays.[1]

  • Redox Biology: Its ability to react with thiols allows for the study of redox states and oxidative stress in biological systems.[1] It can induce oxidative stress, particularly at low pH levels.[1]

  • Protein Studies: Researchers have used this compound to induce the dissociation of the GroEL protein complex, aiding in the study of its structure and function.[1]

Pharmaceutical and Drug Development:

  • Drug Delivery: Pyridyl disulfide chemistry is employed in bioconjugation to create drug delivery systems, such as anchoring cysteine-terminal peptides to thiol-reactive lipids in liposomal formulations.[6] This allows for the targeted delivery and release of cargo molecules.[6][7] Disulfide bonds are stable in circulation but can be cleaved by intracellular reducing agents like glutathione (B108866), enabling targeted drug release.[7]

  • Drug Metabolism and Activation: It is investigated for its potential role in drug metabolism and activation processes.[1]

  • Bioactive Compound Synthesis: It serves as a building block for the synthesis of various bioactive compounds.[3]

Material Science:

  • Polymer Chemistry: It acts as a cross-linking agent in the synthesis of polymers, enhancing their mechanical properties and thermal stability.[3]

  • Surface Modification: this compound is used to modify self-assembled monolayers on gold surfaces, which can then be used to attach biomolecules for applications in biosensors and protein-protein interaction studies.[1][2][8]

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its function as a potent and specific thiol oxidant.[1][9] It participates in thiol-disulfide exchange reactions, where it reacts with cellular thiols (R-SH), such as those in glutathione (GSH) or cysteine residues in proteins, to form mixed disulfides.[1] This reaction alters the cellular redox state and can lead to oxidative stress.[1]

Studies in yeast have shown that this compound is highly toxic, impairing growth at low micromolar concentrations.[9] Its toxicity is linked to the oxidation of cellular thiols, leading to an increase in the disulfide form of glutathione (GSSG) and a more oxidizing glutathione redox potential in the cytosol.[9] This specific "disulfide stress" is a key mechanism of its biological impact.[9] Consequently, cellular components involved in maintaining the glutathione and thioredoxin antioxidant pools are crucial for resistance to this compound.[9]

Thiol_Disulfide_Exchange cluster_0 Cellular Environment cluster_1 Consequences DPDS 4,4'-Dipyridyl Disulfide MixedDisulfide Mixed Disulfide (Protein-S-S-Pyridyl) DPDS->MixedDisulfide + R-SH RSH Cellular Thiol (e.g., GSH, Protein-SH) RSH->MixedDisulfide ThiolAnion 4-Thiopyridine MixedDisulfide->ThiolAnion - R-S-S-Pyridyl OxidativeStress Oxidative Stress MixedDisulfide->OxidativeStress AlteredProtein Altered Protein Function OxidativeStress->AlteredProtein RedoxSignaling Redox Signaling Pathway Activation OxidativeStress->RedoxSignaling

Figure 1: Thiol-disulfide exchange reaction of this compound with cellular thiols.

Experimental Protocols

1. Spectrophotometric Quantification of Thiols

This compound can be used for the spectrophotometric estimation of thiols. The principle of this assay is the displacement of one of the pyridyl groups by a thiol, which liberates the 4-mercaptopyridine (B10438) (4-pyridinethiol) anion. This anion has a different UV absorbance maximum than the parent disulfide.

  • Reagents:

    • 1 mM solution of this compound in ethanol.

    • Buffer solution at pH 9.

    • Thiol-containing sample.

  • Procedure:

    • Prepare a blank solution containing the buffer.

    • Add a known volume of the thiol-containing sample to the buffer.

    • Add the 1 mM this compound solution.

    • Measure the absorbance at 285 nm, which corresponds to the 4-pyridinethiol anion. The absorbance of the disulfide is maximal at 324 nm.

    • The concentration of the thiol can be determined using the Beer-Lambert law, with a known extinction coefficient for the 4-pyridinethiol anion.[2]

2. Purification by Recrystallization

To obtain high-purity this compound, recrystallization is a common method.

  • Solvents: Water, ethanol, acetone, benzene, or petroleum ether can be used as recrystallization solvents.[2]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Comparison with Structurally Similar Compounds

CompoundStructure TypePrimary UseKey Features
This compound Organic DisulfideRedox biology researchHighly reactive thiol oxidant.[1]
Dithiothreitol (DTT) Reducing AgentProtein stabilizationStrong reducing agent that prevents oxidation of thiols.[1]
Cystamine Organic DisulfideAntioxidant propertiesDerived from two cysteine molecules.[1]

Safety and Handling

This compound is considered a hazardous substance.[10] It is irritating to the eyes, respiratory system, and skin.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3][10]

References

An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4,4'-dipyridyl disulfide, a crucial reagent in various biochemical and pharmaceutical applications. The document details the primary synthetic route, purification methodologies, and relevant characterization data, presented in a clear and accessible format for laboratory professionals.

Introduction

This compound, also known as 4,4'-dithiodipyridine, is an organic disulfide compound widely utilized as a thiol-specific oxidizing agent.[1][2] Its reactivity stems from the disulfide bond, which readily participates in thiol-disulfide exchange reactions. This property makes it an invaluable tool for quantifying thiol groups in proteins and other biological molecules, studying redox biology, and modifying gold surfaces for biosensor applications.[1][3] Furthermore, its derivatives are explored in pharmaceutical development for their potential roles in drug metabolism and as cross-linking agents in material science.[1][4]

Synthesis of this compound

The principal method for synthesizing this compound is the oxidative dimerization of 4-thiopyridine (also known as 4-mercaptopyridine).[1][3][5] This reaction involves the formation of a disulfide bond between two molecules of the thiol precursor in the presence of an oxidizing agent.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Oxidative Dimerization of 4-Thiopyridine.

While various oxidizing agents can be employed, a common and effective method utilizes atmospheric oxygen in the presence of a catalyst.

Experimental Protocol: Air Oxidation

A detailed experimental protocol for the synthesis of this compound via air oxidation is provided below. This method is advantageous due to its use of a readily available and environmentally benign oxidant.

Materials:

  • 4-Thiopyridine

  • Activated Carbon

  • Anhydrous Xylene

  • Celite

Procedure:

  • Combine 4-thiopyridine (1 equivalent) and activated carbon (100 wt%) in a three-necked flask equipped with a condenser and a magnetic stirrer.

  • Add anhydrous xylene to the flask.

  • Heat the reaction mixture to 140 °C under an air atmosphere and maintain vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash the filter cake with additional xylene.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting material and any side products. Recrystallization is the most common and effective method for purifying this compound.[3]

Recrystallization Solvents

A variety of solvents can be used for the recrystallization of this compound. The choice of solvent will depend on the impurities present and the desired scale of purification. Commonly used solvents include:

Ethanol or a mixed solvent system of ethanol and water is often a good starting point for laboratory-scale purification.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture to a gentle boil while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.

G A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (if necessary) B->C D Add Hot Water to Turbidity C->D E Clarify with Hot Ethanol D->E F Slow Cooling & Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol/Water G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Recrystallization Workflow.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₀H₈N₂S₂[3][5]
Molecular Weight220.31 g/mol [3][5]
AppearanceWhite to light yellow crystalline powder[4]
Melting Point72-80 °C[4]
Purity (Commercial)≥ 98% (HPLC)[4][6]
Synthesis and Purification Data (Illustrative)
ParameterValue
Synthesis
Starting Material4-Thiopyridine
OxidantAir
CatalystActivated Carbon
SolventXylene
Reaction Temperature140 °C
Typical Yield (Crude)70-85%
Purification
MethodRecrystallization
Solvent SystemEthanol/Water
Expected Recovery80-95%
Final Purity>98%

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The symmetry of the molecule results in a relatively simple spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Melting Point Analysis: The melting point of the purified product should be sharp and within the expected range, indicating a high degree of purity.

Conclusion

The synthesis of this compound via the oxidative dimerization of 4-thiopyridine, followed by purification by recrystallization, is a robust and reliable method for obtaining this important laboratory chemical. By following the detailed protocols and paying close attention to the reaction and purification parameters, researchers can consistently produce high-purity this compound for their specific applications.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Dipyridyl Disulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-Dipyridyl disulfide (also known as Aldrithiol-4™), a critical reagent in biochemical and pharmaceutical research. Understanding its solubility is paramount for its effective application in various experimental and developmental workflows, including protein modification, drug delivery systems, and surface functionalization.

Core Topic: Solubility of this compound

This compound is an organic disulfide compound widely utilized for its ability to react with free sulfhydryl (thiol) groups. This reactivity forms the basis of its application in quantifying thiols, studying protein structure and function, and preparing bioconjugates. Its performance in these applications is directly dependent on its solubility in the chosen solvent system.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy reference and comparison.

SolventConcentrationDescriptionCitations
Methanol50 mg/mLClear to very slightly hazy, colorless to faintly brownish-yellow solution.[1][2]
95% Ethanol5% (w/v)Clear, colorless to light yellow solution.[1][2][3][4][5][6]
Dimethyl Sulfoxide (DMSO)2 mg/mLClear solution.[1][2]

Qualitative assessments indicate that this compound exhibits moderate solubility in polar organic solvents.[7] It is also known to be recrystallizable from water, ethanol, acetone, benzene, or petroleum ether, which implies at least partial solubility in these media at elevated temperatures.[5]

Experimental Protocols

Detailed, standardized protocols for determining the solubility of a specific compound like this compound are not always published. However, the following general methodologies, adapted from standard laboratory practices for organic compounds and active pharmaceutical ingredients (APIs), can be readily applied.[2][4][8]

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely recommended method for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Solvent of interest (e.g., Methanol, Ethanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the necessary equilibration time.[9]

  • After equilibration, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample first.

  • Filter the withdrawn sample through a syringe filter to remove any remaining microscopic particles.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • The experiment should be performed in triplicate to ensure the reliability of the results.[4]

Protocol 2: Spectrophotometric Determination of Thiols

A primary application of this compound is the quantification of thiol groups. This protocol is based on the reaction where a thiol displaces one of the pyridyl sulfide (B99878) groups, leading to the release of 4-thiopyridone (4-pyridinethiol), which can be quantified spectrophotometrically.[5][7][10]

Objective: To quantify the concentration of a thiol-containing compound in a solution.

Materials:

  • A stock solution of this compound of known concentration (e.g., 1 mM in ethanol).[5]

  • Thiol-containing sample.

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH can be adjusted as needed; the reaction proceeds well at pH ≥ 4.5).[7]

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a blank solution containing the reaction buffer and the same concentration of this compound as used in the sample measurement.

  • Add a known volume of the thiol-containing sample to the reaction buffer.

  • Initiate the reaction by adding a known volume of the this compound stock solution.

  • Allow the reaction to proceed to completion. The reaction time may vary depending on the specific thiol and conditions.

  • Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of 4-thiopyridone (approximately 324 nm).[10][11] The original disulfide has a different absorption maximum.[5]

  • Calculate the concentration of the thiol using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-thiopyridone, b is the path length of the cuvette, and c is the molar concentration of the thiol.

Visualizations: Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Solubility Determination prep Add excess this compound to a known volume of solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate Shake-Flask Method separate Centrifuge and filter the supernatant equilibrate->separate Achieve Equilibrium quantify Quantify concentration using a validated analytical method (e.g., HPLC) separate->quantify Isolate Saturated Solution result Calculate Equilibrium Solubility quantify->result

Caption: A general workflow for determining the equilibrium solubility of a compound.

G cluster_reaction Reaction of this compound with a Thiol reagents This compound + Thiol (R-SH) products Mixed Disulfide (R-S-S-Pyridyl) + 4-Thiopyridone reagents->products Thiol-Disulfide Exchange detection Spectrophotometric Detection (Absorbance at ~324 nm) products->detection Quantification

Caption: The thiol-disulfide exchange reaction used for quantifying sulfhydryl groups.

References

The Core Mechanism of Action of 4,4'-Dipyridyl Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine (4-DPS), is a symmetrical organodisulfide compound that has garnered significant attention in biochemical and pharmaceutical research.[1][2] Its unique chemical properties, particularly its reactivity towards thiol groups, position it as a powerful tool for studying redox biology, protein function, and as a potential modulator of cellular signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism of action of this compound is its participation in thiol-disulfide exchange reactions.[3][6] This process involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This reaction results in the formation of a mixed disulfide between the original thiol-containing molecule and a 4-mercaptopyridine (B10438) moiety, with the concomitant release of one molecule of 4-thiopyridone.[4][7] The reaction is highly specific for thiol groups, making this compound a valuable reagent for their quantification and modification.[3][5]

The reactivity of this compound is influenced by the electron-withdrawing nature of its two pyridine (B92270) rings, which makes the disulfide bond more susceptible to nucleophilic attack compared to simple alkyl disulfides.[1] This inherent reactivity allows it to readily interact with accessible cysteine residues in proteins and low-molecular-weight thiols such as glutathione (B108866) (GSH).[3][5]

General Reaction Scheme:

R-SH + (py-S)₂ → R-S-S-py + py-SH

Where:

  • R-SH represents a thiol-containing molecule.

  • (py-S)₂ is this compound.

  • R-S-S-py is the mixed disulfide.

  • py-SH is 4-thiopyridone.

Cellular Effects and Signaling Pathways

The interaction of this compound with cellular thiols can lead to a cascade of downstream effects, primarily stemming from the induction of oxidative stress and the direct modification of protein function.

Induction of Oxidative Stress

By reacting with the intracellular glutathione pool, this compound can disrupt the cellular redox balance, leading to a state of oxidative stress.[3][5] This is characterized by an increase in the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH).[5] In yeast, this disruption of the glutathione redox status has been shown to be a key factor in the toxicity of this compound, impairing growth at micromolar concentrations.[3][5]

Modulation of Protein Function

The covalent modification of cysteine residues in proteins can significantly alter their structure and function.[1] This can lead to the inhibition or activation of enzymes, modulation of transcription factor activity, and disruption of protein-protein interactions.

One notable example is the covalent inhibition of dimethylarginine dimethylaminohydrolase (DDAH).[4] this compound acts as a "switchable electrophile," where protonation enhances its reactivity.[4] It selectively modifies an active-site cysteine residue of DDAH, leading to its inactivation.[4] This targeted inhibition showcases the potential of this compound in drug development for modulating specific enzymatic pathways.

Activation of Stress Response Pathways

In the yeast Saccharomyces cerevisiae, this compound has been implicated in the activation of the Yap1p transcription factor, a key regulator of the oxidative stress response.[3][8] While the precise mechanism of Yap1p activation by this compound is not fully elucidated, it is proposed to occur through the direct modification of cysteine residues within Yap1p. This modification leads to a conformational change that masks a nuclear export signal, resulting in the nuclear accumulation of Yap1p and the subsequent transcription of antioxidant genes.[8][9][10]

Quantitative Data

The following table summarizes key quantitative data related to the mechanism of action of this compound.

ParameterValueTarget/SystemReference
Enzyme Inhibition
kinact/KI0.33 M-1s-1Dimethylarginine dimethylaminohydrolase (DDAH)[4]
Cellular Toxicity
Growth Impairment Concentration10–16 μMSaccharomyces cerevisiae (yeast)[1]
Spectrophotometric Properties
Molar Extinction Coefficient (ε) of 4-thiopyridone21,400 M-1cm-1at pH 7[2]

Experimental Protocols

Quantification of Thiol Groups using this compound

This protocol describes a general method for the spectrophotometric quantification of thiol groups in a sample using this compound. The assay is based on the measurement of the released 4-thiopyridone, which has a strong absorbance at 324 nm.

Materials:

  • This compound (4-DPS) stock solution (e.g., 10 mM in ethanol)

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • Thiol-containing sample

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and the thiol-containing sample.

  • Initiate the reaction by adding a known concentration of the this compound stock solution to the cuvette. A 10-fold molar excess of the disulfide is recommended to ensure the reaction goes to completion.[1]

  • Mix the solution thoroughly and immediately start monitoring the absorbance at 324 nm over time.

  • Continue to measure the absorbance until the reading stabilizes, indicating the completion of the reaction.

  • Calculate the concentration of thiol groups using the Beer-Lambert law (A = εbc), where:

    • A is the final absorbance at 324 nm (corrected for any background absorbance).

    • ε is the molar extinction coefficient of 4-thiopyridone (21,400 M-1cm-1 at pH 7).[2]

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration of the thiol groups.

Note: For the quantification of disulfide bonds, a reduction step using a reagent like sodium borohydride (B1222165) is required prior to the addition of this compound to convert the disulfide bonds to free thiol groups.[2][11]

Inactivation of Dimethylarginine Dimethylaminohydrolase (DDAH)

This protocol provides a general framework for assessing the time- and concentration-dependent inactivation of DDAH by this compound.

Materials:

  • Purified DDAH enzyme

  • This compound stock solution

  • DDAH substrate (e.g., asymmetric dimethylarginine, ADMA)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Method for detecting DDAH activity (e.g., measuring the production of L-citrulline)

Procedure:

  • Pre-incubate the DDAH enzyme with various concentrations of this compound in the assay buffer for different time intervals.

  • Initiate the enzymatic reaction by adding the DDAH substrate (ADMA).

  • Allow the reaction to proceed for a fixed period.

  • Stop the reaction and measure the amount of product formed (e.g., L-citrulline).

  • Determine the observed rate constants (kobs) for inactivation at each concentration of this compound by plotting the natural log of the remaining enzyme activity against the pre-incubation time.

  • Calculate the second-order rate constant for inactivation (kinact/KI) by plotting the kobs values against the concentration of this compound. The slope of this line represents kinact/KI.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products DPS This compound MixedDisulfide Mixed Disulfide (R-S-S-py) DPS->MixedDisulfide Thiopyridone 4-Thiopyridone DPS->Thiopyridone Release Thiol Thiol (R-SH) Thiol->MixedDisulfide Nucleophilic Attack

Caption: General mechanism of thiol-disulfide exchange involving this compound.

Yap1p_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPS_out This compound DPS_in This compound DPS_out->DPS_in Cellular Uptake GSSG GSSG DPS_in->GSSG Oxidation Yap1p_ss Yap1p (active) -S-S- DPS_in->Yap1p_ss Direct Oxidation GSH GSH GSH->GSSG Yap1p_cys Yap1p (inactive) -SH HS- Yap1p_cys->Yap1p_ss Yap1p_nuc Yap1p (active) Yap1p_ss->Yap1p_nuc Nuclear Import ARE Antioxidant Response Element (ARE) Yap1p_nuc->ARE Binding Gene_exp Antioxidant Gene Expression ARE->Gene_exp Activation

Caption: Putative signaling pathway for Yap1p activation by this compound.

Thiol_Quantification_Workflow start Start prep_sample Prepare Thiol-Containing Sample start->prep_sample add_dps Add this compound prep_sample->add_dps measure_abs Monitor Absorbance at 324 nm add_dps->measure_abs calc_conc Calculate Thiol Concentration measure_abs->calc_conc end End calc_conc->end

Caption: Experimental workflow for the quantification of thiol groups using this compound.

Conclusion

This compound serves as a highly specific and reactive thiol oxidant, a property that underpins its diverse applications in research and drug development. Its core mechanism of action, the thiol-disulfide exchange reaction, provides a direct means to probe and manipulate the cellular thiolstat. The ability of this compound to induce oxidative stress, covalently modify proteins, and activate stress response pathways highlights its potential as a chemical probe to unravel complex biological processes. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for its effective utilization in advancing our knowledge of redox biology and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Redox Potential of 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine, is a symmetrical organosulfur compound with the molecular formula C₁₀H₈N₂S₂. It is widely recognized in biochemical research for its high reactivity as a thiol oxidant, enabling the study of redox biology and the quantification of thiol groups. Its ability to participate in thiol-disulfide exchange reactions makes it a valuable tool for investigating cellular oxidative stress responses and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the redox potential of this compound, detailed experimental protocols for its determination, and its role in relevant signaling pathways.

Redox Potential of this compound

The redox potential of a compound quantifies its tendency to acquire electrons and be reduced. For this compound, the redox process involves the reversible cleavage of the disulfide bond to form two molecules of 4-thiopyridone.

RSSR + 2e⁻ + 2H⁺ ⇌ 2RSH

Where RSSR is this compound and RSH is 4-thiopyridone.

Table 1: Qualitative Electrochemical Characteristics of this compound

PropertyDescriptionReference
Electrochemical Behavior Participates in oxidation-reduction reactions due to the disulfide linkage.[1]
Reactivity Acts as a highly reactive thiol oxidant, readily undergoing thiol-disulfide exchange.[2]
Application in Electrochemistry Used to modify gold surfaces for protein and electrochemical studies.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox properties of chemical species.[3][4] A typical experimental setup and procedure to determine the redox potential of this compound are outlined below.

Materials and Equipment
  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter electrode (e.g., Platinum wire)

  • Solution of this compound (typically in the mM range)

  • Supporting electrolyte solution (e.g., 0.1 M KCl or other suitable salt in a buffer of desired pH)

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure
  • Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the supporting electrolyte solution. The choice of solvent and buffer system is critical and should be reported with the results. For aqueous studies, a phosphate (B84403) or acetate (B1210297) buffer system can be used to control the pH.

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent used for the electrolyte solution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate. The potential window should be wide enough to observe the reduction and subsequent oxidation of the disulfide.

    • Initiate the potential sweep. The potential is swept linearly from the initial to the final potential and then reversed.

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

    • Perform measurements at various scan rates to investigate the reversibility of the redox process.

  • Data Analysis:

    • From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).

    • The formal reduction potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials: E°' = (Epc + Epa) / 2 .

    • The separation between the peak potentials (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Analyte_Solution Prepare Analyte Solution (this compound in Supporting Electrolyte) Cell_Setup Assemble 3-Electrode Cell Analyte_Solution->Cell_Setup Electrode_Prep Prepare Electrodes (Polish Working Electrode) Electrode_Prep->Cell_Setup Deaeration Deaerate Solution (Purge with N2/Ar) Cell_Setup->Deaeration CV_Measurement Perform Cyclic Voltammetry (Sweep Potential, Record Current) Deaeration->CV_Measurement Data_Analysis Analyze Voltammogram (Determine Epc, Epa, E°') CV_Measurement->Data_Analysis Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS 4,4'-Dipyridyl Disulfide Keap1 Keap1 DPDS->Keap1 Oxidizes Cysteine Thiols Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Associates with Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf Dimerizes with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates Transcription

References

Spectroscopic Properties of 4,4'-Dipyridyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 4,4'-Dipyridyl disulfide (4,4'-DPDS), a symmetrical disulfide widely utilized in biochemistry and materials science. This document details the ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) characteristics of the molecule. Furthermore, it outlines detailed experimental protocols for acquiring these spectroscopic data and visualizes key chemical and experimental workflows.

Introduction

This compound, also known as Aldrithiol-4, is a versatile chemical reagent primarily employed as a thiol-reactive compound. Its utility spans from the quantification of free sulfhydryl groups in proteins to the formation of self-assembled monolayers on gold surfaces for biosensor development, and as a component in redox-responsive polymeric materials. A thorough understanding of its spectroscopic signature is paramount for its effective application and characterization in these diverse fields. This guide serves as a centralized resource for the key spectroscopic data and methodologies related to this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

UV-Vis Spectroscopy
ParameterValueSolvent/Conditions
λmax324 nmEthanol[1]
Molar Absorptivity (ε)Data not available-
λmax (after reaction with thiol)285 nmpH 9[1]
Molar Absorptivity (ε) of 4-thiopyridone~19,800 M⁻¹cm⁻¹at 324 nm[2]
NMR Spectroscopy

Table 2.2.1 Predicted ¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityAssignment
~8.5DoubletProtons ortho to Nitrogen
~7.3DoubletProtons meta to Nitrogen

Table 2.2.2 Predicted ¹³C NMR Spectroscopy

Chemical Shift (ppm)Assignment
~150Carbon ortho to Nitrogen
~121Carbon meta to Nitrogen
~155Carbon para to Nitrogen (attached to S)
Infrared (IR) Spectroscopy

The following prominent absorption bands are identified from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1580StrongC=C/C=N ring stretching
~1470MediumC=C/C=N ring stretching
~1400StrongC-H in-plane bend
~1090MediumRing breathing mode
~810StrongC-H out-of-plane bend
~540MediumS-S stretch
Raman Spectroscopy

Experimental Raman data for this compound was not found in the surveyed literature. The following are characteristic Raman shifts for the closely related compound 4,4'-bipyridine, which are expected to be similar for the pyridine (B92270) ring vibrations.[4]

Raman Shift (cm⁻¹)Assignment (for 4,4'-bipyridine)
980Ring breathing mode
1215C-H in-plane bend
1285Ring stretching
1493Ring stretching
1593Ring stretching
Mass Spectrometry
ParameterValueMethod
Molecular Weight220.31 g/mol -
Molecular Ion (M⁺)m/z 220Electron Ionization (EI)
Key Fragment Ionm/z 110Cleavage of the S-S bond (C₅H₄NS⁺)
Key Fragment Ionm/z 78Pyridine radical cation (C₅H₄N⁺)

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Materials:

  • This compound

  • Spectrophotometric grade ethanol (B145695)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

  • Dilute the stock solution with ethanol to a final concentration of approximately 0.05 mM.

  • Calibrate the spectrophotometer with ethanol as the blank.

  • Record the absorption spectrum of the this compound solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (ATR Method)

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

  • This compound (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials:

  • This compound

  • Mass spectrometer with an Electron Ionization (EI) source and a direct insertion probe.

Procedure:

  • Load a small amount of the sample onto the direct insertion probe.

  • Insert the probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample into the ion source.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Identify the molecular ion peak and the major fragment ions.

Visualizations of Key Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate important applications and reactions involving this compound.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products DPDS This compound MixedDisulfide Pyridyl-S-S-R (Mixed Disulfide) DPDS->MixedDisulfide + R-SH TPT 4-Thiopyridone DPDS->TPT + R-SH - Pyridyl-S-S-R Thiol R-SH (Thiol) FinalDisulfide R-S-S-R MixedDisulfide->FinalDisulfide + R-SH MixedDisulfide->TPT + R-SH - R-S-S-R Thiol2 R-SH (Thiol)

Caption: Thiol-Disulfide Exchange Reaction of this compound.

Protein_Thiol_Quantification Protein Protein with Free Thiol (P-SH) DPDS Add excess 4,4'-DPDS Protein->DPDS Reaction Thiol-Disulfide Exchange DPDS->Reaction Measurement Measure Absorbance at 324 nm Reaction->Measurement Calculation Calculate [P-SH] using ε of 4-Thiopyridone Measurement->Calculation

Caption: Workflow for Protein Thiol Quantification.

Gold_Surface_Modification cluster_steps Workflow Gold Bare Gold Surface (Au) AddDPDS Incubate with 4,4'-DPDS solution Gold->AddDPDS SAM Self-Assembled Monolayer (Au-S-Pyridyl) AddDPDS->SAM AddProtein Introduce Protein with Surface Cysteine (P-SH) SAM->AddProtein Immobilization Protein Immobilization via Thiol-Disulfide Exchange AddProtein->Immobilization FinalSurface Functionalized Surface (Au-S-S-P) Immobilization->FinalSurface

Caption: Gold Surface Modification for Protein Immobilization.

References

An In-depth Technical Guide to Thiol-Disulfide Exchange Reactions with 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-disulfide exchange reaction involving 4,4'-dipyridyl disulfide (4,4'-DPS), a versatile reagent in biochemistry and pharmaceutical sciences. This document details the reaction's core principles, kinetics, applications, and experimental protocols, offering valuable insights for professionals in research and drug development.

Core Principles of the Thiol-Disulfide Exchange Reaction

The thiol-disulfide exchange is a fundamental reaction in chemistry and biology, underpinning processes such as protein folding, redox signaling, and the mechanism of action for certain drugs. The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). This results in the formation of a new disulfide bond and the release of a new thiol.

The reaction with this compound (also known as 4,4'-dithiodipyridine or Aldrithiol-4) is particularly useful due to its chromogenic nature.[1][2] When a thiol-containing compound reacts with 4,4'-DPS, one of the products is 4-thiopyridone (4-PT), which exhibits strong absorbance at approximately 324 nm.[3] This property allows for the straightforward spectrophotometric quantification of thiols.[1][2] The reaction is significantly faster with the thiolate anion, making the reaction rate highly dependent on the pH of the solution.[4][5]

The general mechanism can be summarized as follows:

R-SH + 4,4'-DPS → R-S-S-4-pyridyl + 4-thiopyridone

This reaction is favored by the formation of the stable 4-thiopyridone tautomer.[3]

Kinetics and Influencing Factors

The rate of the thiol-disulfide exchange reaction with 4,4'-DPS is influenced by several factors:

  • pH: The concentration of the highly reactive thiolate anion increases with pH, thus accelerating the reaction rate.[4][6] An advantage of 4,4'-DPS over other reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is its high reactivity at lower pH values (≥ 4.5).[7]

  • Solvent: The reaction can be performed in both aqueous and non-aqueous solvents, which is advantageous for quantifying thiols in various environments.[1][7] However, the solvent can influence the reaction kinetics and the absorption maximum of the 4-thiopyridone product.[2]

  • Concentration of Reactants: To simplify the kinetic profile and drive the reaction to completion, a significant excess of this compound (typically 10-fold) is recommended.[1]

  • Temperature: Like most chemical reactions, the rate of thiol-disulfide exchange generally increases with temperature, following the Arrhenius equation.[4][6]

  • Presence of Oxygen: Aerobic conditions can introduce variability due to the oxidation of thiols, which can complicate the kinetic analysis.[1][2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable for precise kinetic studies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the thiol-disulfide exchange reaction with this compound.

ParameterValueConditionsReference
Molar Extinction Coefficient (ε) of 4-thiopyridone 21,000 M⁻¹cm⁻¹pH 3-7[3]
Wavelength of Maximum Absorbance (λmax) of 4-thiopyridone 324 nmpH 3-7[3]
Wavelength of Maximum Absorbance (λmax) of 4-thiopyridone 344 - 360 nmOrganic solvent with triethylamine (B128534) and acetic acid[7]
Thiol Quantification Limit of Detection 3 µMIn organic solvent[7]
Thiol Quantification Upper Limit ~40 µMIn organic solvent on a typical spectrophotometer[7]
Thiol Quantification Limit of Detection with HPLC Picomolar rangeReverse-phase HPLC[8][9]

Table 1: Spectrophotometric and Sensitivity Data for Thiol Quantification using this compound.

FactorObservationSignificanceReference
pH Reaction rate increases with pH. Can be used at pH ≥ 4.5.Allows for thiol quantification in acidic conditions where other reagents may not be suitable.[4][7]
Solvent λmax and εeff are sensitive and variable in non-aqueous systems.Method validation is crucial for accurate quantification in organic solvents.[1][2]
Excess Disulfide A 10-fold excess of 4,4'-DPS speeds up chromophore production and simplifies kinetics.Ensures the reaction goes to completion for accurate endpoint measurements.[1]
Oxygen Aerobic oxidation of thiols can be a pernicious factor, adding a timing variable.Working under air-free conditions is strongly encouraged for kinetic studies.[1][2]

Table 2: Key Factors Influencing the Thiol-Disulfide Exchange Reaction with this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various scientific and industrial applications:

  • Thiol Quantification: This is the most common application, enabling the precise measurement of free sulfhydryl groups in proteins, peptides, and other molecules in both biological and non-biological samples.[1][2][8] Its utility in non-aqueous solvents makes it particularly valuable for materials science research.[1]

  • Protein Chemistry: 4,4'-DPS is used to modify cysteine residues in proteins, allowing for the introduction of labels, crosslinkers, or other functionalities.[10] It is also employed to study the accessibility and reactivity of protein thiols.[11]

  • Drug Delivery: The disulfide bond is a key component of redox-responsive drug delivery systems.[12] Linkers containing a pyridyl disulfide moiety can be conjugated to drugs or targeting ligands.[13][14] These systems are designed to be stable in the bloodstream and release their therapeutic payload in the reducing environment of the cell interior, particularly in cancer cells which have higher concentrations of glutathione.[12][14]

  • Surface Modification: this compound is utilized to modify gold surfaces for protein studies and the development of biosensors.[10]

Detailed Experimental Protocols

Spectrophotometric Quantification of Thiols in Aqueous Solution

This protocol provides a general method for determining the concentration of a thiol in an aqueous buffer.

Materials:

  • This compound (4,4'-DPS) stock solution (e.g., 10 mM in ethanol).

  • Thiol-containing sample.

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.0). The pH can be adjusted based on the pKa of the thiol and the desired reaction rate.

  • UV-Vis Spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, add the reaction buffer and the thiol-containing sample. The final concentration of the thiol should be within the linear range of the assay.

  • Initiate the Reaction: Add a 10-fold molar excess of the 4,4'-DPS stock solution to the cuvette. Mix thoroughly by inverting the cuvette.

  • Incubate: Allow the reaction to proceed at room temperature. The incubation time will depend on the reactivity of the thiol and the pH of the solution. For many thiols, the reaction is complete within minutes.[11]

  • Measure Absorbance: Measure the absorbance of the solution at 324 nm against a reagent blank (buffer + 4,4'-DPS).

  • Calculate Thiol Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the released 4-thiopyridone, which is stoichiometric to the initial thiol concentration.

    • A = Absorbance at 324 nm

    • ε = Molar extinction coefficient of 4-thiopyridone (21,000 M⁻¹cm⁻¹)[3]

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of 4-thiopyridone (and thus the initial thiol) in M

Quantification of Protein Thiols

This protocol is adapted for measuring the number of accessible free thiols in a protein sample.

Materials:

  • Same as in 5.1.

  • Protein sample of known concentration.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer.

  • Set up Reaction and Blank: Prepare a sample cuvette with the protein solution and a reference cuvette with only the buffer.

  • Initiate Reaction: Add a 10-fold molar excess of 4,4'-DPS to both the sample and reference cuvettes. Mix gently.

  • Incubate: Incubate at room temperature for a sufficient time to ensure complete reaction with all accessible thiols. This may require optimization for different proteins.

  • Measure Absorbance: Measure the absorbance of the sample at 324 nm against the reference cuvette.

  • Calculate Moles of Thiol per Mole of Protein:

    • Calculate the concentration of thiols as described in 5.1.

    • Divide the molar concentration of thiols by the molar concentration of the protein to determine the average number of reactive thiols per protein molecule.

Visualizations

Thiol_Disulfide_Exchange_Mechanism cluster_reaction Thiol-Disulfide Exchange Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation MixedDisulfide Mixed Disulfide (R-S-S-4-pyridyl) Thiolate->MixedDisulfide Nucleophilic Attack H_plus H⁺ Thiolate->H_plus DPS This compound DPS->MixedDisulfide FourPT 4-Thiopyridone DPS->FourPT

Caption: General mechanism of the thiol-disulfide exchange reaction with this compound.

Thiol_Quantification_Workflow start Start prepare_reagents Prepare Thiol Sample and 4,4'-DPS Solution start->prepare_reagents mix Mix Sample and 4,4'-DPS in Reaction Buffer prepare_reagents->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 324 nm incubate->measure calculate Calculate Thiol Concentration using Beer-Lambert Law measure->calculate end End calculate->end

Caption: Experimental workflow for the spectrophotometric quantification of thiols.

Conclusion

The thiol-disulfide exchange reaction with this compound is a robust and versatile tool for researchers, scientists, and drug development professionals. Its favorable reaction kinetics, applicability in various solvents, and the chromogenic nature of its byproduct make it an excellent choice for thiol quantification and the development of redox-responsive materials. A thorough understanding of the reaction mechanism and the factors that influence it is crucial for its successful application in diverse research and development settings.

References

4,4'-Dipyridyl Disulfide: A Thiol-Specific Oxidant for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine or Aldrithiol-4, is a highly reactive and specific oxidant for thiol groups. Its utility spans a wide range of applications in biochemical research and pharmaceutical development, from the precise quantification of sulfhydryl groups in proteins to the innovative construction of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of this compound, serving as a vital resource for professionals in the field.

Introduction

The thiol group (-SH) of cysteine residues in proteins and other biological molecules plays a critical role in numerous cellular processes, including enzyme catalysis, redox signaling, and protein structure stabilization. The ability to accurately quantify and selectively modify these thiol groups is paramount for understanding their function and for the development of targeted therapeutics. This compound (4,4'-DPS) has emerged as a superior alternative to traditional thiol reagents, such as Ellman's reagent (DTNB), offering distinct advantages in sensitivity and operational pH range.[1][2]

This guide will delve into the chemical properties of 4,4'-DPS, the mechanism of its reaction with thiols, and provide detailed protocols for its use in thiol quantification and bioconjugation.

Physicochemical Properties and Reaction Mechanism

This compound is a symmetrical disulfide compound that readily undergoes a thiol-disulfide exchange reaction with a free sulfhydryl group.[3] This reaction results in the formation of a mixed disulfide and the release of one molecule of 4-thiopyridone (4-TP), the chromogenic product that can be quantified spectrophotometrically.[4]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₀H₈N₂S₂
Molecular Weight 220.31 g/mol
Appearance White to light-yellow crystalline powder
Melting Point 76-78 °C
Solubility Soluble in ethanol (B145695) and other organic solvents

The reaction of 4,4'-DPS with a thiol (R-SH) proceeds as follows:

G 4,4-DPS This compound Mixed_Disulfide R-S-S-Pyridyl (Mixed Disulfide) 4,4-DPS->Mixed_Disulfide + R-SH 4-TP 4-Thiopyridone (4-TP) 4,4-DPS->4-TP releases Thiol R-SH (Thiol)

Caption: Reaction of this compound with a thiol.

A significant advantage of 4,4'-DPS is that the resulting 4-thiopyridone has a high molar extinction coefficient and its absorbance is independent of pH over a wide range, allowing for reliable measurements under acidic conditions where thiol oxidation is minimized.[4]

Quantitative Data

The spectrophotometric quantification of thiols using 4,4'-DPS relies on the strong absorbance of the 4-thiopyridone product.

Table 1: Molar Extinction Coefficient of 4-Thiopyridone

Wavelength (λmax)Molar Extinction Coefficient (ε)ConditionsReference
324 nm~21,000 M⁻¹cm⁻¹pH 3-7[4]
350 nm37,800 M⁻¹cm⁻¹DMSO[5]
352 nm33,600 M⁻¹cm⁻¹0.5% Acetic Acid in DMSO[5]

Table 2: Comparison with Ellman's Reagent (DTNB)

FeatureThis compound (4,4'-DPS)5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Reference
Product 4-Thiopyridone (4-TP)2-nitro-5-thiobenzoate (TNB)[4]
λmax 324 nm412 nm[4]
Molar Extinction Coefficient (ε) ~21,000 M⁻¹cm⁻¹~14,150 M⁻¹cm⁻¹[4]
Optimal pH ≥ 4.5> 7.0[1][2]
Sensitivity HigherLower[1]

Experimental Protocols

Spectrophotometric Quantification of Thiols in Solution

This protocol provides a general procedure for the determination of thiol concentration in a sample.

Materials:

  • This compound (4,4'-DPS) stock solution (e.g., 10 mM in ethanol).

  • Buffer solution (e.g., 100 mM sodium phosphate, pH 7.0).

  • Thiol-containing sample.

  • Spectrophotometer and cuvettes.

Procedure:

  • Prepare a reaction mixture by adding a known volume of the buffer to a cuvette.

  • Add a small volume of the 4,4'-DPS stock solution to the cuvette to achieve a final concentration of approximately 100 µM.

  • Measure the initial absorbance at 324 nm (A_initial).

  • Add a known volume of the thiol-containing sample to the cuvette and mix thoroughly.

  • Incubate the reaction at room temperature for 5-10 minutes to ensure complete reaction.

  • Measure the final absorbance at 324 nm (A_final).

  • Calculate the change in absorbance (ΔA = A_final - A_initial).

  • Determine the thiol concentration using the Beer-Lambert law: Concentration (M) = ΔA / (ε × l) where ε is the molar extinction coefficient of 4-thiopyridone (21,000 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

G A Prepare Reaction Mixture (Buffer + 4,4'-DPS) B Measure Initial Absorbance (A_initial) at 324 nm A->B C Add Thiol Sample and Mix B->C D Incubate at Room Temperature C->D E Measure Final Absorbance (A_final) at 324 nm D->E F Calculate Thiol Concentration using Beer-Lambert Law E->F

Caption: Workflow for thiol quantification.

Quantification of Free and Total Thiols in Proteins

This advanced protocol allows for the determination of both free sulfhydryl groups and those present in disulfide bonds.[2][6]

Materials:

  • Protein sample.

  • Denaturing buffer (e.g., 6 M guanidinium (B1211019) chloride in 100 mM sodium phosphate, pH 7.0).

  • Reducing agent: Sodium borohydride (B1222165) (NaBH₄).

  • Acid solution: e.g., 1 M HCl.

  • This compound (4,4'-DPS) solution.

  • HPLC system with a C18 column and a UV detector.

Procedure for Free Thiols:

  • Denature the protein sample in the denaturing buffer.

  • React the denatured protein with 4,4'-DPS.

  • Analyze the sample by reverse-phase HPLC, monitoring the elution of the 4-TP product at 324 nm.

  • Quantify the amount of 4-TP by comparing its peak area to a standard curve.

Procedure for Total Thiols:

  • Denature the protein sample in the denaturing buffer.

  • Add sodium borohydride to the sample to reduce all disulfide bonds.

  • Incubate for 30 minutes at room temperature.

  • Quench the reaction by adding the acid solution.

  • React the reduced protein with 4,4'-DPS.

  • Analyze and quantify the resulting 4-TP using HPLC as described above.

The concentration of disulfide bonds can be calculated by subtracting the concentration of free thiols from the concentration of total thiols.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound chemistry is increasingly being explored for the development of more stable and homogeneous ADCs. The strategy involves the reduction of the interchain disulfide bonds of an antibody, followed by a "re-bridging" step with a bifunctional linker containing two thiol-reactive groups. While not a direct application of 4,4'-DPS as the linker itself, the principles of thiol reactivity are central. A pyridyl disulfide moiety can be incorporated into a linker to facilitate conjugation to a thiol-containing drug payload.

G cluster_antibody Antibody cluster_reduction Reduction cluster_conjugation Conjugation A Intact Antibody (with disulfide bonds) B Reduced Antibody (free thiols) A->B Reduction (e.g., TCEP) D Antibody-Drug Conjugate (ADC) B->D C Linker-Payload (with thiol-reactive group) C->D Thiol-Disulfide Exchange

Caption: General workflow for ADC synthesis.

Probing Cellular Redox State

This compound can be used as a tool to induce oxidative stress in cellular systems, allowing researchers to study the cellular response mechanisms. Exposure to 4,4'-DPS leads to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. This perturbation of the cellular redox balance can activate various signaling pathways involved in the oxidative stress response.

G DPS This compound (DPS) GSH Glutathione (GSH) DPS->GSH oxidizes GSSG Glutathione Disulfide (GSSG) GSH->GSSG forms Oxidative_Stress Oxidative Stress GSSG->Oxidative_Stress leads to Response Cellular Stress Response (e.g., activation of antioxidant genes) Oxidative_Stress->Response triggers

Caption: 4,4'-DPS induced oxidative stress pathway.

Studies in yeast have shown that genes such as TRX2 (thioredoxin), SOD1 (superoxide dismutase), GSH1 (gamma-glutamylcysteine synthetase), and GLR1 (glutathione reductase) are essential for survival in the presence of 4,4'-DPS, highlighting the central role of the glutathione and thioredoxin systems in mitigating its effects.[3]

Conclusion

This compound is a powerful and versatile tool for the specific oxidation and quantification of thiol groups. Its superior sensitivity and broad pH compatibility make it an invaluable reagent in biochemistry and protein science. Furthermore, its application in inducing and studying cellular oxidative stress, as well as its relevance in the design of next-generation antibody-drug conjugates, underscores its growing importance in drug discovery and development. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a variety of research and development settings.

References

Methodological & Application

Protocol for Thiol Quantification using 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of thiol groups (-SH) is crucial in various fields of biomedical and pharmaceutical research, including the study of oxidative stress, protein chemistry, and drug development. 4,4'-Dipyridyl disulfide (DPS, also known as 4-PDS) provides a sensitive and reliable method for the spectrophotometric determination of thiol concentrations. This assay is based on a thiol-disulfide exchange reaction where DPS reacts with a thiol-containing compound. This reaction yields a mixed disulfide and releases a molecule of 4-thiopyridone (4-TP), which is a chromophore that can be quantified by measuring its absorbance at approximately 324 nm.

One of the key advantages of the DPS assay over the more traditional Ellman's reagent (DTNB) is its efficacy over a broader and lower pH range.[1] The molar absorptivity of the 4-thiopyridone product is also pH-independent in the range of 3 to 7.[1][2] This protocol provides a detailed procedure for the quantification of both free thiols and total thiols (after reduction of disulfide bonds) in a sample.

Principle of the Assay

The assay is based on the chemical reaction between this compound and a thiol-containing compound (R-SH). The thiol group reduces the disulfide bond in DPS, resulting in the formation of a mixed disulfide (R-S-S-Py) and the release of one molecule of 4-thiopyridone. 4-thiopyridone exists in tautomeric equilibrium with pyridine-4-thiol, with the thione form being predominant and exhibiting strong absorbance at 324 nm. The concentration of thiols in the sample is directly proportional to the amount of 4-thiopyridone produced, which can be determined using a spectrophotometer.

G cluster_reaction Thiol-Disulfide Exchange Reaction RSH Thiol-containing Sample (R-SH) reaction + RSH->reaction DPS This compound (DPS) DPS->reaction RSSPy Mixed Disulfide (R-S-S-Py) TP 4-Thiopyridone (absorbs at 324 nm) products reaction->products products->RSSPy products->TP

Caption: Chemical reaction of thiol with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the thiol quantification assay using DPS.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)324 nm[1]
Molar Extinction Coefficient (ε) of 4-Thiopyridone21,400 M⁻¹cm⁻¹ (at pH 7)[2]
Assay pH Range3 - 7[1]
Recommended Thiol StandardL-cysteine or Glutathione (GSH)

Experimental Protocols

Materials and Reagents
  • This compound (DPS)

  • L-cysteine hydrochloride monohydrate (or reduced Glutathione)

  • Sodium phosphate (B84403) monobasic and dibasic (for buffer preparation)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sodium borohydride (B1222165) (for total thiol determination)

  • Hydrochloric acid (HCl)

  • Spectrophotometer and cuvettes (or microplate reader)

  • Calibrated pipettes

  • Vortex mixer

Reagent Preparation:

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.0, containing 1 mM EDTA. Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the desired pH. Add EDTA to a final concentration of 1 mM.

  • DPS Stock Solution (10 mM): Dissolve an appropriate amount of DPS in a suitable solvent such as ethanol. Note: Prepare fresh daily and protect from light.

  • L-cysteine Standard Stock Solution (10 mM): Dissolve 1.756 mg of L-cysteine hydrochloride monohydrate in 1 mL of Assay Buffer. Note: Prepare fresh immediately before use as thiols are prone to oxidation.

  • Sodium Borohydride Solution (for total thiol assay): Prepare a 1% (w/v) solution of sodium borohydride in 0.1 M NaOH. Note: Prepare fresh immediately before use.

Protocol for Quantification of Free Thiols

This protocol is designed for a standard spectrophotometer with a 1 cm path length cuvette. Volumes can be scaled down for use in a microplate reader.

G start Start prep_std Prepare L-cysteine standards (e.g., 0-100 µM) start->prep_std prep_sample Prepare unknown samples start->prep_sample add_buffer Add Assay Buffer to cuvettes prep_std->add_buffer prep_sample->add_buffer add_std_sample Add standard or sample to cuvettes add_buffer->add_std_sample add_dps Add DPS solution add_std_sample->add_dps mix Mix and incubate (e.g., 5 min at RT) add_dps->mix measure Measure absorbance at 324 nm mix->measure plot Plot standard curve (Absorbance vs. Concentration) measure->plot calculate Calculate unknown concentration plot->calculate end End calculate->end

Caption: Experimental workflow for free thiol quantification.

Step 1: Preparation of L-cysteine Standard Curve

  • Perform serial dilutions of the 10 mM L-cysteine stock solution in Assay Buffer to prepare a series of standards with concentrations ranging from, for example, 100 µM down to 0 µM (blank). A typical standard curve might include concentrations of 100, 80, 60, 40, 20, 10, and 0 µM.

Step 2: Assay Procedure

  • For each standard and unknown sample, pipette the appropriate volume of Assay Buffer into a cuvette to a final volume of, for example, 950 µL (this will depend on the volumes of standard/sample and DPS solution to be added).

  • Add 50 µL of each L-cysteine standard or unknown sample to the respective cuvettes.

  • Initiate the reaction by adding 10 µL of the 10 mM DPS stock solution to each cuvette. The final concentration of DPS in the reaction mixture will be 100 µM.

  • Mix the contents of the cuvette thoroughly by gentle inversion or pipetting.

  • Incubate the reaction mixture at room temperature for 5-10 minutes, protected from light.

  • Measure the absorbance of each standard and unknown sample at 324 nm against the blank (0 µM L-cysteine standard).

Step 3: Data Analysis

  • Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.

  • Plot the blank-corrected absorbance of the L-cysteine standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve. The thiol concentration can be calculated using the following equation derived from the Beer-Lambert law:

    Thiol Concentration (M) = (Absorbance at 324 nm) / (ε × l)

    Where:

    • ε = 21,400 M⁻¹cm⁻¹

    • l = path length of the cuvette (typically 1 cm)

Protocol for Quantification of Total Thiols

This protocol includes an additional step to reduce disulfide bonds to free thiols before quantification with DPS.

Step 1: Reduction of Disulfide Bonds

  • To your sample containing disulfide bonds, add the freshly prepared sodium borohydride solution to a final concentration sufficient to ensure complete reduction (e.g., a 10-fold molar excess over the estimated disulfide concentration).

  • Incubate the mixture at room temperature for 30 minutes.

  • Quench the excess sodium borohydride by adding a small volume of concentrated HCl to acidify the solution (e.g., to pH ~3-4). This should be done carefully in a fume hood as hydrogen gas may be evolved. Borohydride is efficiently destroyed by the addition of acid.[3][4]

  • Neutralize the sample back to the optimal pH for the DPS assay (e.g., pH 7.0) by adding a small volume of a suitable base (e.g., NaOH).

Step 2: Quantification of Total Thiols

  • Follow the same procedure as outlined in Section 4.2. (Protocol for Quantification of Free Thiols) , using the reduced and neutralized sample as the "unknown sample".

Step 3: Calculation of Disulfide Concentration

The concentration of disulfide bonds in the original sample can be determined by the following equation:

Disulfide Concentration (M) = [Total Thiols (M) - Free Thiols (M)] / 2

Troubleshooting

IssuePossible CauseSolution
High background absorbance in the blank Contaminated reagents or buffer.Use high-purity water and reagents. Prepare fresh buffers.
DPS solution has degraded.Prepare fresh DPS solution daily and protect it from light.
Low or no color development Thiol concentration is too low.Concentrate the sample or use a more sensitive detection method.
Thiols in the sample have been oxidized.Prepare samples fresh and handle them on ice to minimize oxidation. Consider adding a chelating agent like EDTA to the sample to prevent metal-catalyzed oxidation.
Incorrect pH of the assay buffer.Ensure the assay buffer is at the correct pH.
Non-linear standard curve Pipetting errors.Use calibrated pipettes and ensure accurate dilutions.
Thiol standard has degraded.Prepare fresh thiol standards immediately before use.
Spectrophotometer issue.Check the spectrophotometer settings and ensure it is functioning correctly.
Precipitation in the cuvette Low solubility of the sample or reagents.Adjust the buffer composition or consider using a different solvent if compatible with the assay.
Inaccurate results for total thiols Incomplete reduction of disulfide bonds.Increase the concentration of sodium borohydride or the incubation time.
Incomplete quenching of sodium borohydride.Ensure complete quenching of the reducing agent before adding DPS, as it can interfere with the assay.

References

Application Notes and Protocols for Modifying Gold Surfaces with 4,4'-Dipyridyl Disulfide for Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold surfaces is a cornerstone of modern biosensor development. The ability to create stable, well-ordered molecular layers on a gold substrate allows for the precise immobilization of biorecognition elements, facilitating sensitive and selective detection of target analytes. 4,4'-Dipyridyl disulfide is a valuable reagent for this purpose, forming a self-assembled monolayer (SAM) on gold surfaces. The disulfide group provides a strong anchor to the gold, while the terminal pyridyl groups offer a versatile platform for the immobilization of biomolecules, particularly those with complementary electrostatic or coordinative properties, such as the heme-containing protein cytochrome c.

This document provides detailed application notes and experimental protocols for the modification of gold surfaces with this compound and the subsequent immobilization of cytochrome c for the development of electrochemical biosensors. The protocols outlined here are designed to be a comprehensive guide for researchers in academia and industry.

Principle of the Biosensor

The biosensor operates on the principle of direct electron transfer of cytochrome c immobilized on the this compound modified gold electrode. The pyridyl groups of the SAM are believed to interact favorably with the cytochrome c, promoting an orientation that allows for efficient electron transfer between the heme center of the protein and the gold electrode.

When an analyte that can be oxidized or reduced by cytochrome c is introduced, it interacts with the immobilized protein, causing a change in its redox state. This change is then detected as a change in the electrochemical signal (e.g., current or potential) at the electrode surface. The magnitude of this change is proportional to the concentration of the analyte, forming the basis for quantitative detection.

Experimental Protocols

Protocol 1: Preparation of this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

This protocol describes the formation of a stable and well-ordered SAM of this compound on a gold electrode surface.

Materials:

  • Gold electrodes (e.g., gold disk electrode, screen-printed gold electrode)

  • This compound

  • Ethanol (B145695) (absolute, 200 proof)

  • Deionized (DI) water (18 MΩ·cm)

  • Alumina (B75360) slurry (0.3 µm and 0.05 µm) or other suitable polishing material

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nitrogen gas, high purity

  • Beakers, petri dishes, and tweezers

Procedure:

  • Gold Electrode Cleaning:

    • Mechanically polish the gold electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with DI water.

    • Sonicate the electrode in DI water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual polishing material.

    • For a more rigorous cleaning, immerse the electrode in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the electrode extensively with DI water and then with ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.2 mg of this compound in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immediately after cleaning and drying, immerse the gold electrode into the 1 mM this compound solution.

    • Incubate the electrode in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal SAM formation, a longer incubation time is generally preferred.

    • After incubation, remove the electrode from the solution and rinse it thoroughly with copious amounts of ethanol to remove any physisorbed molecules.

    • Dry the modified electrode under a gentle stream of nitrogen gas.

    • The this compound modified gold electrode is now ready for characterization or further modification.

Protocol 2: Immobilization of Cytochrome c on the this compound Modified Gold Electrode

This protocol details the immobilization of cytochrome c onto the prepared SAM-modified electrode.

Materials:

  • This compound modified gold electrode (from Protocol 1)

  • Cytochrome c (from bovine heart or other suitable source)

  • Phosphate (B84403) buffer saline (PBS), pH 7.4 (0.01 M phosphate buffer, 0.137 M NaCl, 2.7 mM KCl)

  • Deionized (DI) water

  • Nitrogen gas, high purity

Procedure:

  • Preparation of Cytochrome c Solution:

    • Prepare a 10 µM solution of cytochrome c in PBS (pH 7.4). For example, dissolve 0.124 mg of cytochrome c (MW ≈ 12,400 g/mol ) in 1 mL of PBS.

    • Keep the solution on ice to maintain protein stability.

  • Cytochrome c Immobilization:

    • Place the this compound modified gold electrode in the 10 µM cytochrome c solution.

    • Incubate for 1-2 hours at 4°C with gentle agitation. The incubation time may need to be optimized for specific applications.

    • After incubation, gently rinse the electrode with PBS (pH 7.4) to remove any non-specifically bound cytochrome c.

    • Dry the electrode under a gentle stream of nitrogen gas.

    • The cytochrome c immobilized electrode is now ready for use in biosensing experiments.

Data Presentation

The performance of a biosensor is characterized by several key parameters. The following table summarizes typical performance metrics that can be expected for a cytochrome c-based biosensor on a this compound modified gold electrode for the detection of an analyte like hydrogen peroxide or superoxide. It is important to note that these values are illustrative and will depend on the specific analyte and experimental conditions.

ParameterTypical ValueMethod of Determination
Limit of Detection (LOD) 0.1 - 10 µMSignal-to-noise ratio of 3
Linear Range 1 µM - 1 mMCalibration curve
Sensitivity 10 - 100 nA/µMSlope of the calibration curve
Response Time < 10 secondsTime to reach 95% of steady-state signal
Selectivity HighTested against common interfering species
Stability > 1 week (stored at 4°C)Measurement of signal response over time

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_immob Biomolecule Immobilization A Bare Gold Electrode B Cleaned Gold Electrode A->B Polishing & Cleaning C This compound Solution D Incubation (18-24h) C->D Immersion E SAM-Modified Electrode D->E Rinsing & Drying F Cytochrome c Solution G Incubation (1-2h) F->G Immersion H Biosensor Ready G->H Rinsing & Drying

Caption: Workflow for the fabrication of a cytochrome c biosensor.

Signaling Pathway

signaling_pathway cluster_electrode Modified Gold Electrode Au Gold Electrode Signal Electrochemical Signal (Current) Au->Signal Measurement SAM 4,4'-Dipyridyl Disulfide SAM CytC_ox Cytochrome c (Fe³⁺) CytC_red Cytochrome c (Fe²⁺) CytC_ox->CytC_red CytC_red->Au e⁻ Transfer (Oxidation) Analyte_ox Analyte (oxidized) Analyte_red Analyte (reduced) Analyte_red->CytC_ox Reduction

Caption: Electrochemical signaling pathway of the biosensor.

Conclusion

The modification of gold surfaces with this compound provides a robust and reliable method for the fabrication of electrochemical biosensors. The resulting self-assembled monolayer serves as an excellent platform for the immobilization of cytochrome c, enabling the development of sensors for a variety of analytes. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to design and implement their own biosensing platforms based on this versatile chemistry. Further optimization of the experimental parameters may be necessary to achieve the desired performance for specific applications.

Application Notes and Protocols for the Electrochemistry of 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for studying the electrochemical properties of 4,4'-Dipyridyl disulfide. This compound is of significant interest due to its redox activity, its ability to form self-assembled monolayers (SAMs) on metal surfaces, and its applications in various fields, including energy storage and bioconjugation.

Overview of Electrochemical Behavior

This compound, also known as 4,4'-dithiodipyridine, is a redox-active molecule that can undergo electrochemical reduction and oxidation. Its primary electrochemical activity centers around the disulfide bond (S-S), which can be cleaved upon reduction to form two molecules of 4-mercaptopyridine (B10438). This process is often studied using cyclic voltammetry (CV) and other electrochemical techniques.

The electrochemical behavior of this compound is highly dependent on the experimental conditions, including the choice of electrode material, electrolyte, and solvent. Notably, its application as a cathode material in lithium batteries has demonstrated a distinct discharge voltage plateau.[1][2] Furthermore, its interaction with gold surfaces to form self-assembled monolayers (SAMs) reveals characteristic electrochemical signatures related to both the assembly process and the subsequent reductive desorption of the resulting 4-mercaptopyridine layer.[3]

Experimental Setups and Protocols

Solution-Phase Electrochemistry

This protocol outlines the procedure for characterizing the electrochemical behavior of this compound in a solution, typically using cyclic voltammetry.

Objective: To determine the reduction and oxidation potentials of this compound in a non-aqueous electrolyte.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode (e.g., Ag/AgNO₃)

  • Electrochemical Cell: A standard three-electrode glass cell

  • Potentiostat/Galvanostat

  • This compound

  • Solvent: Acetonitrile (B52724) (CH₃CN), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar, 0.1 M concentration

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deaeration

Protocol:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely before use.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

    • Add the this compound solution to the cell.

    • Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry. A typical potential window for acetonitrile is from approximately -2.5 V to +2.5 V vs. Ag/AgCl, but it is advisable to start with a narrower window and expand it.

    • Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

Expected Results: The electrochemical reduction of the disulfide bond is the primary process expected. In lithium battery applications, this compound exhibits a discharge voltage plateau at 2.45 V.[1][2] The cyclic voltammogram in a non-aqueous solvent is expected to show an irreversible or quasi-reversible reduction peak corresponding to the cleavage of the S-S bond.

Self-Assembled Monolayer (SAM) Formation and Characterization

This protocol describes the formation of a self-assembled monolayer of this compound on a gold electrode and its subsequent electrochemical characterization. It is important to note that upon adsorption on a gold surface, the S-S bond of 4,4'-dithiodipyridine breaks, resulting in a monolayer of 4-mercaptopyridine.[3]

Objective: To form a SAM from this compound on a gold electrode and to characterize its reductive desorption.

Materials:

  • Working Electrode: Gold (Au) disk electrode or gold-coated substrate

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/silver chloride (Ag/AgCl)

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • This compound

  • Solvent for SAM formation: Ethanol (B145695) (absolute)

  • Electrolyte for analysis: Aqueous solution, e.g., 0.1 M KOH or 0.05 M HClO₄

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Protocol:

  • Gold Electrode Preparation:

    • Clean the gold electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

    • The electrode can be further cleaned by electrochemical cycling in a suitable electrolyte (e.g., H₂SO₄) until a characteristic voltammogram for clean gold is obtained.

    • Rinse with deionized water and ethanol, and dry under a stream of inert gas.

  • SAM Formation:

    • Prepare a dilute solution of this compound (e.g., 1 mM) in ethanol.

    • Immerse the clean, dry gold electrode in the disulfide solution for a sufficient time to allow for monolayer formation (typically several hours to overnight).

    • After immersion, remove the electrode and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.

    • Dry the modified electrode under a stream of inert gas.

  • Electrochemical Characterization:

    • Assemble the three-electrode cell with the SAM-modified gold working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

    • Fill the cell with the desired aqueous electrolyte (e.g., 0.1 M KOH for reductive desorption or 0.05 M HClO₄ for studying potential-induced structural changes).

    • Deaerate the electrolyte with an inert gas.

    • Perform cyclic voltammetry. For reductive desorption in 0.1 M KOH, scan to negative potentials (e.g., from 0 V to -1.2 V vs. Ag/AgCl).

    • Record the voltammogram, paying close attention to the potential of the reductive desorption peak.

Data Presentation

The following tables summarize key electrochemical data for dipyridyl disulfide compounds from the literature.

CompoundElectrochemical ParameterValueElectrolyte/ConditionsElectrodeReference
This compound Discharge Voltage Plateau2.45 VLithium battery electrolyte-[1][2]
4,4′-(dithiodibutylene)dipyridine SAM Reductive Desorption Peak Potential~ -0.91 V vs Ag/AgCl0.1 M KOHAu(111)[4]
2,2'-Dipyridyl disulfide Discharge Voltage Plateau2.45 VLithium battery electrolyte-[1][2]

Visualizations

Experimental Workflow for Solution-Phase Cyclic Voltammetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Polish and Clean Working Electrode C Assemble 3-Electrode Cell A->C B Prepare Electrolyte with This compound B->C D Deaerate Solution (N2 or Ar) C->D E Perform Cyclic Voltammetry D->E F Record Voltammogram E->F G Analyze Peak Potentials and Currents F->G

Caption: Workflow for solution-phase cyclic voltammetry.

Experimental Workflow for SAM Formation and Characterization

G cluster_prep Preparation cluster_sam SAM Formation cluster_char Characterization A Clean Gold Electrode C Immerse Electrode in Solution A->C B Prepare Disulfide Solution in Ethanol B->C D Rinse and Dry Modified Electrode C->D E Assemble 3-Electrode Cell D->E F Perform Cyclic Voltammetry in Aqueous Electrolyte E->F G Analyze Reductive Desorption Peak F->G

Caption: Workflow for SAM formation and characterization.

Electrochemical Reduction Pathway

G A This compound (Py-S-S-Py) B [Py-S-S-Py]•⁻ (Radical Anion Intermediate) A->B + e⁻ C 2 molecules of 4-Thiopyridyl Anion (2 Py-S⁻) B->C + e⁻

Caption: Proposed electrochemical reduction pathway.

References

Application Notes and Protocols: Utilizing 4,4'-Dipyridyl Disulfide in Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dipyridyl disulfide (4-DPS), also known as 4,4'-dithiodipyridine, is a symmetrical disulfide-containing compound that serves as a valuable tool in protein chemistry and drug development.[1] Its primary application lies in the study of protein structure and function through the formation of disulfide bonds between cysteine residues. As a thiol-specific oxidizing agent, 4-DPS facilitates the formation of disulfide cross-links, providing insights into protein-protein interactions, protein conformation, and redox signaling pathways.[2][3] This document provides detailed application notes and experimental protocols for the use of 4-DPS in protein cross-linking studies.

Principle of Action

This compound is a homobifunctional cross-linking agent that reacts specifically with free sulfhydryl (thiol) groups of cysteine residues in proteins. The reaction proceeds via a thiol-disulfide exchange mechanism. The disulfide bond in 4-DPS is susceptible to nucleophilic attack by a protein thiol group (Cys-SH), leading to the formation of a mixed disulfide between the protein and a 4-thiopyridone molecule. A second protein thiol can then react with this mixed disulfide, resulting in the formation of an intermolecular or intramolecular disulfide bond and the release of a second 4-thiopyridone molecule. The progress of the reaction can be monitored spectrophotometrically by measuring the release of 4-thiopyridone, which has a characteristic absorbance at 324 nm.[4]

Applications in Research and Drug Development

  • Probing Protein-Protein Interactions: By cross-linking proteins that are in close proximity, 4-DPS can be used to identify and characterize protein complexes. This is particularly useful for studying transient or weak interactions that may be difficult to detect using other methods.[5]

  • Investigating Protein Conformation: Intramolecular cross-linking with 4-DPS can provide information about the three-dimensional structure of a protein by identifying cysteine residues that are spatially close to one another.

  • Studying Redox Signaling Pathways: As a thiol-specific oxidant, 4-DPS can be used to perturb and study cellular redox signaling pathways. For example, it has been used to investigate the role of the PDI-Ero1p pathway in the endoplasmic reticulum, which is crucial for the formation of native disulfide bonds in secreted and membrane proteins.[2][6]

  • Drug Delivery Systems: The reversible nature of the disulfide bond makes 4-DPS and related compounds attractive for the development of drug delivery systems. Drugs can be conjugated to carrier molecules via a disulfide linker, which is stable in the bloodstream but is cleaved in the reducing environment of the cell, leading to targeted drug release.

Data Presentation

The efficiency of this compound cross-linking can be influenced by several factors, including the concentration of the cross-linker and protein, pH, temperature, and incubation time. The following tables summarize typical reaction conditions and quantifiable outcomes.

ParameterIn Vitro Cross-LinkingIn Vivo Cross-Linking (Yeast)Reference
4-DPS Concentration 1-5 mM1 mM[3]
Protein Concentration 1-10 mg/mLN/A (whole cells)General Protocol
Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0Cell culture mediumGeneral Protocol
Incubation Time 30-60 minutes5 minutes[3]
Temperature Room Temperature (20-25°C)30°C[3]
Quenching Agent N-ethylmaleimide (NEM) or L-cysteineTrichloroacetic acid (TCA) fixation[3]
ApplicationAnalyteMethod of QuantificationTypical ResultsReference
Quantification of Disulfide Bonds Myosin in minced beefSpectrophotometry (4-DPS assay) & SDS-PAGESignificant increase in disulfide cross-links after 9 days of storage at 4°C.[1]
In Vivo Cross-linking Hrd1 ubiquitin ligase complex in yeastImmunoprecipitation and Western BlotDetection of specific disulfide-linked protein complexes.[3]
Quantification of Protein Thiols Purified proteinsHPLC after reduction with NaBH4 and derivatization with 4-DPSDetection limit in the picomolar range.[7]

Experimental Protocols

Protocol 1: In Vitro Protein Cross-Linking with this compound

This protocol describes a general procedure for the in vitro cross-linking of two proteins containing accessible cysteine residues.

Materials:

  • Purified proteins of interest (in a suitable buffer, e.g., PBS, pH 7.2-8.0)

  • This compound (4-DPS) stock solution (e.g., 100 mM in DMSO)

  • Quenching solution (e.g., 1 M N-ethylmaleimide or 1 M L-cysteine)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment (if applicable)

Procedure:

  • Protein Preparation: Prepare a solution of the protein(s) of interest in the reaction buffer at a concentration of 1-10 mg/mL. If cross-linking two different proteins, mix them in the desired molar ratio.

  • Cross-linking Reaction: Add the 4-DPS stock solution to the protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. N-ethylmaleimide (NEM) will block any unreacted thiol groups, while L-cysteine will consume excess 4-DPS. Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE under non-reducing conditions. Visualize the proteins by Coomassie staining or Western blotting using specific antibodies. A successful cross-linking reaction will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes.

Protocol 2: In Vivo Protein Cross-Linking in Yeast using this compound

This protocol is adapted from a study on the Hrd1 ubiquitin ligase complex in Saccharomyces cerevisiae.[3]

Materials:

  • Yeast culture expressing the proteins of interest

  • This compound (4-DPS) stock solution (e.g., 100 mM in DMSO)

  • Trichloroacetic acid (TCA)

  • Lysis buffer (e.g., RIPA buffer)

  • Glass beads

  • Immunoprecipitation reagents (antibodies, beads)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Culture: Grow the yeast culture to the desired cell density (e.g., mid-log phase).

  • Cross-linking: Add 4-DPS stock solution directly to the cell culture to a final concentration of 1 mM.

  • Incubation: Incubate the culture for 5 minutes at 30°C.

  • Quenching and Cell Harvest: Stop the reaction by adding TCA to a final concentration of 10% and incubating on ice for 20 minutes. Harvest the cells by centrifugation.

  • Cell Lysis: Wash the cell pellet with ice-cold water and resuspend in a suitable lysis buffer. Lyse the cells by vortexing with glass beads.

  • Analysis: Clarify the cell lysate by centrifugation. The supernatant can then be used for downstream applications such as immunoprecipitation to isolate the cross-linked complexes, followed by analysis via SDS-PAGE and Western blotting.

Visualizations

Experimental Workflow for In Vitro Protein Cross-Linking

in_vitro_crosslinking cluster_start Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis ProteinA Protein A (with Cys-SH) Mix Mix Proteins & add 4-DPS ProteinA->Mix ProteinB Protein B (with Cys-SH) ProteinB->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Quench Quench Reaction (NEM or L-Cysteine) Incubate->Quench SDSPAGE SDS-PAGE (non-reducing) Quench->SDSPAGE Analysis Visualize (Coomassie/Western) SDSPAGE->Analysis

Caption: Workflow for in vitro protein cross-linking using this compound.

Signaling Pathway: Role of 4-DPS in the PDI-Ero1p Pathway

PDI_Ero1p_Pathway cluster_ER_lumen Endoplasmic Reticulum Lumen PDI_red PDI (reduced) 2x Cys-SH PDI_ox PDI (oxidized) S-S PDI_red->PDI_ox e- transfer PDI_ox->PDI_red e- transfer Substrate_red Substrate Protein (reduced) PDI_ox->Substrate_red Disulfide bond formation Ero1_ox Ero1 (oxidized) Ero1_ox->PDI_red Oxidizes PDI O2 O2 Ero1_ox->O2 e- transfer Ero1_red Ero1 (reduced) Ero1_red->Ero1_ox Re-oxidation Substrate_ox Substrate Protein (oxidized, folded) Substrate_red->Substrate_ox H2O2 H2O2 O2->H2O2 DPS This compound (External Oxidant) DPS->PDI_red Direct Oxidation

Caption: The PDI-Ero1p oxidative folding pathway and the intervention of this compound.

References

Application Notes: 4,4'-Dipyridyl Disulfide for Studying Redox Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dipyridyl disulfide (4,4'-DPS), also known as 4,4'-dithiodipyridine, is a highly reactive and specific thiol oxidant.[1][2] Its membrane permeability makes it an effective tool for studying redox biology in intact cells.[2][3] 4,4'-DPS functions as an electron acceptor in thiol-disulfide exchange reactions, primarily targeting accessible sulfhydryl groups on small molecules like glutathione (B108866) (GSH) and cysteine residues in proteins.[1][4] This reactivity allows researchers to induce a state of "disulfide stress," characterized by a shift in the intracellular glutathione redox potential towards a more oxidizing state (increased GSSG/GSH ratio), and to quantify thiol content in various biological samples.[4] Its mechanism and effects differ from other common thiol oxidants like diamide, making it a unique tool for dissecting specific cellular responses to disulfide stress.[3][4]

Mechanism of Action

4,4'-DPS reacts with thiols (R-SH) in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond in 4,4'-DPS, forming a mixed disulfide between the thiol and a 4-thiopyridyl group (R-S-S-Py) and releasing one molecule of 4-thiopyridone. The reaction is stoichiometric and rapid, even at a low pH.[1][2][5] The product, 4-thiopyridone, has a strong absorbance at 324 nm, which allows for the spectrophotometric quantification of the reacted thiols.[6][7]

RSH Cellular Thiol (R-SH) e.g., Glutathione, Protein Cysteine MixedDisulfide Mixed Disulfide (R-S-S-Py) RSH->MixedDisulfide + Py-S-S-Py DPS This compound (Py-S-S-Py) DPS->MixedDisulfide TP 4-Thiopyridone (Py-SH) (Absorbs at 324 nm) DPS->TP - R-S-S-Py

Caption: Reaction of this compound with a cellular thiol.

Key Applications
  • Induction of Cellular Disulfide Stress: By rapidly oxidizing the intracellular glutathione pool, 4,4'-DPS increases the GSSG/GSH ratio, creating a specific disulfide stress that can be used to study cellular antioxidant response mechanisms.[4]

  • Quantification of Thiols: 4,4'-DPS is a sensitive reagent for quantifying protein thiols and dithiols, often in conjunction with a reducing agent like sodium borohydride (B1222165) to measure total thiol content.[8][9] The assay's utility at low pH minimizes auto-oxidation of thiols that can occur with other reagents like DTNB (Ellman's reagent).[5][8]

  • Studying Protein S-Thiolation: 4,4'-DPS can induce the formation of mixed disulfides between glutathione and protein cysteine residues (S-glutathionylation), a key post-translational modification in redox signaling.[10]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties

Property Value Reference
Alternate Names 4,4'-Dithiodipyridine, Aldrithiol™-4 [1]
CAS Number 2645-22-9 [11]
Molecular Formula C₁₀H₈N₂S₂ [1]
Molecular Weight 220.31 g/mol [11]
Appearance Solid
Storage Temperature 2-8°C

| Product (4-thiopyridone) ε₃₂₄ₙₘ | 21,400 M⁻¹cm⁻¹ |[6][7] |

Table 2: Recommended Parameters for Cellular Studies

Parameter Value Range Application Notes Reference
Working Concentration 1 - 100 µM Induction of Disulfide Stress Highly toxic to yeast at low micromolar concentrations. Optimal concentration should be determined empirically for each cell type via a dose-response curve (e.g., using an MTT assay). [2][4][12]
Incubation Time 5 min - 24 hours Induction of Disulfide Stress Time-dependent effects should be evaluated. Short incubations (5-30 min) are often sufficient to alter the thiol redox state. [12][13]

| Stock Solution | 10-100 mM in DMSO or Ethanol | General Use | Store aliquots at -20°C to avoid repeated freeze-thaw cycles. |[12] |

Experimental Protocols

Protocol 1: Induction of Disulfide Stress in Cultured Cells

This protocol describes a general method for treating cultured cells with 4,4'-DPS to study downstream effects like changes in protein S-glutathionylation or activation of antioxidant response pathways.

Materials:

  • Mammalian cells cultured in appropriate multi-well plates

  • Complete culture medium

  • This compound (4,4'-DPS)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Prepare 4,4'-DPS Stock Solution: Prepare a 100 mM stock solution of 4,4'-DPS in anhydrous DMSO.[12]

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the 4,4'-DPS stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the 4,4'-DPS working solutions or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes, 2 hours, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Lysis:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis: Collect the supernatant. The protein concentration can be determined using a BCA or Bradford assay. The lysate is now ready for downstream applications such as Western blotting, enzyme activity assays, or measurement of protein S-glutathionylation (see Protocol 2).

Protocol 2: Quantification of Protein S-Glutathionylation (GSSP)

This protocol provides a method to measure the levels of protein-glutathione mixed disulfides (GSSP) in cells treated with 4,4'-DPS. The principle involves first blocking all free thiols, then reducing the GSSP to release GSH, which is subsequently quantified.

start Cells Treated with 4,4'-DPS lysis 1. Cell Lysis in Buffer Containing N-Ethylmaleimide (NEM) start->lysis block Block Free Thiols (R-SH → R-S-NEM) lysis->block precip 2. Protein Precipitation (e.g., TCA) Wash Pellet to Remove Free GSH, GSSG, NEM block->precip reduce 3. Resuspend Pellet & Reduce Add Dithiothreitol (DTT) to Cleave GSSP (Protein-S-S-G → Protein-SH + GSH) precip->reduce quantify 4. Quantify Released GSH (e.g., HPLC with fluorescent labeling) reduce->quantify end Determine GSSP Concentration quantify->end

Caption: Workflow for measuring protein S-glutathionylation.

Materials:

  • Cell lysate from Protocol 1 (Note: for this specific protocol, lysis buffer must contain 10-20 mM N-ethylmaleimide (NEM) to immediately block free thiols).

  • N-ethylmaleimide (NEM)

  • Trichloroacetic acid (TCA)

  • Acetone (B3395972) (ice-cold)

  • Dithiothreitol (DTT)

  • Reagents for GSH quantification (e.g., HPLC system with fluorescent probe like monobromobimane).[14]

Procedure:

  • Sample Preparation and Alkylation: Lyse cells treated with 4,4'-DPS (as in Protocol 1) directly in a buffer containing a thiol-alkylating agent like 10-20 mM NEM. This step is critical to prevent artefactual S-glutathionylation post-lysis. Incubate for 30 minutes on ice.

  • Protein Precipitation:

    • Add an equal volume of 20% TCA to the lysate to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, which contains free GSH, GSSG, and excess NEM.[15]

    • Wash the protein pellet twice with ice-cold acetone to remove residual TCA. Air-dry the pellet briefly.

  • Reduction of Mixed Disulfides:

    • Resuspend the protein pellet in a suitable buffer (e.g., PBS).

    • Add DTT to a final concentration of 5-10 mM to reduce the protein-S-S-glutathione bonds, releasing free GSH.

    • Incubate for 30-60 minutes at room temperature.

  • Quantification of Released GSH:

    • Separate the released GSH from the protein, for example, by a second TCA precipitation or using a desalting column.

    • Quantify the amount of GSH in the supernatant/flow-through. A highly sensitive method is recommended, such as HPLC with pre-column derivatization using a fluorescent probe like monobromobimane.[14]

  • Calculation: Relate the amount of measured GSH back to the initial protein concentration to express the results as nmol of GSSP per mg of protein.

Cellular Response to this compound

Treatment of cells with 4,4'-DPS leads to a rapid depletion of the reduced glutathione (GSH) pool and a corresponding increase in glutathione disulfide (GSSG).[4] This disrupts the cellular redox balance, creating disulfide stress. The cell attempts to counteract this by using the enzyme glutathione reductase (GLR1), which reduces GSSG back to GSH at the expense of NADPH.[3][4] The thioredoxin (TRX) system is also essential for maintaining redox homeostasis and protecting against the toxicity of 4,4'-DPS.[3][4] Severe or prolonged disulfide stress can overwhelm these antioxidant systems, leading to protein dysfunction, activation of stress-response pathways, and potentially cell death.

cluster_GSH Glutathione System DPS This compound (4,4'-DPS) GSSG GSSG (Glutathione Disulfide) DPS->GSSG Oxidizes GSH 2 GSH (Reduced Glutathione) GSSG->GSH Reduces Protein_SSG Protein-S-S-G (S-Glutathionylation) GSSG->Protein_SSG + Protein-SH Stress Disulfide Stress & Protein Dysfunction GSSG->Stress High GSSG/GSH Ratio GLR1 Glutathione Reductase (GLR1) NADP NADP+ GLR1->NADP NADPH NADPH NADPH->GLR1 Protein_SH Protein-SH Protein_SSG->Stress

Caption: Impact of 4,4'-DPS on the cellular glutathione system.

References

Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation with 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of self-assembled monolayers (SAMs) using 4,4'-dipyridyl disulfide on gold substrates. This technology is pivotal for advancements in biosensing, molecular electronics, and targeted drug delivery systems.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. The use of this compound for SAM formation on gold surfaces is of particular interest due to the resulting monolayer presenting terminal pyridine (B92270) groups. These nitrogen-containing aromatic rings offer versatile functionality, serving as anchor points for metal coordination, hydrogen bonding, and the immobilization of biomolecules. The formation process involves the chemisorption of the disulfide onto the gold surface, which leads to the cleavage of the sulfur-sulfur bond and the formation of a stable gold-thiolate bond. This results in a densely packed monolayer of 4-mercaptopyridine (B10438) molecules. The orientation and packing of these molecules can be influenced by preparation conditions such as solvent, concentration, and immersion time.

Applications

The unique properties of this compound SAMs lend themselves to a variety of applications in research and drug development:

  • Biosensors: The terminal pyridine groups can be used to immobilize enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors. The electron transfer properties of these SAMs are also beneficial for electrochemical biosensing.

  • Drug Delivery: Functionalized nanoparticles coated with these SAMs can be used to target specific cells or tissues. The pyridine groups can be modified with targeting ligands or used to control the release of therapeutic agents.

  • Molecular Electronics: The defined structure and electronic properties of these SAMs make them ideal components for the fabrication of molecular-scale electronic devices, such as sensors and switches.

  • Surface Modification: SAMs of this compound can be used to control the wettability, adhesion, and corrosion resistance of gold surfaces.

Data Presentation

The following table summarizes key quantitative data for SAMs formed from this compound on gold, resulting in a 4-mercaptopyridine monolayer.

ParameterValueTechnique
Surface Coverage 4.75 x 10⁻¹⁰ mol/cm²Reductive Elimination[1]
Ellipsometric Thickness 11.6 - 13.0 ÅEllipsometry[2]
Water Contact Angle Not available in literature; expected to be hydrophilicGoniometry
Reductive Desorption Potential Approximately -0.85 V (vs. Ag/AgCl)Cyclic Voltammetry[3]
XPS S 2p Binding Energy (Au-S) ~162 eVX-ray Photoelectron Spectroscopy[3][4][5]
Molecular Tilt Angle ~15°NEXAFS Spectroscopy[6]

Experimental Protocols

Detailed methodologies for the formation and characterization of this compound SAMs are provided below.

Protocol 1: SAM Formation on Gold Substrates

This protocol describes the formation of a 4-mercaptopyridine SAM on a gold substrate using a solution of this compound.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (CAS 2645-22-9)

  • Absolute Ethanol (B145695) (200 proof) or ultrapure water

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (30%, H₂O₂)

  • High-purity nitrogen gas

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and with appropriate personal protective equipment).

    • Immerse the gold substrates in the piranha solution for 5-10 minutes.

    • Thoroughly rinse the substrates with ultrapure water and then with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas. The cleaned substrates should be used immediately.

  • Solution Preparation:

    • Prepare a 1 mM to 20 mM solution of this compound in absolute ethanol or ultrapure water.[1] The choice of solvent can influence the monolayer structure.

    • Sonicate the solution for 5-10 minutes to ensure the disulfide is fully dissolved.

  • SAM Formation:

    • Place the clean, dry gold substrates in individual glass vials.

    • Completely immerse the substrates in the this compound solution.

    • Incubation time can range from 5 minutes to 48 hours.[1] Shorter times may be sufficient for initial monolayer formation, while longer times can lead to a more ordered and densely packed layer.

    • Incubate at room temperature.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with the same solvent (ethanol or water) to remove any non-chemisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

  • Storage:

    • Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to prevent contamination and degradation.

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry

This protocol outlines the use of cyclic voltammetry (CV) to characterize the reductive desorption of the 4-mercaptopyridine SAM.

Materials:

  • SAM-coated gold electrode (working electrode)

  • Platinum wire or graphite (B72142) rod (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat

  • Electrochemical cell

  • 0.1 M KOH or other suitable electrolyte solution, deaerated with nitrogen gas

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode electrochemical cell with the SAM-coated gold electrode as the working electrode, a platinum counter electrode, and a reference electrode.

    • Fill the cell with the deaerated electrolyte solution.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan from an initial potential (e.g., 0 V vs. Ag/AgCl) to a sufficiently negative potential to induce reductive desorption (e.g., -1.2 V vs. Ag/AgCl) and back.

    • Set the scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammogram and record the current response.

  • Data Analysis:

    • Identify the cathodic peak corresponding to the reductive desorption of the 4-mercaptopyridine monolayer. This peak is typically observed around -0.85 V vs. Ag/AgCl.[3]

    • The charge associated with the desorption peak can be integrated to calculate the surface coverage (Γ) of the monolayer using the following equation: Γ = Q / (n * F * A) where Q is the charge (in Coulombs), n is the number of electrons transferred per molecule (n=1 for thiol desorption), F is the Faraday constant (96485 C/mol), and A is the electrode area (in cm²).

Visualizations

The following diagrams illustrate key concepts and workflows related to the formation and characterization of this compound SAMs.

SAM_Formation_Workflow Experimental workflow for SAM formation. cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Clean Gold Substrate Cleaning (Piranha Solution) Rinse_Dry Rinse & Dry (DI Water, Ethanol, N2) Clean->Rinse_Dry Immersion Immerse Substrate (5 min - 48 h) Rinse_Dry->Immersion Solution Prepare 4,4'-Dipyridyl Disulfide Solution (1-20 mM) Solution->Immersion Rinse_Final Rinse with Solvent Immersion->Rinse_Final Dry_Final Dry with N2 Rinse_Final->Dry_Final Store Store in Inert Environment Dry_Final->Store Signaling_Pathway_Analogy Logical flow for biosensor application. cluster_functionalization Surface Functionalization cluster_application Downstream Application SAM 4-Mercaptopyridine SAM Biomolecule Thiolated Biomolecule (e.g., Peptide, DNA) Functionalized_Surface Bioconjugated Surface Biomolecule->Functionalized_Surface Disulfide Exchange Target Target Analyte / Cell Functionalized_Surface->Target Specific Binding Signal Detectable Signal (Electrochemical, Optical) Target->Signal Signal Transduction

References

Application Notes and Protocols for Bioconjugation with 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation via thiol-disulfide exchange is a cornerstone of modern molecular biology and drug development, enabling the precise coupling of biomolecules. 4,4'-Dipyridyl disulfide (4-PDS) is a homobifunctional crosslinking reagent that reacts specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. This reaction results in the formation of a stable, yet cleavable, disulfide bond.

The process is highly efficient and proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the 4-PDS. This reaction releases a molar equivalent of 4-thiopyridone, a chromophore that can be quantified spectrophotometrically at 324 nm to monitor the reaction progress. The resulting disulfide linkage is stable under physiological conditions found in the bloodstream but can be readily cleaved by reducing agents such as glutathione (B108866), which is present at significantly higher concentrations inside cells. This redox-responsive cleavage makes 4-PDS an ideal reagent for creating bioconjugates for targeted drug delivery, where the therapeutic payload is released intracellularly.

Reaction Mechanism: Thiol-Disulfide Exchange

The fundamental reaction involves the exchange of a disulfide bond upon reaction with a thiol. The thiolate anion (R-S⁻) of the biomolecule acts as a nucleophile, attacking one of the sulfur atoms of the this compound. This forms a new disulfide bond between the biomolecule and a 4-mercaptopyridine (B10438) moiety, with the concomitant release of 4-thiopyridone.

G Biomolecule_SH Biomolecule-SH (e.g., Protein, Peptide) Bioconjugate Biomolecule-S-S-Pyridine (Bioconjugate) Biomolecule_SH->Bioconjugate + DPDS This compound DPDS->Bioconjugate Thione 4-Thiopyridone (Byproduct) DPDS->Thione -

Caption: Thiol-disulfide exchange reaction between a thiol-containing biomolecule and this compound.

Quantitative Data Summary

The efficiency and stability of the bioconjugation reaction are influenced by several factors. The following table summarizes key quantitative data for bioconjugation with pyridyl disulfides.

ParameterValueRemarks
Optimal pH 7.0 - 8.0The reaction rate is pH-dependent, as the reactive species is the thiolate anion (R-S⁻).[1]
Reaction Time 1 - 2 hours at room temperature, or overnight at 4°CReaction kinetics can be monitored by the release of 4-thiopyridone.[1]
Molar Excess of 4-PDS 10-20 fold molar excess over the biomoleculeA molar excess helps to drive the reaction to completion.[1]
Conjugation Efficiency 95-100%High conjugation efficiencies can be achieved with optimized conditions.[2]
Monitoring Wavelength 324 nmFor monitoring the release of 4-thiopyridone.[1]
Molar Extinction Coefficient of 4-thiopyridone ~19,800 M⁻¹cm⁻¹Used for quantifying the extent of the reaction.[1]
Stability in Bloodstream StableThe disulfide bond is stable in the low reducing environment of the blood (low glutathione concentration).[1]
Intracellular Stability LabileThe disulfide bond is readily cleaved in the high glutathione concentration within cells.[1][3]

Experimental Protocols

Protocol 1: Activation of a Biomolecule with this compound

This protocol describes the modification of a thiol-containing biomolecule (e.g., a protein with cysteine residues) with this compound to create a reactive intermediate for subsequent conjugation or for direct use.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound (4-PDS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare 4-PDS Solution: Dissolve 4-PDS in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 20 mM).

  • Prepare Biomolecule Solution: Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reaction Incubation: Add a 10-20 fold molar excess of the 4-PDS stock solution to the biomolecule solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Reaction Monitoring (Optional): To monitor the reaction progress, measure the increase in absorbance at 324 nm, which corresponds to the release of 4-thiopyridone.

  • Purification: Remove excess, unreacted 4-PDS and the 4-thiopyridone byproduct by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).

  • Quantification of Incorporated Pyridyl Disulfide Groups: The degree of modification can be determined by treating the purified bioconjugate with an excess of a reducing agent like dithiothreitol (B142953) (DTT) and measuring the absorbance of the released 4-thiopyridone at 324 nm.

Protocol 2: Conjugation of a Second Thiol-Containing Molecule

This protocol outlines the conjugation of a second thiol-containing molecule to the 4-PDS-activated biomolecule from Protocol 1.

Materials:

  • 4-PDS-activated biomolecule (from Protocol 1)

  • Second thiol-containing molecule (e.g., drug, peptide, fluorescent probe)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Solutions: Dissolve the second thiol-containing molecule in the reaction buffer.

  • Conjugation Reaction: Add the second thiol-containing molecule to the solution of the 4-PDS-activated biomolecule. A slight molar excess (1.5-5 fold) of the second thiol-containing molecule is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Bioconjugate: Purify the final bioconjugate from unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography or dialysis. The choice of purification method will depend on the size and properties of the final conjugate.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_conjugation Conjugation prep_biomolecule Dissolve Biomolecule-SH in Reaction Buffer mix Mix Biomolecule-SH and 4-PDS prep_biomolecule->mix prep_4pds Dissolve this compound in DMF/DMSO prep_4pds->mix incubate Incubate at RT (1-2 hours) mix->incubate desalt Remove Excess Reagents (Desalting Column) incubate->desalt analyze Analyze Activated Biomolecule (Spectrophotometry) desalt->analyze add_thiol2 Add Second Thiol-Molecule desalt->add_thiol2 incubate2 Incubate at RT or 4°C add_thiol2->incubate2 purify_final Purify Final Bioconjugate (e.g., SEC) incubate2->purify_final

Caption: A step-by-step workflow for the bioconjugation of a thiol-containing biomolecule using this compound.

Signaling Pathway: Intracellular Drug Release

A key application of bioconjugates formed with this compound is in targeted drug delivery systems. The disulfide bond acts as a linker that is stable in the bloodstream but is cleaved in the reducing environment inside a cell, releasing the active drug. This process is primarily mediated by glutathione (GSH), a tripeptide that is present in high concentrations in the cytoplasm.

G cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Cytoplasm) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) ADC_internalized Internalized ADC ADC->ADC_internalized Receptor-Mediated Endocytosis Drug_release Drug Release ADC_internalized->Drug_release Disulfide Cleavage GSH Glutathione (GSH) (High Concentration) GSH->Drug_release Target Intracellular Target Drug_release->Target Therapeutic Effect

Caption: Pathway for intracellular drug release from a disulfide-linked antibody-drug conjugate.

References

Application Notes and Protocols: 4,4'-Dipyridyl Disulfide as a Cross-linking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-dipyridyl disulfide and other pyridyl disulfide-containing molecules as cross-linking agents in the synthesis of stimuli-responsive polymers for biomedical applications, with a particular focus on drug delivery. Detailed protocols for synthesis, characterization, and drug release studies are provided to guide researchers in this field.

Introduction

Polymers cross-linked with disulfide bonds have emerged as a highly promising class of biomaterials, particularly for applications requiring controlled release of therapeutic agents.[1] The disulfide bond serves as a "smart" linkage that is stable under normal physiological conditions but can be readily cleaved in a reducing environment. This characteristic is particularly advantageous for drug delivery, as the intracellular environment, and especially the microenvironment of tumor tissues, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream.[1]

This compound is a key reagent in the synthesis of these redox-responsive polymers. It facilitates the formation of disulfide cross-links through a highly efficient thiol-disulfide exchange reaction.[1] This process allows for the creation of hydrogels, nanoparticles, and other polymer architectures that can encapsulate drugs and release them in a targeted manner upon entering the desired cellular environment.

Principle of Thiol-Disulfide Exchange for Cross-linking

The core chemical reaction underpinning the use of this compound as a cross-linking agent is the thiol-disulfide exchange. A polymer functionalized with thiol (-SH) groups can react with this compound. In this reaction, a thiol group on the polymer attacks one of the sulfur atoms in the disulfide bond of this compound. This results in the formation of a new disulfide bond between two polymer chains (cross-linking) and the release of two molecules of pyridine-2-thione. This reaction is highly specific and proceeds efficiently under mild conditions.

The resulting disulfide cross-links are susceptible to cleavage by reducing agents such as glutathione (GSH). The tripeptide GSH is present in millimolar concentrations inside cells, providing a natural trigger for the degradation of the polymer network and the subsequent release of an encapsulated payload.[2]

Applications in Drug Delivery

The unique properties of polymers cross-linked with this compound make them ideal for a range of drug delivery applications:

  • Targeted Cancer Therapy: Tumor cells often exhibit elevated levels of glutathione. Disulfide-cross-linked nanoparticles can carry chemotherapeutic drugs through the bloodstream, minimizing systemic toxicity. Upon reaching the tumor microenvironment, the high GSH concentration triggers the degradation of the nanoparticles and the localized release of the anticancer drug.[3][4]

  • Intracellular Delivery of Biologics: The reducing environment of the cytoplasm is suitable for the release of delicate biomolecules like proteins, peptides, and nucleic acids from their disulfide-cross-linked carriers. This approach protects the therapeutic agent from degradation in the extracellular environment.

  • Controlled Release Hydrogels: Disulfide-cross-linked hydrogels can be used as depots for sustained drug release. The degradation of the hydrogel and the rate of drug release can be tuned by controlling the cross-linking density.[5]

Data Presentation

Table 1: Synthesis and Characterization of Pyridyl Disulfide-Functionalized Polymers
Polymer SystemSynthesis MethodMonomersInitiator/Cross-linkerMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Reference
Pyridyl disulfide end-functionalized glycopolymerAtom Transfer Radical Polymerization (ATRP)N-acetyl-d-glucosamine modified methacrylatePyridyl disulfide initiator, Cu(I)/Cu(II)/2,2'-bipyridine13.01.12[6]
Disulfide-cross-linked poly(glycidyl methacrylate) microparticlesDispersion PolymerizationGlycidyl methacrylateBis(5-amino-1,3,4-thiadiazol-2-yl) disulfide--[7]
Disulfide-cross-linked hyaluronic acid hydrogelThiol-disulfide exchangeThiol-modified hyaluronic acidOxygen (for oxidation of thiols)--[8]
Table 2: Glutathione-Triggered Drug Release from Disulfide-Cross-linked Polymers
Polymer SystemEncapsulated DrugGlutathione (GSH) ConcentrationRelease ProfileIC50 ValueReference
Bioreducible poly(disulfide)-drug conjugateCamptothecin (CPT)Intracellular (cancer cell)Cascade degradation and release3.1 µg/mL[2]
Disulfide core-cross-linked micellesDoxorubicin (DOX)10 mM~96.7% release in 24 h (at pH 5.0)-[3]
GSH-Responsive MicellesGemcitabine (GEM)10 mM~93.1% release in 24 h-[9]
Table 3: Mechanical Properties of Disulfide-Cross-linked Hydrogels
Hydrogel SystemCross-linker ConcentrationStorage Modulus (G')Loss Modulus (G'')Reference
Thiolated hyaluronic acid10% thiol substitution800 ± 60 Pa-[8]
Thiolated hyaluronic acid30% thiol substitution2000 ± 300 Pa-[8]
Thiolated hyaluronic acid65% thiol substitution5200 ± 1000 Pa-[8]
Photo-cross-linked PDMS-TA-1-9.79 ± 0.46 MPa-[10]
Photo-cross-linked PDMS-TA-2-5.61 ± 0.78 MPa-[10]

Experimental Protocols

Protocol 1: Synthesis of a Pyridyl Disulfide End-Functionalized Polymer via ATRP

This protocol is adapted from the synthesis of a pyridyl disulfide end-functionalized glycopolymer.[6]

Materials:

  • Pyridyl disulfide-containing ATRP initiator

  • Monomer (e.g., N-acetyl-d-glucosamine modified methacrylate)

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • 2,2'-bipyridine (bpy)

  • Methanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the monomer, pyridyl disulfide initiator, and bpy in a methanol/water mixture (e.g., 3:1 v/v).

  • In a separate Schlenk flask, add CuBr and CuBr₂.

  • Deoxygenate both solutions by bubbling with argon or nitrogen for at least 30 minutes.

  • Under an inert atmosphere, transfer the monomer solution to the flask containing the copper salts to initiate the polymerization.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the progress of the polymerization by taking samples at different time points and analyzing them by ¹H NMR and Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight and conversion are achieved, terminate the polymerization by exposing the reaction mixture to air.

  • Purify the polymer by dialysis against water and subsequent lyophilization.

Characterization:

  • ¹H NMR: To confirm the polymer structure and determine the number-average molecular weight (Mn).

  • GPC: To determine the molecular weight distribution (PDI).

Protocol 2: Preparation of Disulfide-Cross-linked Hydrogels for Drug Delivery

This protocol describes the formation of a hydrogel through thiol-disulfide exchange and the encapsulation of a model drug.

Materials:

  • Thiol-functionalized polymer (e.g., thiol-terminated 4-arm PEG)

  • Pyridyl disulfide-functionalized polymer (e.g., linear PEG with pyridyl disulfide end groups)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Doxorubicin, FITC-labeled albumin)

  • Reducing agent solution (e.g., 10 mM Glutathione in PBS)

Procedure for Hydrogel Formation and Drug Encapsulation:

  • Dissolve the thiol-functionalized polymer in PBS.

  • Dissolve the pyridyl disulfide-functionalized polymer and the model drug in PBS.

  • Mix the two polymer solutions. Gelation should occur within minutes.

  • Allow the hydrogel to cure for a sufficient time (e.g., 24 hours) to ensure complete cross-linking.

  • Wash the hydrogel with PBS to remove any unreacted polymers and non-encapsulated drug.

Procedure for In Vitro Drug Release Study:

  • Place the drug-loaded hydrogel in a known volume of PBS (control) and a separate container with the glutathione solution.

  • Incubate the samples at 37 °C.

  • At predetermined time intervals, collect aliquots from the release media.

  • Quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy).

  • Calculate the cumulative drug release as a percentage of the total encapsulated drug.

Protocol 3: Determination of the Degree of Cross-linking

The degree of cross-linking can be estimated using several methods. One common method is equilibrium swelling studies.

Materials:

  • Cross-linked polymer sample of known dry weight (Wd)

  • Suitable solvent (e.g., water, PBS)

Procedure:

  • Immerse the pre-weighed dry polymer sample in the solvent.

  • Allow the sample to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.

  • Carefully remove the swollen sample, blot the surface to remove excess solvent, and weigh it to obtain the swollen weight (Ws).

  • The swelling ratio (Q) can be calculated as: Q = Ws / Wd

  • The degree of cross-linking is inversely proportional to the swelling ratio. A higher swelling ratio indicates a lower degree of cross-linking.

  • More quantitative analysis can be performed using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molecular weight between cross-links.[11]

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Cross-linking cluster_release Drug Release thiol_polymer Thiol-functionalized Polymer mix Mixing in Buffer thiol_polymer->mix pds_polymer Pyridyl Disulfide- functionalized Polymer pds_polymer->mix drug Therapeutic Drug drug->mix gelation Thiol-Disulfide Exchange mix->gelation hydrogel Drug-loaded Hydrogel gelation->hydrogel degradation Disulfide Bond Cleavage hydrogel->degradation gsh Glutathione (GSH) (Reducing Environment) gsh->degradation released_drug Released Drug degradation->released_drug

Caption: Experimental workflow for the synthesis of a drug-loaded hydrogel and subsequent glutathione-triggered drug release.

signaling_pathway cluster_extracellular Extracellular Space (High O₂, Low GSH) cluster_intracellular Intracellular Space (Low O₂, High GSH) nanoparticle Disulfide-Cross-linked Nanoparticle (Drug Encapsulated) cleavage Disulfide Bond Cleavage nanoparticle->cleavage Cellular Uptake gsh Glutathione (GSH) gsh->cleavage drug_release Drug Release cleavage->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Mechanism of targeted drug release from a disulfide-cross-linked nanoparticle in the intracellular environment.

References

Spectrophotometric Assay of Thiols with 4,4'-Dipyridyl Disulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of thiol groups (-SH) is a critical aspect of research in biochemistry, drug development, and materials science. Thiols, present in molecules such as the amino acid cysteine, play fundamental roles in protein structure, enzyme catalysis, and cellular redox homeostasis. 4,4'-Dipyridyl disulfide (DPS), also known as Aldrithiol-4, offers a sensitive and versatile method for the spectrophotometric determination of thiol concentrations. This assay is based on a thiol-disulfide exchange reaction that results in the formation of a chromophore, 4-thiopyridone (4-TP), which can be quantified by measuring its absorbance at 324 nm.

This document provides detailed application notes and protocols for the use of this compound in the quantification of thiols.

Principle of the Assay

The assay is based on the specific reaction of this compound with a thiol-containing compound (R-SH). This reaction is a thiol-disulfide exchange, where the thiol group of the analyte attacks the disulfide bond of DPS. This results in the formation of a mixed disulfide (R-S-S-4-pyridyl) and the release of one molecule of 4-thiopyridone (4-TP).[1][2] 4-TP exists in tautomeric equilibrium with its thiol form, 4-mercaptopyridine, but the pyridone form is favored and exhibits strong absorbance at 324 nm. The concentration of the thiol in the sample is directly proportional to the amount of 4-TP produced, which can be determined using a spectrophotometer.

One of the key advantages of the DPS assay over the more common Ellman's reagent (DTNB) is its effectiveness over a broader and lower pH range.[3] The molar extinction coefficient of 4-TP is largely independent of pH between 3 and 7, which minimizes the risk of side reactions that can occur at the higher pH required for the DTNB assay.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the spectrophotometric assay of thiols using this compound.

ParameterValueReference
AnalyteThiol Groups (-SH)
ReagentThis compound (DPS)
Chromophore4-Thiopyridone (4-TP)[1][2]
Wavelength of Maximum Absorbance (λmax)324 nm[3]
Molar Extinction Coefficient (ε) of 4-TP21,000 - 21,400 M⁻¹cm⁻¹[3][4]
Optimal pH Range3 - 7[3]

Table 1: Key Parameters of the this compound Thiol Assay

ReagentMolar Extinction Coefficient (ε)Wavelength (λmax)Optimal pHReference
This compound (DPS)21,000 - 21,400 M⁻¹cm⁻¹ (for 4-TP)324 nm3 - 7[3][4]
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)14,150 M⁻¹cm⁻¹ (for TNB²⁻)412 nm~8.0

Table 2: Comparison with Ellman's Reagent (DTNB)

Signaling Pathways and Experimental Workflows

ReactionMechanism Thiol Thiol (R-SH) Intermediate Thiol-Disulfide Exchange Thiol->Intermediate + DPS This compound (DPS) DPS->Intermediate MixedDisulfide Mixed Disulfide (R-S-S-Py) Intermediate->MixedDisulfide FourTP 4-Thiopyridone (4-TP) Intermediate->FourTP Release of

Caption: Reaction mechanism of thiol quantification using this compound.

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (DPS Solution, Buffer) start->prep_reagents mix Mix Sample and DPS Solution prep_reagents->mix prep_sample Prepare Sample (e.g., Protein Solution) prep_sample->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 324 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate end End calculate->end

Caption: General experimental workflow for the spectrophotometric assay of thiols.

Experimental Protocols

Protocol 1: General Assay for Thiols in Solution

This protocol provides a general method for quantifying thiols in a purified sample solution.

Materials:

  • This compound (DPS)

  • Ethanol (B145695) or Dimethylformamide (DMF) for preparing DPS stock solution

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 6.5)

  • Spectrophotometer and cuvettes

  • Thiol-containing sample

Procedure:

  • Preparation of Reagents:

    • DPS Stock Solution (10 mM): Dissolve 2.2 mg of DPS in 1 mL of ethanol or DMF. This solution should be prepared fresh.

    • Assay Buffer: Prepare a suitable buffer, such as 100 mM sodium phosphate buffer with 1 mM EDTA, pH 6.5. The choice of buffer may depend on the sample's properties.

  • Assay Procedure:

    • Pipette 900 µL of the assay buffer into a 1 mL cuvette.

    • Add 50 µL of the DPS stock solution to the cuvette and mix gently.

    • Measure the baseline absorbance at 324 nm.

    • Add 50 µL of the thiol-containing sample to the cuvette and mix thoroughly.

    • Incubate the reaction mixture at room temperature for 5-10 minutes.

    • Measure the final absorbance at 324 nm.

  • Calculation of Thiol Concentration:

    • Calculate the change in absorbance (ΔA) by subtracting the initial baseline absorbance from the final absorbance.

    • Use the Beer-Lambert law to calculate the concentration of thiols: Thiol Concentration (M) = ΔA / (ε × l) Where:

      • ΔA is the change in absorbance.

      • ε is the molar extinction coefficient of 4-TP (21,400 M⁻¹cm⁻¹ at pH 7).[4]

      • l is the path length of the cuvette (typically 1 cm).

Protocol 2: Quantification of Thiols in Protein Samples

This protocol is adapted for the quantification of free thiol groups in protein samples.

Materials:

  • All materials from Protocol 1.

  • Protein sample in a suitable buffer.

  • (Optional) Denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) if thiols are buried within the protein structure.

Procedure:

  • Sample Preparation:

    • If necessary to expose buried thiol groups, incubate the protein sample with a denaturing agent (e.g., in 8 M urea) for 30-60 minutes at room temperature.

    • Prepare a protein-free blank solution containing the same buffer and denaturing agent as the sample.

  • Assay Procedure:

    • Set up the following reactions in microcentrifuge tubes or a 96-well plate:

      • Sample: 100 µL of protein sample + 800 µL of assay buffer + 100 µL of 10 mM DPS.

      • Blank: 100 µL of protein-free blank + 800 µL of assay buffer + 100 µL of 10 mM DPS.

    • Mix gently and incubate at room temperature for 15-30 minutes.

    • Transfer the solutions to cuvettes.

    • Measure the absorbance of the sample and the blank at 324 nm.

  • Calculation of Thiol Concentration:

    • Subtract the absorbance of the blank from the absorbance of the sample to get the corrected absorbance.

    • Calculate the thiol concentration using the Beer-Lambert law as described in Protocol 1.

    • To express the result as moles of thiol per mole of protein, divide the molar concentration of thiols by the molar concentration of the protein.

Troubleshooting

IssuePossible CauseSolution
Low or no color development Thiol concentration is too low.Concentrate the sample or use a more sensitive fluorometric assay.
DPS solution has degraded.Prepare a fresh DPS stock solution.
Incorrect pH of the assay buffer.Ensure the pH is within the optimal range (3-7).
High background absorbance Turbidity in the sample.Centrifuge or filter the sample before the assay.
Interfering substances in the sample.See the "Interferences" section below.
Absorbance decreases over time Instability of the mixed disulfide product.Read the absorbance promptly after the incubation period.
Photobleaching of 4-TP.Minimize exposure of the sample to light.

Table 3: Troubleshooting Guide for the this compound Thiol Assay

Interferences

Several substances can interfere with the DPS assay. It is important to consider the composition of the sample and take appropriate measures to mitigate these interferences.

  • Other reducing agents: Substances like dithiothreitol (B142953) (DTT) and β-mercaptoethanol will react with DPS and should be removed from the sample prior to the assay, for example, by dialysis or gel filtration.

  • Sulfite: Sulfite can react with disulfide bonds and may lead to an overestimation of thiol concentration.[3]

  • Turbidity: Particulate matter in the sample can scatter light and lead to erroneously high absorbance readings. Centrifugation or filtration of the sample is recommended.

Conclusion

The spectrophotometric assay of thiols using this compound is a robust and sensitive method suitable for a wide range of applications in research and development. Its primary advantages include a high molar extinction coefficient of the resulting chromophore and its utility over a broad and acidic pH range. By following the detailed protocols and considering potential interferences, researchers can obtain accurate and reproducible quantification of thiol groups in various samples.

References

Application Notes and Protocols for In Situ Disulfide Bridging in Proteins using 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of many proteins. The formation of these bonds in vitro, often referred to as in situ disulfide bridging, is a key step in protein folding studies, protein engineering, and the manufacturing of therapeutic proteins. 4,4'-Dipyridyl disulfide (4,4'-DPS) is a thiol-specific oxidizing agent that facilitates the formation of disulfide bonds through a thiol-disulfide exchange reaction. Its ability to function in aqueous solutions under mild conditions makes it a valuable tool for protein manipulation.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in promoting in situ disulfide bridging in proteins.

Principle of Action

This compound acts as an electron acceptor in thiol-disulfide exchange reactions. The process is initiated by the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the disulfide bond of 4,4'-DPS. This results in the formation of a mixed disulfide between the protein cysteine and 4-mercaptopyridine (B10438). A subsequent intramolecular or intermolecular attack by a second protein cysteine thiolate on this mixed disulfide leads to the formation of a stable disulfide bridge within the protein and the release of a second molecule of 4-mercaptopyridine. The progress of the reaction can often be monitored by spectrophotometrically measuring the release of 4-mercaptopyridine.

Applications

  • Protein Folding Studies: Facilitating the formation of native disulfide bonds to study folding pathways and kinetics.

  • Therapeutic Protein Production: Assisting in the correct folding and stabilization of recombinant proteins, such as monoclonal antibodies and growth factors.

  • Protein Engineering: Introducing novel disulfide bonds to enhance protein stability or modulate activity.

  • Bioconjugation: While primarily an oxidant, the intermediate mixed disulfide can be a target for further chemical modification in some applications.

Quantitative Data Summary

The following tables provide typical ranges for reaction parameters and expected outcomes. Optimization is often necessary for specific proteins.

Table 1: Recommended Reaction Conditions for In Situ Disulfide Bridging

ParameterRecommended RangeNotes
Protein Concentration0.1 - 10 mg/mLHigher concentrations may favor intermolecular disulfide formation.
4,4'-DPS Concentration1 - 10 molar excess over free thiolsA higher excess can accelerate the reaction but may also increase the risk of off-target modifications.
pH6.5 - 8.5The reaction rate increases with pH as the concentration of the reactive thiolate species increases.
Temperature4 - 37 °CLower temperatures can be used to slow down the reaction and minimize protein degradation.
Reaction Time30 minutes - 24 hoursMonitor reaction progress to determine the optimal time.
BufferPhosphate, Tris, HEPESAvoid buffers containing reducing agents.

Table 2: Spectrophotometric Properties for Reaction Monitoring

CompoundMolar Extinction Coefficient (ε)Wavelength (nm)
This compound~19,800 M⁻¹cm⁻¹~247 nm
4-Mercaptopyridine (product)~19,600 M⁻¹cm⁻¹~324 nm

Experimental Protocols

Protocol 1: General Procedure for In Situ Disulfide Bridging

This protocol outlines a general method for forming disulfide bonds in a protein with free cysteine residues using this compound.

Materials:

  • Protein solution with free cysteine residues in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • This compound (4,4'-DPS) stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

  • Spectrophotometer

  • Analytical equipment for protein analysis (e.g., SDS-PAGE, HPLC, mass spectrometry)

Procedure:

  • Protein Preparation: Prepare the protein solution at the desired concentration in the reaction buffer. If the protein is in a buffer containing reducing agents (e.g., DTT, BME), it must be removed by dialysis, diafiltration, or gel filtration prior to the reaction.

  • Reaction Setup: In a reaction vessel, add the protein solution.

  • Initiation of Reaction: Add the 4,4'-DPS stock solution to the protein solution to achieve the desired final molar excess. For example, for a 5-fold molar excess over a protein with two free cysteines, add 10 µL of a 10 mM 4,4'-DPS stock to 1 mL of a 10 µM protein solution.

  • Incubation: Incubate the reaction mixture at the desired temperature with gentle agitation.

  • Reaction Monitoring (Optional): The formation of the byproduct, 4-mercaptopyridine, can be monitored by measuring the absorbance at 324 nm.

  • Quenching the Reaction: Once the reaction is complete, quench any excess 4,4'-DPS by adding a small molar excess of a quenching reagent like L-cysteine.

  • Analysis of Disulfide Bond Formation: Analyze the reaction products to confirm disulfide bond formation. This can be done by:

    • Non-reducing SDS-PAGE: Compare the mobility of the oxidized protein with the reduced starting material. The oxidized form should migrate faster due to a more compact structure.

    • Reverse-Phase HPLC: The oxidized protein will typically have a different retention time compared to the reduced form.

    • Mass Spectrometry: Confirm the mass of the oxidized protein, which should be 2 Da less than the reduced protein for each disulfide bond formed. Peptide mapping can be used to identify the specific cysteine residues involved in the disulfide bridge.

Protocol 2: Quantification of Free Thiols with 4,4'-DPS (for Reaction Monitoring)

This protocol describes how to quantify the consumption of free thiols during the disulfide bridging reaction.

Materials:

  • Aliquots from the reaction mixture at different time points

  • Denaturing buffer (e.g., 6 M guanidine (B92328) hydrochloride in reaction buffer)

  • This compound solution (10 mM)

  • Spectrophotometer

Procedure:

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture and immediately add it to a cuvette containing denaturing buffer to stop the reaction and expose all free thiols.

  • Baseline Measurement: Measure the absorbance of the solution at 324 nm before adding 4,4'-DPS.

  • Thiol Quantification: Add a known excess of 4,4'-DPS to the cuvette and mix.

  • Absorbance Measurement: After the reaction is complete (typically a few minutes), measure the absorbance at 324 nm.

  • Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of 4-mercaptopyridine (~19,600 M⁻¹cm⁻¹ at 324 nm), c is the concentration, and l is the path length of the cuvette.

Visualizations

Mechanism of 4,4'-DPS Mediated Disulfide Bridging cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Protein_SH Protein-SH (Reduced Cysteine) Mixed_Disulfide Protein-S-S-Pyridine (Mixed Disulfide) Protein_SH->Mixed_Disulfide Thiol-Disulfide Exchange Protein_SS Protein-S-S-Protein (Oxidized Disulfide Bridge) Protein_SH->Protein_SS Intra/Intermolecular Attack DPS This compound DPS->Mixed_Disulfide Mercaptopyridine1 4-Mercaptopyridine Mixed_Disulfide->Mercaptopyridine1 Release Mixed_Disulfide->Protein_SS Mercaptopyridine2 4-Mercaptopyridine Protein_SS->Mercaptopyridine2 Release Experimental Workflow for In Situ Disulfide Bridging cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start: Reduced Protein (Free Thiols) Buffer_Exchange Buffer Exchange (Remove Reducing Agents) Start->Buffer_Exchange Add_DPS Add 4,4'-DPS Buffer_Exchange->Add_DPS Incubate Incubate (Monitor Reaction) Add_DPS->Incubate Quench Quench Reaction (e.g., with L-cysteine) Incubate->Quench SDS_PAGE Non-reducing SDS-PAGE Quench->SDS_PAGE HPLC RP-HPLC Quench->HPLC Mass_Spec Mass Spectrometry Quench->Mass_Spec End End: Oxidized Protein (Disulfide Bridged) SDS_PAGE->End HPLC->End Mass_Spec->End

Troubleshooting & Optimization

Troubleshooting low signal in 4,4'-Dipyridyl disulfide thiol assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the 4,4'-dipyridyl disulfide (4-DPS, also known as Aldrithiol-4 or 4,4'-dithiodipyridine) assay for thiol quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low or no signal in my this compound assay. What are the potential causes and how can I troubleshoot this issue?

A low signal in the this compound assay, which relies on the thiol-disulfide exchange reaction to produce the chromophore 4-thiopyridone (4-PT), can stem from several factors related to reagent integrity, experimental conditions, and the sample itself.

Troubleshooting Guide for Low Signal

Potential Cause Explanation Recommended Solution
Degradation of this compound (4-DPS) Reagent 4-DPS is a crystalline powder that should be stored properly.[1][2] Improper storage (e.g., exposure to light or moisture) can lead to its degradation, reducing its reactivity with thiols.- Store 4-DPS at 2-8°C, protected from light.[1] - Prepare fresh 4-DPS solutions for each experiment. A common solvent is ethanol.[1] - Visually inspect the reagent; it should be a white to orange crystalline powder.[1]
Incorrect pH of the Reaction Buffer The thiol-disulfide exchange reaction with 4-DPS is efficient over a pH range of 3-7.[3] While it is less pH-dependent than DTNB, extreme pH values can still affect the reaction rate and the stability of the resulting chromophore.[3][4]- Ensure the final pH of your reaction mixture is within the optimal range (pH 3-7).[3] - Verify the pH of your buffer system before adding the sample and reagents.
Oxidation of Thiol Sample Thiols are susceptible to oxidation, forming disulfides that will not react with 4-DPS.[5][6] This can be exacerbated by exposure to atmospheric oxygen, especially at neutral to alkaline pH.[7][8]- Prepare samples freshly and keep them on ice. - If possible, degas buffers to minimize dissolved oxygen.[9] - Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive samples.[5]
Presence of Interfering Substances Certain compounds in your sample matrix may interfere with the assay. Reducing agents other than your target thiol could potentially react with 4-DPS, though this is less common.- Run a sample blank containing all matrix components except the target thiol to check for background signal or interference. - If interference is suspected, sample purification (e.g., desalting or buffer exchange) may be necessary.
Insufficient Incubation Time or Temperature While the reaction is generally fast, insufficient time or suboptimal temperature can lead to an incomplete reaction and thus a lower signal.[5]- Ensure adequate incubation time for the reaction to go to completion. This can be determined empirically by taking readings at several time points. - Most assays are performed at room temperature; ensure your experimental conditions are consistent.
Low Concentration of Thiols in the Sample The signal is directly proportional to the concentration of thiols. Your sample may simply have a very low concentration of free thiols.- If possible, concentrate your sample. - For protein samples with suspected disulfide bonds, consider a reduction step prior to the assay to quantify total thiols.[7]
Incorrect Wavelength Measurement The product of the reaction, 4-thiopyridone (4-PT), has a maximum absorbance at approximately 324 nm.[3] Measuring at a different wavelength will result in a lower signal.- Calibrate your spectrophotometer and ensure you are measuring the absorbance at or very near 324 nm.

Q2: What is the mechanism of the this compound thiol assay?

The assay is based on a thiol-disulfide exchange reaction.[5][10] A free thiol group (R-SH) in the sample attacks the disulfide bond of this compound. This reaction releases one molecule of 4-thiopyridone (4-PT) and forms a mixed disulfide between the sample thiol and the other half of the 4-DPS molecule.[5][6] The 4-thiopyridone product is a strong chromophore with a high molar extinction coefficient, and its concentration can be determined spectrophotometrically.[3]

Q3: What are the advantages of the this compound assay over the DTNB (Ellman's Reagent) assay?

The this compound assay offers several advantages over the more traditional DTNB assay:

  • Higher Sensitivity: The reaction product, 4-thiopyridone, has a higher molar extinction coefficient (approximately 21,000 M⁻¹cm⁻¹) than the product of the DTNB reaction.[3][8]

  • Wider pH Range: The 4-DPS assay is effective at a lower and broader pH range (pH 3-7), where thiols are less prone to oxidation.[3][4] DTNB typically requires a pH greater than 7 for efficient reaction.[7][8]

  • Reduced Interference: The lower pH operating range can minimize interference from other substances and reduce background reactions.[4]

Quantitative Data Summary

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) of 4-Thiopyridone 324 nm[3][9]
Molar Extinction Coefficient (ε) of 4-Thiopyridone ~21,000 M⁻¹cm⁻¹[3][8]
Optimal Reaction pH Range 3 - 7[3]
This compound Storage Temperature 2 - 8 °C[1]
Molecular Weight of this compound 220.31 g/mol [1][11]

Experimental Protocols

General Protocol for Thiol Quantification using this compound

This protocol provides a general framework. Optimal concentrations and incubation times may need to be determined empirically for specific applications.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer within the pH range of 3-7 (e.g., 100 mM sodium phosphate (B84403) with 1 mM EDTA, pH 7.0).
  • This compound (4-DPS) Stock Solution: Prepare a stock solution of 4-DPS (e.g., 10 mM) in a suitable solvent such as 95% ethanol.[1][2] Store protected from light.

2. Standard Curve Preparation:

  • Prepare a stock solution of a known thiol standard (e.g., L-cysteine or glutathione) in the assay buffer.
  • Perform serial dilutions of the thiol standard in the assay buffer to create a standard curve covering the expected concentration range of your samples.

3. Sample Preparation:

  • Dissolve or dilute your unknown samples in the assay buffer to a concentration that falls within the range of the standard curve.
  • Include a "blank" sample containing only the assay buffer and the sample matrix without the analyte.

4. Assay Procedure:

  • To each well of a microplate or cuvette, add your standards, unknown samples, and blank.
  • Initiate the reaction by adding a specific volume of the 4-DPS working solution. A final 4-DPS concentration in excess of the highest expected thiol concentration is recommended.[10]
  • Mix gently and incubate at room temperature for a sufficient period (e.g., 10-15 minutes) to allow the reaction to complete. Protect from light during incubation.
  • Measure the absorbance of each sample at 324 nm using a spectrophotometer.

5. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and unknown samples.
  • Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.
  • Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling_Pathway Thiol Free Thiol (R-SH) Reaction Thiol-Disulfide Exchange Thiol->Reaction DPS This compound DPS->Reaction Product1 4-Thiopyridone (4-PT) Reaction->Product1 Product2 Mixed Disulfide (R-S-S-Py) Reaction->Product2 Detection Spectrophotometric Detection (324 nm) Product1->Detection

Caption: Reaction mechanism of the this compound thiol assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep 1. Prepare Buffers & 4-DPS Solution Standard_Prep 2. Prepare Thiol Standard Curve Reagent_Prep->Standard_Prep Sample_Prep 3. Prepare Unknown Samples Standard_Prep->Sample_Prep Reaction_Setup 4. Mix Samples/Standards with 4-DPS Sample_Prep->Reaction_Setup Incubation 5. Incubate at Room Temperature Reaction_Setup->Incubation Measurement 6. Measure Absorbance at 324 nm Incubation->Measurement Calculation 7. Calculate Thiol Concentration Measurement->Calculation

Caption: General experimental workflow for thiol quantification.

Troubleshooting_Workflow Start Low Signal Observed Check_Wavelength Verify Spectrophotometer Wavelength (324 nm) Start->Check_Wavelength Check_Reagent Check 4-DPS Reagent (Age, Storage, Freshness) Check_pH Check Buffer pH (Optimal: 3-7) Check_Reagent->Check_pH [Reagent OK] Solution_Reagent Prepare Fresh 4-DPS Solution Check_Reagent->Solution_Reagent [Degraded] Check_Wavelength->Check_Reagent [Wavelength OK] Solution_Wavelength Calibrate/Adjust Instrument Check_Wavelength->Solution_Wavelength [Incorrect] Check_Sample Consider Sample Oxidation or Low Concentration Check_pH->Check_Sample [pH OK] Solution_pH Adjust/Remake Buffer Check_pH->Solution_pH [Incorrect] Check_Protocol Review Protocol (Incubation Time, Concentrations) Check_Sample->Check_Protocol [Sample OK] Solution_Sample Use Fresh/Concentrated Sample, Consider Reduction Step Check_Sample->Solution_Sample [Issue Found] Solution_Protocol Optimize Incubation Time and Concentrations Check_Protocol->Solution_Protocol [Suboptimal] End Signal Restored Check_Protocol->End [Protocol Optimized] Solution_Reagent->End Solution_Wavelength->End Solution_pH->End Solution_Sample->End Solution_Protocol->End

Caption: Troubleshooting workflow for low signal in the 4-DPS assay.

References

Technical Support Center: Optimizing 4,4'-Dipyridyl Disulfide Concentration for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dipyridyl disulfide (4,4'-DPDS) for surface modification. The information is presented in a question-and-answer format to directly address common issues encountered during the formation of self-assembled monolayers (SAMs) on gold surfaces.

Troubleshooting Guide

This guide addresses specific problems that may arise during the surface modification process with 4,4'-DPDS, with a focus on issues related to its concentration.

Question: I am observing incomplete or low-density monolayer formation. What are the likely causes and how can I fix it?

Answer: Incomplete or low-density SAMs are a common issue and can often be traced back to the concentration of the 4,4'-DPDS solution or other experimental parameters.

  • Low Concentration: A concentration that is too low may not provide a sufficient supply of molecules to the surface, leading to a sparse monolayer with significant defects. For instance, studies on similar disulfide molecules have shown that very low concentrations (e.g., 0.001 mM) can result in a disordered phase with many bright islands observed via Scanning Tunneling Microscopy (STM).[1]

  • Insufficient Incubation Time: SAM formation is a two-step process: an initial rapid adsorption followed by a slower organization phase.[1] While initial adsorption can occur within minutes, achieving a well-ordered monolayer often requires longer incubation times, typically ranging from 12 to 48 hours.

  • Substrate Contamination: The quality of the gold substrate is critical. Any organic or particulate contamination can inhibit the self-assembly process. Ensure your gold substrates are meticulously cleaned before use.

  • Solution Degradation: 4,4'-DPDS solutions, especially when exposed to light or oxygen, can degrade over time. It is recommended to use freshly prepared solutions for each experiment.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
Incomplete monolayerLow 4,4'-DPDS concentrationIncrease the concentration to the optimal range (see FAQ section). A good starting point is 0.01 mM.[1]
Insufficient incubation timeIncrease the incubation time to 24-48 hours to allow for monolayer organization.
Contaminated gold surfaceImplement a thorough cleaning protocol for the gold substrate (e.g., piranha solution, UV/Ozone).
Degraded 4,4'-DPDS solutionPrepare a fresh solution of 4,4'-DPDS in a high-purity solvent immediately before use.

Question: My surface appears to have aggregates or a multilayer formation. What could be the cause?

Answer: The formation of aggregates or multilayers is often associated with a concentration of 4,4'-DPDS that is too high.

  • High Concentration: An excessively high concentration can lead to the physisorption of molecules on top of the initial chemisorbed monolayer, resulting in the formation of multilayers or aggregates. Studies on analogous systems have indicated that concentrations around 1 mM can lead to less uniform and ordered phases compared to lower, optimized concentrations.[1]

  • Solvent Purity: The presence of impurities in the solvent can also contribute to the formation of aggregates on the surface.

  • Inadequate Rinsing: A thorough rinsing step after incubation is crucial to remove any non-specifically bound molecules.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
Aggregates/MultilayersHigh 4,4'-DPDS concentrationDecrease the concentration to the optimal range (e.g., 0.01 mM).
Impure solventUse high-purity, anhydrous solvents for preparing the 4,4'-DPDS solution.
Insufficient rinsingAfter incubation, rinse the substrate thoroughly with the same pure solvent used for the solution preparation, followed by a final rinse with a volatile, miscible solvent like ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound for forming a self-assembled monolayer on a gold surface?

A1: While the optimal concentration can be system-dependent, a good starting point for 4,4'-DPDS in a solvent like ethanol is in the micromolar to low millimolar range. Based on studies of similar aromatic disulfide molecules, a concentration of 0.01 mM has been shown to produce uniform and well-ordered monolayers.[1] Concentrations significantly lower than this may lead to incomplete coverage, while much higher concentrations can result in the formation of disordered layers or multilayers.[1]

Parameter Recommended Range Rationale
4,4'-DPDS Concentration0.01 mM - 1 mMBalances sufficient surface supply with prevention of multilayer formation.
Incubation Time12 - 48 hoursAllows for both initial adsorption and subsequent organization of the monolayer.
SolventHigh-purity ethanol or similar anhydrous solventMinimizes contaminants and unwanted side reactions.

Q2: How does the disulfide bond in 4,4'-DPDS interact with the gold surface?

A2: The formation of a SAM from 4,4'-DPDS on a gold surface involves the cleavage of the disulfide (S-S) bond. This results in the formation of two 4-mercaptopyridine (B10438) molecules that then bind to the gold surface through a strong gold-thiolate (Au-S) bond.

Q3: What are the expected characterization results for a well-formed 4,4'-DPDS monolayer?

A3: A well-formed 4,4'-DPDS monolayer can be characterized by several techniques:

  • Contact Angle Goniometry: Pyridine-terminated surfaces are expected to be moderately wettable. The static water contact angle will be influenced by the packing density and orientation of the pyridine (B92270) rings.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. Expected signals include Au 4f from the substrate, C 1s and N 1s from the pyridine ring, and S 2p from the thiolate bond. The absence of a clear S-S peak in the S 2p spectrum and the presence of a Au-S peak would confirm the cleavage of the disulfide bond.

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D can monitor the formation of the monolayer in real-time. The frequency (f) will decrease as the mass of the 4,4'-DPDS molecules adsorbs onto the sensor surface, and the dissipation (D) will change, reflecting the viscoelastic properties of the forming layer. The formation of a rigid monolayer is indicated by a relatively small change in dissipation compared to the change in frequency.[2][3][4]

Technique Expected Outcome for a High-Quality 4,4'-DPDS SAM
Contact Angle Moderately wettable surface.
XPS Presence of Au, C, N, and S peaks. The S 2p spectrum should indicate the formation of a gold-thiolate bond.
QCM-D A decrease in frequency corresponding to mass adsorption, and a relatively small increase in dissipation, indicating a rigid monolayer.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of Gold Substrate

  • Immerse the gold-coated substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the substrate thoroughly with deionized water.

  • Rinse with absolute ethanol.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • Use the cleaned substrate immediately for SAM formation.

Protocol 2: Formation of this compound Self-Assembled Monolayer

  • Prepare a 0.01 mM solution of this compound in high-purity, anhydrous ethanol.

  • Place the freshly cleaned gold substrate in the 4,4'-DPDS solution in a clean, sealed container.

  • Incubate the substrate in the solution for 24 hours at room temperature in a dark, vibration-free environment.

  • After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • The modified surface is now ready for characterization or further use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization/Use start Start clean Clean Gold Substrate start->clean rinse_h2o Rinse with DI Water clean->rinse_h2o rinse_etoh Rinse with Ethanol rinse_h2o->rinse_etoh dry_n2_prep Dry with N2 rinse_etoh->dry_n2_prep prepare_sol Prepare 0.01 mM 4,4'-DPDS Solution incubate Incubate Substrate (24 hours) dry_n2_prep->incubate prepare_sol->incubate rinse_etoh2 Rinse with Ethanol incubate->rinse_etoh2 dry_n2_sam Dry with N2 rinse_etoh2->dry_n2_sam characterize Surface Characterization dry_n2_sam->characterize further_use Further Application dry_n2_sam->further_use end End characterize->end further_use->end

Caption: Experimental workflow for surface modification with 4,4'-DPDS.

concentration_effect cluster_low Too Low (< 0.01 mM) cluster_optimal Optimal (~0.01 mM) cluster_high Too High (> 1 mM) conc 4,4'-DPDS Concentration low_supply Insufficient Molecular Supply conc->low_supply Low balanced_supply Balanced Molecular Supply conc->balanced_supply Optimal excess_supply Excess Molecular Supply conc->excess_supply High incomplete_coverage Incomplete Coverage low_supply->incomplete_coverage defects High Defect Density incomplete_coverage->defects ordered_monolayer Well-ordered Monolayer balanced_supply->ordered_monolayer low_defects Low Defect Density ordered_monolayer->low_defects multilayer Multilayer Formation excess_supply->multilayer aggregates Surface Aggregates multilayer->aggregates

Caption: Effect of 4,4'-DPDS concentration on SAM quality.

References

Interference of reducing agents in 4,4'-Dipyridyl disulfide assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4'-Dipyridyl Disulfide Assays

Welcome to the technical support center for this compound (4-PDS, Aldrithiol™-4) assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to the interference of reducing agents in thiol quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (4-PDS) assay?

The this compound (4-PDS) assay is a spectrophotometric method used to quantify free thiol groups (-SH) in a sample. The assay is based on a thiol-disulfide exchange reaction. 4-PDS reacts with a thiol to form a mixed disulfide and release a molecule of 4-thiopyridone.[1][2] This product, 4-thiopyridone, is a chromophore with a strong absorbance at 324 nm, which allows for the quantification of the original thiol concentration.[1]

Q2: Why do reducing agents interfere with my 4-PDS assay?

Reducing agents, which are often added to protein solutions to prevent the oxidation of cysteine residues, themselves contain free thiol groups (e.g., Dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME)) or can otherwise reduce disulfide bonds (e.g., Tris(2-carboxyethyl)phosphine (TCEP)).[3][4][5] These agents will react directly with 4-PDS in the same manner as the sample thiols. This reaction also produces the chromophore 4-thiopyridone, leading to a high background signal and an overestimation of the thiol concentration in your sample.[1] Therefore, the presence of excess reducing agent can completely mask the true signal from the biomolecule of interest.

Q3: Which common laboratory reducing agents cause interference?

Virtually any reducing agent used to maintain a reducing environment for proteins can interfere. The most common culprits include:

  • Dithiothreitol (DTT) : A very common dithiol reducing agent.[3][6]

  • β-mercaptoethanol (BME) : A monothiol reducing agent.[3]

  • Tris(2-carboxyethyl)phosphine (TCEP) : A non-thiol-based reducing agent that is also highly reactive with disulfide reagents.[3][7][8]

Q4: How can I measure thiols in a sample that contains DTT?

Measuring thiols in the presence of DTT is challenging but possible. One established method involves the use of sodium arsenite.[9] Arsenite forms a stable complex with the dithiol DTT, effectively masking it and preventing it from reacting with 4-PDS. This allows the 4-PDS to react selectively with the monothiols in your sample. This procedure is most effective at a lower pH (around 5.0) where the reaction of 4-PDS is still efficient but background reactions are minimized.[9]

Q5: Is TCEP a non-interfering alternative to DTT?

No, TCEP is not a non-interfering alternative. Although it is a phosphine-based reductant and lacks a thiol group, TCEP is a potent reducing agent that effectively reduces disulfide bonds, including the one in 4-PDS.[1][7][10] Therefore, TCEP will interfere with the assay and must be removed from the sample before thiol quantification.[5]

Q6: What are the main advantages of the 4-PDS assay compared to the DTNB (Ellman's Reagent) assay?

The 4-PDS assay offers several key advantages over the more traditional 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay:

  • Wider pH Range : The product of the 4-PDS reaction, 4-thiopyridone, has a pH-independent absorption over a wide range (pH 3-7).[1] This allows for thiol quantification at acidic pH, which can be advantageous for protein stability and minimizing unwanted side reactions. DTNB, conversely, requires an alkaline pH (typically ~8.0) for accurate measurement.[11][12]

  • Higher Sensitivity : 4-thiopyridone has a higher molar extinction coefficient (ε₃₂₄ₙₘ = 21,000 M⁻¹cm⁻¹) compared to the TNB²⁻ product from the DTNB reaction (ε₄₁₂ₙₘ = ~14,150 M⁻¹cm⁻¹), resulting in a more sensitive assay.[1][13]

  • Greater Reactivity : 4-PDS is generally more reactive towards thiols, especially those that are sterically hindered or less accessible within a protein structure.[12][14]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your 4-PDS assay.

Problem Possible Cause(s) Recommended Solution(s)
High Background Absorbance in Blank/Control 1. Presence of reducing agents (DTT, TCEP, BME) in the assay buffer or carried over from the sample.[4][5] 2. Contaminated reagents or glassware. 3. Instability of 4-PDS stock solution.1. Remove reducing agents from the sample prior to the assay using dialysis, desalting columns, or protein precipitation. 2. Use high-purity water and reagents. Ensure all labware is thoroughly cleaned. 3. Prepare fresh 4-PDS solution before each experiment.
Inconsistent or Non-Reproducible Results 1. Incomplete reaction due to insufficient incubation time or low temperature. 2. Oxidation of sample thiols during preparation or storage.[15] 3. Pipetting errors or inaccurate reagent concentrations.1. Optimize incubation time and temperature. Ensure the reaction has gone to completion by taking readings at multiple time points. 2. Prepare samples fresh. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C. Use degassed buffers to minimize oxidation. 3. Calibrate pipettes regularly. Double-check all calculations for reagent and standard dilutions.
No Signal or Very Low Signal 1. Thiol concentration is below the detection limit of the assay. 2. Incorrect buffer pH is inhibiting the reaction. 3. The thiol groups in the protein are buried and inaccessible to the reagent.[16]1. Concentrate the sample. The detection limit is in the low micromolar range.[12] 2. Verify the pH of your final reaction mixture. While 4-PDS works over a broad pH range, ensure it is within the optimal range for your specific protein. 3. Perform the assay under denaturing conditions (e.g., using 6 M guanidinium (B1211019) chloride) to expose buried thiols.[17]
Absorbance Decreases Over Time 1. Precipitation of the protein or reagent out of solution. 2. Photobleaching of the 4-thiopyridone chromophore (unlikely under normal conditions but possible with prolonged exposure to high-intensity light).1. Centrifuge the sample plate/cuvette and check for a pellet. Ensure all components are soluble in the final assay buffer. 2. Keep samples protected from light during incubation and measurement.

Data & Reagent Properties

Table 1: Comparison of Common Reducing Agents

Reducing Agent Type Mechanism of Action Key Considerations for 4-PDS Assay
Dithiothreitol (DTT) DithiolReduces disulfides via thiol-disulfide exchange, forming a stable six-membered ring.[6][16]Strong interferent. Must be removed or masked (e.g., with arsenite).[9] Prone to air oxidation.
β-mercaptoethanol (BME) MonothiolReduces disulfides via thiol-disulfide exchange. Requires a large excess.[6]Strong interferent. Must be removed. Has a strong, unpleasant odor.
TCEP-HCl PhosphineReduces disulfides via nucleophilic attack by the phosphorus atom.[7][10]Strong interferent.[18] More stable to air oxidation than DTT and effective at lower pH.[19][20]

Table 2: Comparison of 4-PDS and DTNB (Ellman's Reagent)

Parameter This compound (4-PDS) 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Chromophore 4-thiopyridone2-nitro-5-thiobenzoate (TNB²⁻)
λₘₐₓ (nm) 324 nm412 nm
Molar Extinction (ε) ~21,000 M⁻¹cm⁻¹[1]~14,150 M⁻¹cm⁻¹[13]
Optimal pH Range 3 - 7[1]7 - 8.5
Key Advantage Works at low pH, higher sensitivity.[1][9]Well-established, widely used.

Experimental Protocols & Workflows

Protocol 1: Standard Thiol Quantification using 4-PDS

This protocol is for samples that do not contain interfering reducing agents.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.0). Degas the buffer to minimize oxidation.

    • 4-PDS Stock Solution : Prepare a 4 mM stock solution of 4-PDS in ethanol. Store protected from light.

    • Thiol Standard : Prepare a 1 mM stock solution of a known thiol standard (e.g., L-cysteine or reduced glutathione) in the assay buffer. Prepare a dilution series (e.g., 0-100 µM) for the standard curve.

  • Assay Procedure (96-well plate format) :

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of your sample or standard to the appropriate wells.

    • Initiate the reaction by adding 10 µL of the 4 mM 4-PDS stock solution to each well (final concentration: 200 µM).

    • Mix gently by pipetting or on a plate shaker.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 324 nm using a plate reader.

  • Data Analysis :

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

    • Determine the thiol concentration of your samples using the equation from the linear regression of the standard curve.

Protocol 2: Removal of Reducing Agents using a Desalting Column
  • Equilibrate a desalting column (e.g., a spin column with an appropriate molecular weight cutoff) with your chosen assay buffer according to the manufacturer's instructions.

  • Apply your protein sample (containing the reducing agent) to the column.

  • Centrifuge the column to elute the protein, which will be free of the low-molecular-weight reducing agent.

  • Proceed immediately with the thiol quantification assay as described in Protocol 1.

Visual Diagrams

Assay and Interference Mechanisms

Experimental Workflow for Samples with Reductants

Troubleshooting Logic Diagram

References

Technical Support Center: Stability of 4,4'-Dipyridyl Disulfide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4,4'-dipyridyl disulfide solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, also known as 4,4'-dithiodipyridine, is an organic compound featuring two pyridine (B92270) rings linked by a disulfide bond.[1][2][3] It is widely used in biochemical research as a reagent for quantifying thiol groups and studying redox biology. Its reactivity also makes it valuable in pharmaceutical development and material science for creating cross-linked polymer networks.[1]

Q2: What are the primary factors that can affect the stability of this compound solutions?

A2: The stability of this compound solutions can be influenced by several factors, including:

  • Solvent: The choice of solvent can impact stability. While it is soluble in ethanol, its stability in aqueous solutions, especially at different pH values, needs careful consideration.[4]

  • pH: The disulfide bond is generally more stable at neutral pH. Extreme pH conditions (acidic or basic) can promote hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, proper storage at recommended temperatures is crucial.

  • Light Exposure: Pyridine-containing compounds can be susceptible to photodegradation.[5] Exposure to light, especially UV light, should be minimized.

  • Presence of Oxidizing or Reducing Agents: As a disulfide, it is susceptible to reaction with strong oxidizing or reducing agents, which can lead to its degradation.[4]

Q3: What are the recommended storage conditions for long-term stability of this compound solutions?

A3: For optimal long-term stability, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration at 2-8°C is recommended for both the solid compound and its solutions.[6]

  • Protected from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Stored under an inert atmosphere: For maximum stability, especially for long-term storage, purging the solution with an inert gas like argon or nitrogen can help prevent oxidation.

  • Prepared in appropriate solvents: Use high-purity, degassed solvents for preparing solutions.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of disulfide bonds and pyridine rings, potential degradation pathways include:

  • Reduction of the disulfide bond: This would lead to the formation of 4-thiopyridine.

  • Oxidation of the disulfide bond: This could result in the formation of thiosulfinates or thiosulfonates.

  • Hydrolysis of the disulfide bond: This may occur under certain pH and temperature conditions.

  • Degradation of the pyridine ring: Photodegradation or reaction with strong oxidizing agents could potentially alter the structure of the pyridine rings.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting stability issues with your this compound solutions.

Problem: I am observing a decrease in the concentration of my this compound solution over time.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Decreased Concentration Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_preparation Review Solution Preparation (Solvent Quality, Degassing) check_storage->check_preparation Storage OK mitigate_degradation Implement Mitigation Strategies check_storage->mitigate_degradation Incorrect Storage check_contaminants Investigate Potential Contaminants (Oxidizing/Reducing Agents) check_preparation->check_contaminants Preparation OK check_preparation->mitigate_degradation Improper Preparation perform_analysis Perform Analytical Characterization (HPLC, UV-Vis, LC-MS) check_contaminants->perform_analysis No Obvious Contaminants check_contaminants->mitigate_degradation Contamination Found compare_results Compare with Freshly Prepared Standard perform_analysis->compare_results identify_degradation Identify Degradation Products compare_results->identify_degradation Discrepancy Found end End: Stable Solution Achieved compare_results->end No Discrepancy identify_degradation->mitigate_degradation mitigate_degradation->end

Caption: Troubleshooting workflow for decreased concentration of this compound.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides estimated stability based on general principles of disulfide chemistry and handling of similar compounds. It is strongly recommended to perform your own stability studies for your specific experimental conditions.

ParameterConditionEstimated Stability (t½)Recommendation
Solvent Ethanol (Anhydrous, Degassed)> 6 months at 2-8°CRecommended for stock solutions.
Aqueous Buffer (pH 7.0, Degassed)Weeks to months at 2-8°CPrepare fresh for long-term experiments.
Aqueous Buffer (pH < 5 or > 8)Days to weeks at 2-8°CUse immediately after preparation.
Temperature 2-8°CMonthsRecommended storage temperature.
Room Temperature (~25°C)WeeksAvoid for long-term storage.
> 40°CDaysAvoid.
Light Exposure Protected from Light (Amber Vial)Months (at 2-8°C)Standard practice.
Exposed to Ambient LightWeeks to months (at 2-8°C)Expect gradual degradation.
Exposed to UV LightHours to daysAvoid.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

This protocol outlines a general method for monitoring the stability of this compound solutions using High-Performance Liquid Chromatography with UV detection.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • This compound reference standard

  • High-purity solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Chromatographic Conditions (Example):

  • Mobile Phase: 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent.

  • Prepare a series of working standards of known concentrations from the stock solution.

  • Generate a calibration curve by injecting the working standards and plotting peak area versus concentration.

  • Prepare your test solutions and store them under the desired experimental conditions (e.g., different temperatures, light exposures).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), take an aliquot of each test solution, dilute it to fall within the range of the calibration curve, and inject it into the HPLC system.

  • Quantify the concentration of this compound in your test samples by comparing the peak area to the calibration curve.

  • Calculate the percentage of degradation over time.

Protocol 2: Monitoring Degradation by UV-Vis Spectrophotometry

This protocol provides a simpler, high-throughput method to qualitatively or semi-quantitatively monitor the degradation of this compound.

1. Materials and Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz or UV-transparent cuvettes

  • This compound

  • Solvent of interest

2. Procedure:

  • Determine the λmax of this compound in your chosen solvent by scanning a solution of known concentration across a range of wavelengths (e.g., 200-400 nm). The λmax is expected to be around 280-324 nm.[4]

  • Prepare your test solutions at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Store the solutions under your desired experimental conditions.

  • At regular intervals, measure the absorbance of each solution at the predetermined λmax.

  • A decrease in absorbance over time indicates degradation of the compound. This can be plotted to observe the degradation trend.

Signaling Pathway and Logical Relationships

Potential Role in Oxidative Stress Signaling

This compound is a thiol-reactive compound and can induce oxidative stress.[1] The diagram below illustrates a simplified, hypothetical signaling pathway where a thiol-reactive compound could impact cellular redox balance.

Oxidative_Stress_Pathway compound This compound thiol Cellular Thiols (e.g., Glutathione) compound->thiol Reacts with depletion Thiol Depletion thiol->depletion Leads to ros Increased Reactive Oxygen Species (ROS) depletion->ros stress_response Oxidative Stress Response (e.g., Nrf2 activation) ros->stress_response cell_fate Cellular Outcome (Adaptation or Apoptosis) stress_response->cell_fate

Caption: Hypothetical pathway of this compound-induced oxidative stress.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to conduct your own validation and stability studies for your specific experimental conditions and applications.

References

Common experimental problems with 4,4'-Dipyridyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dipyridyl disulfide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges encountered when working with this versatile thiol-reactive compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, storage, and application of this compound.

Synthesis and Purity

Question 1: My synthesis of this compound from 4-thiopyridine results in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound via the oxidative dimerization of 4-thiopyridine are typically due to incomplete reaction, side reactions, or suboptimal purification.[1] Here are some common causes and troubleshooting tips:

  • Incomplete Oxidation: Ensure a sufficient amount of the oxidizing agent is used. The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the point of full consumption of the starting material.

  • pH of the Reaction Mixture: The pH can significantly influence the reaction rate and the stability of the product. The synthesis is often optimized by controlling the pH to enhance both yield and purity.[1]

  • Side Reactions: Over-oxidation can lead to the formation of sulfonic acids. Using a mild oxidizing agent and carefully controlling the reaction temperature can minimize this.

  • Purification: The product is typically a solid. Recrystallization from solvents like water, ethanol (B145695), acetone, or petroleum ether can be an effective purification method.[2]

Question 2: What are the potential byproducts in the synthesis of this compound and how can I detect them?

Answer: The primary starting material is 4-thiopyridine (which can exist in equilibrium with its tautomer, 4-pyridinethione). Potential byproducts include:

  • Unreacted 4-thiopyridine: This can be detected by TLC or LC-MS.

  • 4-Pyridinesulfonic acid: This can result from over-oxidation of the thiol. Its presence can be identified by mass spectrometry.

  • Mixed disulfides: If other thiol-containing species are present as impurities in the starting material or solvent, mixed disulfides can form.

To minimize byproducts, use high-purity starting materials and solvents, and carefully control the stoichiometry of the oxidizing agent and the reaction temperature.

Stability and Storage

Question 3: My this compound solution seems to degrade over time. What is the recommended storage procedure?

Answer: this compound is susceptible to degradation, especially in solution. For optimal stability:

  • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a dry, high-purity solvent such as ethanol or DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Question 4: How does pH affect the stability of this compound in aqueous solutions?

Answer: The disulfide bond in this compound can undergo hydrolysis, and the rate of this degradation is pH-dependent. Generally, disulfide bonds are more stable at acidic pH. At neutral to basic pH, the degradation rate increases.[3] For experiments in aqueous buffers, it is advisable to prepare the solution fresh and use it promptly.

Experimental Applications

Question 5: I am observing inconsistent results when using this compound for thiol quantification. What could be the issue?

Answer: Inconsistent results in thiol quantification assays using this compound can stem from several factors:

  • pH Dependence: While this compound is effective over a broader and lower pH range than DTNB (Ellman's reagent), the extinction coefficient of the released 4-thiopyridone can still be influenced by pH.[4] Ensure consistent pH across all your samples and standards.

  • Reaction Time: The thiol-disulfide exchange reaction is generally rapid, but the time to completion can vary depending on the specific thiol, its concentration, and the reaction conditions. It is advisable to perform a time-course experiment to determine the optimal reaction time.

  • Interfering Substances: The presence of other reducing agents in your sample can react with this compound, leading to inaccurate measurements.

  • Solvent Effects: If using non-aqueous solvents, the reaction kinetics and the spectral properties of the product can vary significantly.[5]

Question 6: I am having trouble forming a stable and uniform self-assembled monolayer (SAM) of this compound on a gold surface. What are the critical parameters?

Answer: The formation of high-quality SAMs requires careful control of several parameters:

  • Substrate Purity: The gold substrate must be exceptionally clean. Various cleaning procedures can be employed, such as piranha solution, UV/ozone treatment, or argon plasma cleaning.

  • Solution Concentration and Purity: Use a dilute solution of high-purity this compound in a suitable solvent like ethanol.

  • Immersion Time: While self-assembly can be rapid, longer immersion times (e.g., 18-24 hours) often lead to more ordered and densely packed monolayers.

  • Environment: Perform the self-assembly in a clean, dust-free environment to avoid contamination of the surface.

Question 7: Can this compound interfere with fluorescence-based assays, particularly those using fluorescent proteins like GFP?

Answer: Yes, there is a potential for interference. This compound and its reaction product, 4-thiopyridone, have absorbance in the UV and visible regions. This can lead to:

  • Quenching: If the absorbance spectrum of this compound or 4-thiopyridone overlaps with the excitation or emission spectrum of the fluorophore, it can lead to quenching of the fluorescence signal.

  • Inner Filter Effect: At high concentrations, these compounds can absorb the excitation light, reducing the amount of light that reaches the fluorophore, or absorb the emitted light, reducing the signal detected.

It is recommended to run appropriate controls, such as measuring the fluorescence of your protein in the presence and absence of this compound (without the biological interaction of interest) to assess the degree of interference.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2645-22-9
Molecular Formula C₁₀H₈N₂S₂
Molecular Weight 220.31 g/mol
Appearance White to light-yellow crystalline powder
Melting Point 76-78 °C
Solubility Soluble in ethanol (5%), clear, colorless to light yellow

Table 2: Suppliers of this compound

SupplierProduct NumberPurity
Sigma-Aldrich 14305798%
TCI America D2477>97.0% (GC)
Santa Cruz Biotechnology sc-23956698%
ChemicalBook CB3285109Varies by supplier

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound by the oxidative dimerization of 4-thiopyridine.

Materials:

  • 4-Thiopyridine

  • Hydrogen peroxide (30% w/w)

  • Ethanol

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-thiopyridine in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of sodium hydroxide to the solution to deprotonate the thiol.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a slight excess of 30% hydrogen peroxide dropwise with stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the solution with hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol.

Expected Yield: Yields can vary but are typically in the range of 70-90% after purification.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol provides a general guideline for the formation of a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a gold film)

  • This compound

  • Absolute ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION )

  • Deionized water

  • Nitrogen gas

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Under a fume hood, carefully immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

    • Thoroughly rinse the substrate with copious amounts of deionized water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Place the clean, dry gold substrate in a glass vial.

    • Add the this compound solution to the vial, ensuring the entire gold surface is submerged.

    • Seal the vial and allow it to stand at room temperature for 18-24 hours.

  • Rinsing and Drying:

    • Remove the substrate from the solution with tweezers.

    • Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Characterization: The quality of the SAM can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and contact angle goniometry.

Visualizations

Troubleshooting Workflow for Low Yield in Synthesis

G Troubleshooting Low Synthesis Yield start Low Yield of this compound check_oxidation Check for complete oxidation of 4-thiopyridine (TLC, LC-MS) start->check_oxidation incomplete Incomplete Reaction check_oxidation->incomplete Starting material remains? side_reactions Check for side products (e.g., sulfonic acid) by MS check_oxidation->side_reactions No starting material Increase oxidant amount Increase oxidant amount incomplete->Increase oxidant amount Yes Increase reaction time Increase reaction time incomplete->Increase reaction time Yes over_oxidation Over-oxidation side_reactions->over_oxidation Sulfonic acid detected? purification_issue Review purification method side_reactions->purification_issue No major side products Use milder oxidant Use milder oxidant over_oxidation->Use milder oxidant Yes Control temperature Control temperature over_oxidation->Control temperature Yes recrystallization Optimize recrystallization solvent and temperature purification_issue->recrystallization yield_ok Yield Improved recrystallization->yield_ok Increase oxidant amount->yield_ok Increase reaction time->yield_ok Use milder oxidant->yield_ok Control temperature->yield_ok

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

Thiol-Disulfide Exchange Reaction

G Thiol-Disulfide Exchange with this compound dipyridyl This compound mixed_disulfide Mixed Disulfide (R-S-S-Py) dipyridyl->mixed_disulfide + R-SH thiol R-SH (Thiol) thiol->mixed_disulfide thiopyridone 4-Thiopyridone (Abs @ ~324 nm) mixed_disulfide->thiopyridone Release

Caption: The reaction mechanism of thiol-disulfide exchange using this compound for thiol quantification.

Oxidative Stress Signaling Pathway

G Potential Signaling Cascade Induced by this compound dipyridyl This compound thiol_oxidation Intracellular Thiol Oxidation (e.g., Glutathione) dipyridyl->thiol_oxidation ros Increased Reactive Oxygen Species (ROS) thiol_oxidation->ros er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress jnk JNK Activation ros->jnk er_stress->jnk apoptosis Apoptosis jnk->apoptosis

Caption: A proposed signaling pathway illustrating how this compound-induced thiol oxidation can lead to oxidative stress, ER stress, JNK activation, and ultimately apoptosis.

References

Technical Support Center: 4,4'-Dipyridyl Disulfide (4-PDS) in Thiol-Disulfide Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively utilizing 4,4'-Dipyridyl disulfide (4-PDS or Aldrithiol-4) for efficient thiol-disulfide exchange reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during thiol-disulfide exchange reactions with 4-PDS.

Q1: Why is my thiol-disulfide exchange reaction with 4-PDS slow or incomplete?

Answer: Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:

  • Optimize pH: The reaction rate is pH-dependent. While 4-PDS is effective over a broader and lower pH range than reagents like DTNB, the optimal pH for the thiol-disulfide exchange is typically between 4 and 5.[1] At very low pH, the concentration of the reactive thiolate anion is reduced, slowing down the reaction.

  • Increase Reactant Concentration: Ensure you are using a sufficient molar excess of 4-PDS relative to the thiol concentration. A higher concentration can drive the reaction to completion.

  • Check for Thiol Oxidation: Thiols can oxidize to form disulfides, especially at neutral to alkaline pH in the presence of oxygen.[2][3] This depletes the available thiol for reaction with 4-PDS. Consider degassing your buffers or working under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Effects: The choice of solvent can influence reaction kinetics. While aqueous buffers are common, organic co-solvents like ethanol (B145695), DMSO, or DMF may be necessary to solubilize hydrophobic reactants.[4][5] However, be mindful that high concentrations of organic solvents can denature proteins.

  • Steric Hindrance: The accessibility of the thiol group can impact the reaction rate. If the thiol is sterically hindered within a large molecule, the reaction may be slower. Gentle heating or the addition of a denaturant (if compatible with your sample) might improve accessibility, but this should be approached with caution to avoid sample degradation.

Q2: I am observing unexpected side products in my reaction. What could be the cause?

Answer: The formation of side products is often due to the reactivity of the thiol group or instability of the reactants.

  • Disulfide Scrambling: At pH values above 8, disulfide interchange can occur, leading to the formation of incorrect disulfide bonds, especially if multiple cysteine residues are present.[6] It is recommended to perform the reaction at a slightly acidic to neutral pH to minimize this.

  • Reaction with Other Nucleophiles: Although 4-PDS is highly selective for thiols, other strong nucleophiles present in the reaction mixture could potentially react, though this is less common.

  • Hydrolysis of 4-PDS: While generally stable, prolonged incubation in aqueous buffers, especially at extreme pH values, could lead to hydrolysis of 4-PDS. It is advisable to prepare fresh solutions of 4-PDS for your experiments.

Q3: The absorbance reading of the 4-thiopyridone (4-TP) byproduct is unstable. Why is this happening?

Answer: An unstable absorbance reading can be due to several factors related to the reaction conditions and measurement.

  • Incomplete Reaction: If the reaction has not gone to completion, the absorbance will continue to increase over time. Ensure sufficient incubation time for the reaction to finish.

  • Precipitation: If either the reactants or the product (the mixed disulfide or 4-TP) are not fully soluble in your buffer system, precipitation can occur, leading to fluctuating absorbance readings. Ensure all components are fully dissolved.

  • pH Shift: The molar extinction coefficient of 4-TP is pH-dependent. A change in the buffer's pH during the reaction could lead to a shift in the absorbance maximum and an altered extinction coefficient. Ensure your buffer has sufficient capacity to maintain a stable pH.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound (4-PDS) over Ellman's reagent (DTNB)?

Answer: 4-PDS offers several advantages over DTNB for thiol quantification:

  • Higher Sensitivity: The chromophore released during the reaction with 4-PDS, 4-thiopyridone (4-TP), has a higher molar extinction coefficient than the product of the DTNB reaction, leading to greater sensitivity.

  • Broader pH Range: 4-PDS can be used effectively at a lower pH (around 4-5) compared to DTNB, which requires a pH > 7.[2][3] This is advantageous for studying proteins that are unstable at alkaline pH and for minimizing air oxidation of thiols, which is more prevalent at higher pH.[2][3]

  • Convenience in Downstream Steps: In protocols involving disulfide reduction prior to thiol quantification, reducing agents like sodium borohydride (B1222165) can be used and subsequently quenched by acidification without interfering with the 4-PDS reaction.[2][3]

Q2: What is the molar extinction coefficient of 4-thiopyridone (4-TP)?

Answer: The molar extinction coefficient of 4-thiopyridone is approximately 19,800 M⁻¹cm⁻¹ to 21,000 M⁻¹cm⁻¹ at its absorbance maximum of around 324 nm.[4] It is recommended to determine the exact value under your specific experimental conditions (buffer, pH, etc.) for the most accurate quantification.

Q3: How should I prepare and store this compound?

Answer: 4-PDS is typically a yellow to orange crystalline powder.[9] It is soluble in organic solvents like ethanol and DMSO.[5] For aqueous applications, a stock solution in an organic solvent can be prepared and then diluted into the aqueous buffer. Store the solid reagent and stock solutions in a cool, dark, and dry place.[10][11] For long-term storage, refrigeration (2-8°C) is recommended.[5] It is best to prepare fresh aqueous working solutions for each experiment to avoid potential degradation.

Q4: Can 4-PDS be used for applications other than thiol quantification?

Answer: Yes, 4-PDS is a versatile reagent used in various bioconjugation applications.[12] It is used to introduce a reactive disulfide bond onto a molecule, which can then be used to attach it to a thiol-containing molecule like a protein or peptide through thiol-disulfide exchange.[13][14] This creates a cleavable linkage that can be advantageous in drug delivery systems, where the release of a therapeutic agent is desired under the reducing conditions found inside cells.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Reaction Product

PropertyThis compound (4-PDS)4-Thiopyridone (4-TP)
Molecular Formula C₁₀H₈N₂S₂C₅H₅NS
Molar Mass 220.31 g/mol 111.16 g/mol
Appearance Yellow to orange crystalline powder-
Absorbance Maximum (λmax) -~324 nm
Molar Extinction Coefficient (ε) -19,800 - 21,000 M⁻¹cm⁻¹

Table 2: Recommended Reaction Conditions for Thiol-Disulfide Exchange with 4-PDS

ParameterRecommended ConditionNotes
pH 4.0 - 7.0Optimal for minimizing thiol oxidation and disulfide scrambling. The reaction is faster at slightly acidic pH.[1]
Temperature Room Temperature (20-25°C)Can be performed at 4°C to slow down potential side reactions or for sensitive proteins.
4-PDS Concentration 2-10 fold molar excess over thiolThe optimal excess should be determined empirically for each specific application.
Buffer Phosphate, Acetate, MESAvoid buffers containing primary amines like Tris or glycine (B1666218) if subsequent reactions with amine-reactive chemistry are planned. The buffer should have sufficient buffering capacity to maintain a stable pH throughout the reaction.[7]
Solvent Aqueous buffer. Can include organic co-solvents (e.g., DMSO, DMF, ethanol) up to 10-20% (v/v) if needed for solubility.High concentrations of organic solvents may denature proteins.
Incubation Time 5 - 60 minutesReaction progress can be monitored spectrophotometrically by measuring the absorbance at 324 nm.

Experimental Protocols

Protocol 1: Quantification of Free Thiols in a Protein Sample

This protocol describes the determination of the concentration of free sulfhydryl groups in a protein solution using 4-PDS.

Materials:

  • Protein sample in a suitable buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 6.5)

  • This compound (4-PDS) stock solution (e.g., 10 mM in ethanol)

  • Assay buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 6.5)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a blank: In a cuvette, mix the assay buffer and a volume of the 4-PDS stock solution solvent (ethanol) equal to the volume of the 4-PDS stock solution to be added to the sample.

  • Prepare the sample: In a separate cuvette, add the protein sample to the assay buffer to a final volume that allows for accurate spectrophotometric reading.

  • Initiate the reaction: Add a small volume of the 4-PDS stock solution to the sample cuvette to achieve a final concentration in molar excess of the estimated thiol concentration (e.g., a final 4-PDS concentration of 1 mM). Mix gently by inverting the cuvette.

  • Incubate: Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Measure absorbance: Measure the absorbance of the sample at 324 nm against the prepared blank.

  • Calculate thiol concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the released 4-thiopyridone, which is stoichiometric to the initial free thiol concentration.

    • A = Absorbance at 324 nm

    • ε = Molar extinction coefficient of 4-thiopyridone (~19,800 M⁻¹cm⁻¹)

    • c = Concentration of thiol (in M)

    • l = Path length of the cuvette (in cm)

Protocol 2: Bioconjugation of a Thiol-Containing Peptide to a 4-PDS-activated Molecule

This protocol provides a general procedure for conjugating a peptide with a free cysteine to a molecule that has been pre-functionalized with a pyridyl disulfide group.

Materials:

  • Thiol-containing peptide in a degassed buffer (e.g., 0.1 M MES, 1 mM EDTA, pH 6.0)

  • 4-PDS-activated molecule in a suitable solvent

  • Reaction buffer (e.g., 0.1 M MES, 1 mM EDTA, pH 6.0)

  • Quenching solution (e.g., 100 mM L-cysteine in reaction buffer)

  • Purification system (e.g., size-exclusion chromatography or RP-HPLC)

Procedure:

  • Prepare reactants: Dissolve the thiol-containing peptide in the degassed reaction buffer. Dissolve the 4-PDS-activated molecule in a minimal amount of a compatible solvent and then add it to the reaction buffer.

  • Initiate conjugation: Mix the peptide solution with the 4-PDS-activated molecule solution. A slight molar excess of the activated molecule may be used.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing. The reaction can be performed at 4°C overnight for sensitive molecules.

  • Monitor reaction: The progress of the reaction can be monitored by observing the increase in absorbance at 324 nm due to the release of 4-thiopyridone.

  • Quench the reaction (optional): If desired, add a quenching solution of L-cysteine to react with any remaining 4-PDS-activated molecules.

  • Purify the conjugate: Purify the resulting bioconjugate from excess reactants and byproducts using an appropriate chromatography method.

Mandatory Visualizations

Thiol_Disulfide_Exchange_Mechanism Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH dependent) MixedDisulfide Mixed Disulfide (R-S-S-Py) Thiolate->MixedDisulfide Nucleophilic Attack PDS This compound (Py-S-S-Py) PDS->MixedDisulfide TP_thiol 4-Thiopyridone (thiol form) MixedDisulfide->TP_thiol Release TP_thione 4-Thiopyridone (thione form) (Absorbs at 324 nm) TP_thiol->TP_thione Tautomerization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare Thiol Sample Mix Mix Sample and 4-PDS Prep_Sample->Mix Prep_4PDS Prepare 4-PDS Solution Prep_4PDS->Mix Incubate Incubate at RT Mix->Incubate Measure_Abs Measure Absorbance at 324 nm Incubate->Measure_Abs Calculate Calculate Thiol Concentration Measure_Abs->Calculate Troubleshooting_Guide Start Problem: Slow/Incomplete Reaction Check_pH Is pH optimal (4-7)? Start->Check_pH Check_Conc Is 4-PDS in excess? Check_pH->Check_Conc Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Oxidation Is sample protected from oxidation? Check_Conc->Check_Oxidation Yes Increase_Conc Increase 4-PDS concentration Check_Conc->Increase_Conc No Degas_Buffers Degas buffers / use inert atmosphere Check_Oxidation->Degas_Buffers No Consider_Sterics Consider steric hindrance Check_Oxidation->Consider_Sterics Yes

References

pH effects on the reactivity of 4,4'-Dipyridyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dipyridyl disulfide (4,4'-DPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of 4,4'-DPS in experiments, with a particular focus on the effects of pH on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent for the quantification of thiol groups (-SH) in various molecules, including proteins and peptides.[1] It undergoes a thiol-disulfide exchange reaction with a free thiol, releasing a chromophoric molecule, 4-thiopyridone (4-TP), which can be measured spectrophotometrically.[2][3]

Q2: How does the reactivity of this compound with thiols change with pH?

A2: The reaction of 4,4'-DPS with thiols is highly dependent on the pH of the solution. The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of 4,4'-DPS.[4][5][6] Therefore, the reaction rate generally increases with higher pH as the thiol group (pKa typically around 8-9) becomes deprotonated to the more reactive thiolate. However, a key advantage of 4,4'-DPS is its high reactivity, which allows the assay to be effectively performed at a pH of 4.5 and above.[7][8]

Q3: What is the advantage of using this compound over Ellman's reagent (DTNB)?

A3: this compound offers several advantages over 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB):

  • Wider pH Range: 4,4'-DPS can be used to quantify thiols at lower pH values (pH 3-7), where thiol-disulfide exchange is minimized.[4] In contrast, DTNB is typically used at a pH greater than 7.0.[9][10]

  • pH-Independent Absorption of Product: The product of the reaction, 4-thiopyridone (4-TP), has a molar extinction coefficient that is stable across a pH range of 3 to 7.[4][10] This simplifies quantification as minor pH fluctuations do not affect the measurement. The product of the DTNB reaction, TNB²⁻, has an extinction coefficient that is highly pH-dependent.[4]

  • Higher Sensitivity: The reaction with 4,4'-DPS results in a larger absorbance change for a given thiol concentration, leading to higher sensitivity.[7][8]

Q4: What is the product of the reaction between this compound and a thiol, and how is it detected?

A4: The reaction of 4,4'-DPS with a thiol (R-SH) yields a mixed disulfide (R-S-S-4-pyridyl) and one molecule of 4-thiopyridone (4-TP).[2][4] 4-TP is a chromophore that can be quantified spectrophotometrically by measuring its absorbance at approximately 324 nm.[4][7]

Troubleshooting Guides

Problem 1: Low or no signal (low absorbance at 324 nm) during thiol quantification.

Possible Cause Troubleshooting Step
Incorrect pH Ensure the reaction buffer pH is within the optimal range for the thiol being assayed. While 4,4'-DPS is effective at lower pH, the reaction rate is still pH-dependent. For thiols with a high pKa, a higher pH (closer to the pKa) will increase the concentration of the reactive thiolate and thus the reaction rate.
Degraded 4,4'-DPS Reagent This compound should be stored properly (cool, dry place). Prepare fresh solutions of the reagent for each experiment.
Oxidized Thiol Sample Samples containing thiols can be susceptible to oxidation by air, especially at neutral to alkaline pH.[9][10] Prepare samples freshly and consider de-gassing buffers.
Insufficient Incubation Time While the reaction is generally fast, ensure sufficient incubation time for the reaction to go to completion, especially at lower pH or with sterically hindered thiols.[11]
Precipitation of Reagent or Analyte 4,4'-DPS has limited solubility in purely aqueous solutions.[12] Ensure it is fully dissolved in the reaction buffer, potentially with the aid of a small amount of organic co-solvent if compatible with the sample.

Problem 2: Inconsistent or irreproducible results.

Possible Cause Troubleshooting Step
pH Fluctuation in Samples Ensure all samples and standards are in the same buffer with a consistent pH. Although the 4-TP absorbance is stable over a range, large pH differences between samples can affect the reaction kinetics.
Temperature Variations Perform all incubations at a constant and controlled temperature, as reaction rates are temperature-dependent.
Interfering Substances Other reducing agents in the sample may react with 4,4'-DPS. Consider a sample cleanup step or run appropriate controls.
Photodegradation Protect the 4-TP product from prolonged exposure to light, as it may be light-sensitive.

Problem 3: High background absorbance.

Possible Cause Troubleshooting Step
Contaminated Reagents or Buffers Use high-purity water and reagents. Prepare fresh buffers for each experiment.
Presence of Particulates Centrifuge or filter samples and buffers to remove any particulate matter that could scatter light and increase absorbance readings.
Hydrolysis of 4,4'-DPS While more stable than DTNB, prolonged incubation at very high or low pH might lead to some degradation of 4,4'-DPS. Run a reagent blank (buffer + 4,4'-DPS) to measure and subtract the background absorbance.

Quantitative Data Summary

Table 1: Spectroscopic Properties of this compound and its Reaction Product.

Compound Wavelength of Maximum Absorbance (λmax) Molar Extinction Coefficient (ε) pH Dependency of ε
This compound (4,4'-DPS)~285 nm[13]--
4-thiopyridone (4-TP)~324 nm[4]21,000 M⁻¹cm⁻¹[4]Independent over pH 3-7[4]

Table 2: Comparison of Thiol Quantification Reagents.

Feature This compound (4,4'-DPS) 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Optimal Reaction pH ≥ 4.5[7][8]> 7.0[9][10]
Product λmax ~324 nm[4]412 nm[4]
Product Molar Extinction Coefficient (ε) 21,000 M⁻¹cm⁻¹[4]14,100 M⁻¹cm⁻¹ (at pH 7.3)[4]
pH Dependency of Product ε Stable over pH 3-7[4]Steeply drops below pH 7[4]
Sensitivity Higher[7][8]Lower[9][10]

Experimental Protocols

Protocol 1: Quantification of Free Thiols in a Protein Sample

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.0) containing 1 mM EDTA.

  • This compound (4,4'-DPS) stock solution (e.g., 10 mM in ethanol).

  • Protein sample with unknown thiol concentration.

  • Cysteine or Glutathione (B108866) standard solution of known concentration.

  • Spectrophotometer capable of measuring absorbance at 324 nm.

Procedure:

  • Prepare a standard curve:

    • Prepare a series of dilutions of the cysteine or glutathione standard in the phosphate buffer.

    • To each standard dilution, add a small volume of the 4,4'-DPS stock solution to a final concentration of approximately 0.5-1 mM.

    • Incubate the standards at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance of each standard at 324 nm against a reagent blank (buffer + 4,4'-DPS).

    • Plot the absorbance at 324 nm versus the known thiol concentration to generate a standard curve.

  • Prepare the protein sample:

    • Dilute the protein sample to an appropriate concentration in the phosphate buffer.

    • To the diluted protein sample, add the same final concentration of 4,4'-DPS as used for the standards.

    • Incubate the sample under the same conditions as the standards.

  • Measure and calculate:

    • Measure the absorbance of the protein sample at 324 nm against the reagent blank.

    • Use the standard curve to determine the thiol concentration in the protein sample.

    • The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-TP (21,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

Visualizations

Thiol_Quantification_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Thiol-Disulfide Exchange Reaction cluster_detection Spectrophotometric Detection cluster_analysis Data Analysis Thiol_Sample Thiol-containing Sample (e.g., Protein) Reaction_Mix Mix Sample and 4,4'-DPS in Buffer (pH 4.5-8.0) Thiol_Sample->Reaction_Mix DPS_Solution This compound Solution DPS_Solution->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Measurement Measure Absorbance at 324 nm Incubation->Measurement Calculation Calculate Thiol Concentration Measurement->Calculation Reaction_Mechanism DPS This compound Mixed_Disulfide Mixed Disulfide (R-S-S-Py) DPS->Mixed_Disulfide Forms TP 4-Thiopyridone (4-TP) (Absorbs at 324 nm) DPS->TP Releases Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH dependent) Thiolate->DPS Nucleophilic Attack Troubleshooting_Logic Start Low/No Signal? Check_pH Is pH optimal for the thiol? Start->Check_pH Yes Check_Reagent Is 4,4'-DPS solution fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Sample Is the thiol sample oxidized? Check_Reagent->Check_Sample Yes Prepare_Fresh_Reagent Prepare fresh 4,4'-DPS Check_Reagent->Prepare_Fresh_Reagent No Prepare_Fresh_Sample Use fresh sample/de-gas buffer Check_Sample->Prepare_Fresh_Sample Yes Success Problem Resolved Check_Sample->Success No Adjust_pH->Success Prepare_Fresh_Reagent->Success Prepare_Fresh_Sample->Success

References

Minimizing non-specific binding in 4,4'-Dipyridyl disulfide applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in applications involving 4,4'-Dipyridyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (also known as 4,4'-dithiodipyridine) is a chemical compound commonly used in biochemical research. Its primary applications include:

  • Thiol Quantification: It is used as a reagent to measure the concentration of free thiol groups (-SH) in proteins and other molecules.

  • Surface Modification: It is frequently employed to functionalize gold surfaces for the immobilization of biomolecules in various assays, such as surface plasmon resonance (SPR) and electrochemical biosensors.

  • Redox Biology Research: As a thiol-specific oxidant, it is used to study the effects of oxidative stress on cellular systems and signaling pathways.[1][2]

Q2: What causes non-specific binding when using this compound?

Non-specific binding in the context of this compound applications, particularly on functionalized surfaces, can arise from several factors:

  • Hydrophobic Interactions: The pyridine (B92270) rings in the molecule can create hydrophobic regions on the surface, which may interact non-specifically with hydrophobic domains of proteins.

  • Electrostatic Interactions: Depending on the pH of the buffer system, both the surface and the biomolecules of interest can have charged regions, leading to unwanted electrostatic attractions or repulsions.

  • Incomplete Surface Coverage: If the this compound does not form a complete and uniform monolayer on the surface, exposed areas can non-specifically adsorb proteins or other molecules from the solution.

  • Contaminants: Impurities in the this compound reagent or on the substrate surface can also contribute to non-specific binding.

Q3: How does pH affect non-specific binding on this compound modified surfaces?

The pH of the buffer can significantly influence non-specific binding by altering the charge of both the surface and the analyte. For proteins, if the buffer pH is below the isoelectric point (pI) of the protein, it will have a net positive charge. If the pH is above the pI, the protein will have a net negative charge. These charges can lead to electrostatic interactions with the functionalized surface. It is crucial to optimize the pH to minimize these interactions.

Troubleshooting Guide

Issue 1: High background signal in an ELISA-like assay on a this compound functionalized plate.

  • Possible Cause: Inadequate blocking of the surface after functionalization.

  • Solution:

    • Optimize Blocking Agent: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, casein or polyethylene (B3416737) glycol (PEG) may be more effective for your specific application.

    • Increase Blocking Concentration and Incubation Time: Ensure that the concentration of the blocking agent is sufficient and that the incubation time allows for complete saturation of non-specific binding sites.

    • Add a Surfactant: Including a non-ionic surfactant like Tween-20 in your wash buffers can help to reduce hydrophobic interactions that contribute to background signal.

Issue 2: Inconsistent results and poor reproducibility in surface plasmon resonance (SPR) experiments.

  • Possible Cause: Incomplete or uneven formation of the this compound self-assembled monolayer (SAM) on the gold sensor chip.

  • Solution:

    • Thorough Cleaning of the Gold Surface: Ensure the gold substrate is meticulously cleaned before functionalization. This can be done using piranha solution (with extreme caution) or UV/ozone treatment.

    • Optimize this compound Concentration: The concentration of the this compound solution used for functionalization can affect the quality of the SAM. Titrate the concentration to find the optimal condition for uniform monolayer formation.

    • Control Incubation Time and Temperature: The formation of a well-ordered SAM is time and temperature-dependent. Ensure these parameters are consistent across experiments.

Issue 3: Low signal-to-noise ratio in fluorescence-based detection assays.

  • Possible Cause: Autofluorescence from the this compound layer or non-specific binding of the fluorescently labeled detection molecule.

  • Solution:

    • Use a Reference Channel: In techniques like SPR, using a reference channel that is functionalized and blocked but does not contain the capture molecule can help to subtract background noise.

    • Select Appropriate Fluorophores: Choose fluorophores that have excitation and emission wavelengths that do not overlap with any potential autofluorescence from the surface.

    • Optimize Washing Steps: Increase the number and stringency of wash steps after the incubation with the fluorescently labeled molecule to remove any non-specifically bound entities.

Data on Blocking Agent Effectiveness

Blocking AgentPrimary Mechanism of ActionAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Protein-based; blocks non-specific sites through steric hindrance and by providing a competing protein layer.[3][4]Readily available, effective for many applications.[4]Can cross-react with some antibodies; may not be suitable for detecting phosphoproteins.[4]
Casein (from milk) Protein-based; composed of smaller molecules that can penetrate and block smaller voids on the surface.[5]Inexpensive and highly effective at blocking.[6]Not suitable for assays involving biotin (B1667282) or phosphoproteins due to natural presence of these molecules.[4][6]
Polyethylene Glycol (PEG) Polymer-based; creates a hydrophilic layer that repels proteins through steric repulsion.Non-protein based, so less likely to have cross-reactivity issues.May not be as effective as protein-based blockers in all situations.
Fish Gelatin Protein-based; low cross-reactivity with mammalian antibodies.[4]Good alternative to BSA when cross-reactivity is a concern.[4]Can be less effective than BSA or casein in some applications.[4]

Experimental Protocols

Protocol 1: Functionalization of a Gold Surface with this compound

  • Surface Cleaning:

    • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with ethanol (B145695).

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in ethanol.

    • Immerse the cleaned gold substrate in the solution for 18-24 hours at room temperature in a dark, vibration-free environment.

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

    • Dry the substrate under a stream of nitrogen gas. The functionalized surface is now ready for biomolecule immobilization.

Protocol 2: Blocking Non-Specific Binding on a Functionalized Surface

  • Prepare Blocking Buffer:

    • Prepare a solution of the chosen blocking agent (e.g., 1% w/v BSA, 1% w/v casein, or 1 mg/mL PEG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

  • Blocking Step:

    • Immerse the this compound functionalized surface (after immobilization of the capture molecule) in the blocking buffer.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Rinse the surface three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • The surface is now blocked and ready for the assay.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_assay Assay Steps Clean_Au Clean Gold Surface Functionalize Functionalize with This compound Clean_Au->Functionalize Immobilize Immobilize Capture Molecule Functionalize->Immobilize Block Block Non-Specific Sites Immobilize->Block Bind Bind Target Analyte Block->Bind Detect Add Detection Reagent Bind->Detect

Caption: Experimental workflow for a surface-based assay.

troubleshooting_logic High_BG High Background Signal? Inadequate_Blocking Inadequate Blocking High_BG->Inadequate_Blocking Yes Contamination Surface Contamination High_BG->Contamination Yes Optimize_Blocker Optimize Blocking Agent/Concentration/Time Inadequate_Blocking->Optimize_Blocker Improve_Washing Improve Washing Protocol (e.g., add surfactant) Inadequate_Blocking->Improve_Washing Reclean_Surface Re-clean Surface Thoroughly Contamination->Reclean_Surface

Caption: Troubleshooting logic for high background signals.

redox_pathway DPS This compound (Thiol Oxidant) GSH Reduced Glutathione (B108866) (GSH) DPS->GSH Oxidizes Cellular_Thiols Cellular Protein Thiols (-SH) DPS->Cellular_Thiols Oxidizes GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidative_Stress Increased Oxidative Stress GSSG->Oxidative_Stress Oxidized_Proteins Oxidized Proteins (S-S) Cellular_Thiols->Oxidized_Proteins Oxidized_Proteins->Oxidative_Stress Altered_Signaling Altered Redox Signaling (e.g., PDI-Ero1p pathway) Oxidative_Stress->Altered_Signaling

Caption: Effect of this compound on cellular redox state.

References

Technical Support Center: 4,4'-Dipyridyl Disulfide - Solvent Selection, Dissolution, and Reaction Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 4,4'-Dipyridyl disulfide in experimental settings. Detailed troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during dissolution and reaction processes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits good solubility in a range of polar organic solvents. For initial stock solutions, methanol (B129727) and 95% ethanol (B145695) are excellent choices.[1][2] Dimethyl sulfoxide (B87167) (DMSO) can also be used, although the solubility is lower compared to alcohols.[1] For reactions, the choice of solvent will depend on the specific requirements of your experimental system, including the solubility of other reactants and the desired reaction conditions.

Q2: What is the mechanism of reaction between this compound and thiols?

A2: The primary reaction of this compound is a thiol-disulfide exchange.[3] In this reaction, a thiol group (R-SH) attacks the disulfide bond of this compound, leading to the formation of a mixed disulfide (R-S-S-pyridyl) and the release of one molecule of 4-thiopyridone. This reaction is highly specific for thiols and is driven by the formation of the stable 4-thiopyridone leaving group. The reaction rate is pH-dependent, with optimal reactivity typically observed between pH 7 and 8.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: The thiol-disulfide exchange reaction with this compound offers a convenient method for real-time monitoring. The byproduct of the reaction, pyridine-2-thione, has a strong absorbance at 343 nm. By monitoring the increase in absorbance at this wavelength using a spectrophotometer, you can track the progress of the reaction.

Q4: What are the key incompatibilities of this compound?

A4: this compound should be handled with care, avoiding contact with strong bases and oxidizing agents, as these can lead to decomposition of the compound.[4] It is also classified as an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment should be worn during handling.

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityObservations
Methanol50 mg/mLClear to very slightly hazy, colorless to faintly brownish-yellow solution.[1]
95% Ethanol5% (w/v)Soluble, resulting in a clear, colorless to light yellow solution.[1]
Dimethyl Sulfoxide (DMSO)2 mg/mLClear solution.[1]
WaterInsolubleDoes not mix well with water.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Methanol
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of methanol to achieve a final concentration of 50 mg/mL.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The resulting solution should be clear to very slightly hazy and colorless to faintly brownish-yellow.[1]

  • Storage: Store the stock solution at 2-8°C, protected from light.

Protocol 2: Thiol-Disulfide Exchange Reaction in Aqueous Buffer

This protocol is a general guideline for reacting this compound with a thiol-containing molecule (e.g., a protein or peptide) in an aqueous buffer system.

  • Buffer Preparation: Prepare a suitable reaction buffer, typically in the pH range of 7-8 (e.g., phosphate-buffered saline, PBS).

  • Thiol Solution: Dissolve the thiol-containing compound in the reaction buffer to the desired concentration.

  • This compound Solution: Prepare a fresh solution of this compound in a compatible organic solvent (e.g., methanol or DMSO) at a higher concentration than the final reaction concentration.

  • Reaction Initiation: Add the this compound solution to the thiol solution with gentle mixing. The final concentration of the organic solvent should be kept low to avoid denaturation of proteins or other sensitive molecules.

  • Reaction Monitoring: Monitor the reaction progress by measuring the absorbance at 343 nm at regular intervals.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, in excess.

  • Purification: Purify the product using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC, to remove unreacted starting materials and byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving - Inappropriate solvent.- Concentration is too high.- Low temperature.- Refer to the solubility table and select a more suitable solvent.- Try preparing a more dilute solution.- Gently warm the solution or use sonication to aid dissolution.
Precipitation Upon Addition to Aqueous Buffer - The organic co-solvent concentration is too high.- The final concentration of this compound exceeds its solubility in the mixed solvent system.- Minimize the volume of the organic stock solution added to the aqueous buffer.- Prepare a more dilute stock solution of this compound.- Perform a solvent exchange of the thiol-containing molecule into a buffer with a small percentage of a miscible organic co-solvent before adding the disulfide.
Slow or Incomplete Reaction - Incorrect pH of the reaction buffer.- Insufficient molar excess of this compound.- Steric hindrance around the thiol group.- Adjust the pH of the reaction buffer to be within the optimal range of 7-8.- Increase the molar ratio of this compound to the thiol.- Increase the reaction time and/or temperature (if the stability of the reactants allows).
Side Reactions or Degradation - Presence of strong bases or oxidizing agents.- Exposure to light over extended periods.- Ensure all reagents and solvents are free from strong bases and oxidizing agents.- Protect the reaction mixture from light, especially for long reaction times.

Visualizations

Solvent_Selection_Workflow Start Start: Need to Dissolve This compound Solvent_Choice Select Solvent Based on Application and Solubility Data Start->Solvent_Choice Stock_Solution Stock Solution (e.g., Methanol, 95% Ethanol) Solvent_Choice->Stock_Solution For Concentrated Stock Reaction_Solvent Reaction Medium (e.g., Aqueous Buffer with minimal organic co-solvent) Solvent_Choice->Reaction_Solvent For Direct Reaction Dissolution_Protocol Follow Dissolution Protocol: - Weigh - Add Solvent - Vortex/Sonicate Stock_Solution->Dissolution_Protocol Reaction_Solvent->Dissolution_Protocol Troubleshooting Troubleshooting: - Difficulty Dissolving? - Precipitation? Dissolution_Protocol->Troubleshooting Issues Encountered Success Successfully Dissolved Dissolution_Protocol->Success No Issues Troubleshooting->Solvent_Choice Re-evaluate Solvent

Caption: A workflow diagram for selecting the appropriate solvent and dissolution procedure for this compound.

Thiol_Disulfide_Exchange_Pathway Reactants This compound + R-SH (Thiol) Transition_State Nucleophilic Attack of Thiolate (R-S⁻) on Disulfide Bond Reactants->Transition_State pH 7-8 Intermediate Mixed Disulfide Intermediate [R-S-S-Pyridyl-H]⁺ Transition_State->Intermediate Product_Formation Release of Leaving Group Intermediate->Product_Formation Products Mixed Disulfide (R-S-S-Pyridyl) + 4-Thiopyridone Product_Formation->Products Monitoring Monitor Reaction Progress (Absorbance at 343 nm) Products->Monitoring

Caption: The signaling pathway of the thiol-disulfide exchange reaction between this compound and a thiol-containing compound.

References

Technical Support Center: Storage and Handling of 4,4'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4,4'-Dipyridyl disulfide to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change from white/pale yellow to darker yellow/brown, clumping) 1. Exposure to Light: this compound is known to be light-sensitive, and exposure can initiate photodegradation, leading to the formation of colored impurities. 2. Exposure to Air/Oxygen: Oxidation of the disulfide bond can occur, leading to the formation of thiolsulfinates and other degradation products. 3. Moisture Absorption: The compound may be hygroscopic, and absorbed water can facilitate hydrolytic degradation, especially if the pH is not neutral.1. Protect from Light: Always store the compound in amber vials or containers that block UV and visible light.[1] Work with the material in a dimly lit area or use amber-colored labware where possible. 2. Inert Atmosphere: For long-term storage, package the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2][3][4][5][6] 3. Dry Conditions: Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed to prevent moisture ingress.
Decreased purity observed by analytical methods (e.g., HPLC, NMR) 1. Improper Storage Temperature: Elevated temperatures can accelerate thermal degradation pathways. 2. Chemical Incompatibility: Accidental contamination with incompatible materials such as strong oxidizing agents, strong bases, or reducing agents (e.g., thiols) can lead to rapid degradation. 3. Hydrolysis: Exposure to moisture, particularly under non-neutral pH conditions, can cause cleavage of the disulfide bond.1. Refrigerated Storage: Store this compound at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent. 2. Avoid Incompatibilities: Ensure the compound is stored away from and does not come into contact with strong oxidizing agents, bases, and reducing agents. Use clean, dedicated spatulas and glassware. 3. Control pH: If stored in solution, maintain a neutral to slightly acidic pH to minimize hydrolysis and thiol-disulfide exchange reactions.
Inconsistent experimental results 1. Degradation of Stock Solutions: Solutions of this compound, especially in protic or aqueous solvents, may have limited stability. 2. Use of Degraded Solid Material: Using solid material that has already undergone degradation will lead to inaccurate concentrations and the presence of interfering species.1. Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible. If a stock solution must be stored, store it at 2-8°C, protect it from light, and consider overlaying with an inert gas. Qualify the solution's purity before use if stored for an extended period. 2. Verify Purity: Before use, visually inspect the solid material for any changes in appearance. If degradation is suspected, verify the purity of the solid using a suitable analytical method, such as the HPLC method detailed below.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are driven by the reactivity of the disulfide bond and include:

  • Reduction: The disulfide bond can be cleaved by reducing agents, including thiols, to form 4-thiopyridine.

  • Thiol-Disulfide Exchange: Reaction with free thiols can lead to the formation of mixed disulfides. This reaction is generally inhibited at a low pH.

  • Oxidation: The disulfide bond can be oxidized by strong oxidizing agents or atmospheric oxygen, potentially forming thiolsulfinates and other related species.

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the S-S bond, leading to the formation of reactive radical species.

  • Hydrolysis: The disulfide bond can be susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of 4-thiopyridine and its corresponding sulfenic acid.

  • Thermal Degradation: Elevated temperatures can provide the energy to overcome the activation barrier for various degradation reactions.

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.

  • Light: In a light-resistant (amber) container.

  • Moisture: In a tightly sealed container in a dry environment or desiccator.

Q3: Can I store this compound in solution? If so, for how long?

A3: While it is always best to prepare solutions fresh, if storage is necessary, dissolve the compound in a suitable, dry, aprotic solvent. For short-term storage, keep the solution at 2-8°C and protected from light. The stability of the solution will depend on the solvent and storage conditions. It is recommended to perform a purity check via HPLC if the solution is stored for more than a few days.

Q4: Are there any stabilizers I can add to improve the stability of this compound?

A4: While specific studies on stabilizing this compound with additives are not widely published, general principles for stabilizing organic molecules can be applied. For solutions, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration could potentially inhibit oxidative degradation pathways initiated by free radicals.[7][8][9][10] However, the compatibility and effectiveness of any additive would need to be experimentally verified for your specific application.

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to separate and quantify this compound from its potential degradation products. A suitable method is detailed in the "Experimental Protocols" section below.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential impurities and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 reversed-phase column with low silanol (B1196071) activity.[1]

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized to achieve good resolution and a reasonable retention time for this compound. A good starting point is a gradient or isocratic elution with a mobile phase composition in the range of 30-70% acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using the same diluent.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area reproducibility, tailing factor).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using the standard to quantify the amount of the compound present.

Visualizations

Degradation_Pathways cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Products Compound This compound (Stable) Radicals Thiyl Radicals Compound->Radicals Thiol 4-Thiopyridine Compound->Thiol Oxidized Oxidized Species (e.g., Thiolsulfinates) Compound->Oxidized Hydrolyzed Hydrolysis Products Compound->Hydrolyzed Light Light (UV/Visible) Light->Radicals Photodegradation Heat Heat Oxygen Oxygen/Air Oxygen->Oxidized Oxidation Moisture Moisture/Humidity Moisture->Hydrolyzed Hydrolysis Incompatibles Incompatible Chemicals (Oxidizers, Reducers, Bases) Incompatibles->Thiol Reduction/Reaction Prevention_Workflow cluster_start Receiving Material cluster_storage Storage Conditions cluster_handling Handling and Use cluster_outcome Outcome Start Receive this compound Store_Temp Store at 2-8°C Start->Store_Temp Store_Light Protect from Light (Amber Container) Start->Store_Light Store_Atmosphere Store under Inert Gas (Nitrogen/Argon) Start->Store_Atmosphere Store_Moisture Keep Tightly Sealed (Dry Environment) Start->Store_Moisture Avoid_Incompatibles Avoid Incompatible Chemicals Store_Temp->Avoid_Incompatibles Store_Light->Avoid_Incompatibles Store_Atmosphere->Avoid_Incompatibles Store_Moisture->Avoid_Incompatibles Fresh_Solutions Prepare Solutions Fresh Avoid_Incompatibles->Fresh_Solutions Purity_Check Perform Purity Check (HPLC) Before Critical Use Fresh_Solutions->Purity_Check Outcome Prevented Degradation & Reliable Experimental Results Purity_Check->Outcome

References

Validation & Comparative

A Head-to-Head Battle for Thiol Quantification: 4,4'-Dipyridyl Disulfide vs. DTNB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein thiols is a critical aspect of understanding protein structure, function, and stability. For decades, 5,5'-dithiobis(2-nitrobenzoic acid), or DTNB (Ellman's reagent), has been the go-to colorimetric reagent for this purpose. However, an alternative, 4,4'-dipyridyl disulfide (4,4'-DPS), presents several advantages that merit consideration for specific applications. This guide provides an objective, data-driven comparison of these two reagents to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Performance Characteristics

A summary of the key performance indicators for both 4,4'-DPS and DTNB is presented below, offering a rapid comparison of their capabilities.

FeatureThis compound (4,4'-DPS)5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Detection Wavelength (λmax) 324 nm412 nm
Molar Extinction Coefficient (ε) ~21,000 M⁻¹cm⁻¹~14,150 M⁻¹cm⁻¹ at pH 8.0
Optimal pH Range 3.0 - 7.07.5 - 8.5
Reaction Product 4-thiopyridone (4-TP)2-nitro-5-thiobenzoate (TNB)
Sensitivity HigherLower
Reaction Speed Rapid, even with poorly accessible thiolsCan be slow with sterically hindered thiols

Performance Comparison: A Deeper Dive

The choice between 4,4'-DPS and DTNB often hinges on the specific requirements of the assay, such as the pH of the sample buffer and the expected concentration of thiols.

ParameterThis compound (4,4'-DPS)5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)Key Advantages of 4,4'-DPS
Sensitivity & Detection Limit Higher molar extinction coefficient leads to greater sensitivity. Detection limits in the picomolar range have been reported, particularly when coupled with HPLC.[1][2] A spectrophotometric detection limit of 0.2 nmol/mL has been demonstrated.[3][4]Lower molar extinction coefficient results in comparatively lower sensitivity.The higher sensitivity of 4,4'-DPS makes it suitable for samples with low thiol concentrations.
pH Dependence The extinction coefficient of the reaction product, 4-thiopyridone, is stable over a broad pH range (pH 3-7).[5] This allows for thiol quantification in acidic conditions, which can be advantageous for protein stability.The reaction is highly pH-dependent, with an optimal range of 7.5-8.5.[5] Below pH 7, the reaction rate significantly decreases, and at high pH (>8.5), DTNB can undergo hydrolysis, leading to a high background signal.The ability to perform the assay at lower pH minimizes the risk of air oxidation of thiols, which is more prevalent at alkaline pH.
Reactivity & Accessibility Due to its smaller size, amphiphilic nature, and lack of charge, 4,4'-DPS can readily react with poorly accessible or sterically hindered protein thiols.[3][4]Can exhibit incomplete or slow reactions with buried or sterically hindered sulfhydryl groups.[3][4]Provides a more accurate quantification of total accessible thiols, especially in complex protein structures.
Interference The detection wavelength of 324 nm can overlap with the absorbance of other biomolecules in the sample, potentially leading to interference.The longer wavelength of detection (412 nm) is less prone to interference from common biological molecules that absorb in the UV range.[5] However, the assay can be affected by the presence of other strong nucleophiles.While interference is a consideration, the higher reactivity and sensitivity can outweigh this in many applications.
Solubility Lower water solubility compared to DTNB.[5]Water-soluble.Better suited for non-aqueous or hydrophobic environments.[5]

Reaction Mechanisms

The fundamental difference in the performance of 4,4'-DPS and DTNB lies in their reaction with thiols and the properties of the resulting chromophores.

This compound (4,4'-DPS) Reaction

4,4'-DPS reacts with a thiol group (R-SH) via a disulfide exchange reaction to form a mixed disulfide and one molecule of 4-thiopyridone (4-TP). 4-TP is a resonance-stabilized thione that strongly absorbs light at 324 nm.

G 4,4'-DPS Reaction with a Thiol thiol Protein-SH mixed_disulfide Protein-S-S-Pyridine thiol->mixed_disulfide + 4,4'-DPS dps This compound dps->mixed_disulfide four_tp 4-Thiopyridone (Absorbs at 324 nm) mixed_disulfide->four_tp + H⁺

Caption: Reaction of 4,4'-DPS with a protein thiol.

DTNB (Ellman's Reagent) Reaction

DTNB reacts with a thiol group to produce a mixed disulfide and one molecule of the 2-nitro-5-thiobenzoate (TNB) anion. The TNB anion is a yellow-colored species that absorbs light at 412 nm.

G DTNB Reaction with a Thiol thiol Protein-SH mixed_disulfide Protein-S-S-TNB thiol->mixed_disulfide + DTNB dtnb DTNB dtnb->mixed_disulfide tnb TNB Anion (Absorbs at 412 nm) mixed_disulfide->tnb + H⁺ G General Workflow for Thiol Quantification cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Prepare Reagents (Buffer, Thiol Reagent) sample_prep Prepare Protein Sample mix Mix Sample and Reagent sample_prep->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate Thiol Concentration measure->calculate

References

Navigating Thiol Quantification: A Comparative Guide to the 4,4'-Dipyridyl Disulfide Assay and Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of thiols is a critical aspect of understanding protein structure, function, and cellular redox states. While classic colorimetric methods provide a foundational approach, the demand for higher specificity and detailed molecular insights has led to the increasing use of mass spectrometry for validation. This guide offers an objective comparison of the 4,4'-dipyridyl disulfide (DPS) assay and mass spectrometry for thiol quantification, complete with experimental data and detailed protocols to inform your analytical choices.

The this compound (DPS) assay, an alternative to the more commonly known Ellman's reagent (DTNB), offers a reliable method for determining the total concentration of free sulfhydryl groups in a sample.[1][2] Its utility is particularly noted at lower pH values where it remains effective.[2] However, like other spectrophotometric methods, the DPS assay provides a bulk measurement of total free thiols and lacks the specificity to identify which particular cysteine residues are in a reduced state.[3] For this level of detailed analysis, mass spectrometry (MS) has become the gold standard, offering unparalleled specificity and the ability to pinpoint the location of free thiol groups within a protein.[3][4]

Performance at a Glance: DPS Assay vs. Mass Spectrometry

The selection of an appropriate analytical method hinges on the specific requirements of the study, including the desired level of detail, sample complexity, and throughput needs. The following table summarizes the key performance characteristics of the DPS assay and a typical liquid chromatography-mass spectrometry (LC-MS) approach for thiol quantification.

ParameterThis compound (DPS) AssayMass Spectrometry (e.g., LC-MS/MS)
Principle Colorimetric quantification based on the reaction of thiols with DPS to produce 4-thiopyridone (4-TP), which absorbs at 324 nm.[1]Separation, mass-based identification, and quantification of thiol-containing peptides, often employing differential alkylation.[3]
Specificity Measures the total concentration of free thiols in a sample; does not distinguish between different thiol-containing molecules or specific cysteine residues.High specificity, enabling the identification and quantification of individual free cysteine residues within a protein.[3][4]
Sensitivity The detection limit is in the low micromolar range.[5][6]High sensitivity, with detection limits in the picomolar to femtomolar range, depending on the instrumentation and method.[5][6]
Quantitative Output Provides a single value representing the total free thiol concentration.Provides both the total free thiol concentration and the relative abundance of specific free cysteine residues.[3]
Throughput High throughput, suitable for plate-based assays.Lower throughput due to the time required for sample preparation, chromatography, and data analysis.
Instrumentation Requires a standard UV-Vis spectrophotometer or plate reader.Requires a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.
Sample Complexity Can be prone to interference from other absorbing or reducing agents in complex samples.Less susceptible to interference due to the separation power of HPLC and the specificity of mass detection.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for the DPS assay and its validation using mass spectrometry.

DPS_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Thiol-Containing Sample Mix Mix Sample, Buffer, and DPS Solution Sample->Mix Buffer Reaction Buffer (pH 3-7) Buffer->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 324 nm Incubate->Measure Calculate Calculate Thiol Concentration using Beer-Lambert Law (ε = 21,400 M⁻¹cm⁻¹) Measure->Calculate

A step-by-step workflow for the this compound (DPS) assay.

MS_Validation_Workflow cluster_alkylation Differential Alkylation cluster_digestion Protein Digestion cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Alkylate_Free 1. Alkylate Free Thiols (e.g., with NEM) Reduce 2. Reduce Disulfides (e.g., with DTT) Alkylate_Free->Reduce Alkylate_Reduced 3. Alkylate Newly Exposed Thiols (e.g., with isotopically labeled NEM) Reduce->Alkylate_Reduced Digest Digest Protein (e.g., with Trypsin) Alkylate_Reduced->Digest Separate Separate Peptides by HPLC Digest->Separate Analyze Analyze by Mass Spectrometry Separate->Analyze Identify Identify Cysteine-Containing Peptides Analyze->Identify Quantify Quantify Relative Abundance of Labeled Peptides Identify->Quantify

A workflow for site-specific thiol quantification using differential alkylation and LC-MS/MS.

Detailed Experimental Protocols

This compound (DPS) Assay Protocol

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (DPS) solution (e.g., 10 mM in ethanol)

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8)

  • Thiol standard (e.g., L-cysteine or glutathione)

  • Sample containing an unknown concentration of thiols

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the thiol standard in the Reaction Buffer.

    • In a 96-well plate or cuvettes, add a defined volume of each standard concentration.

    • Add a corresponding volume of Reaction Buffer to a well to serve as a blank.

  • Sample Preparation:

    • Dilute the sample in the Reaction Buffer to ensure the thiol concentration falls within the linear range of the standard curve.

    • Add the diluted sample to separate wells.

  • Reaction Initiation:

    • Add a small volume of the DPS solution to each well containing the standards, sample, and blank. The final concentration of DPS should be in excess of the highest expected thiol concentration.

  • Incubation:

    • Incubate the plate or cuvettes at room temperature for approximately 15-30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 324 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the background-subtracted absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the sample by interpolating its absorbance value on the standard curve. Alternatively, use the Beer-Lambert law (A = εbc), where ε for 4-thiopyridone is 21,400 M⁻¹cm⁻¹.[1]

Mass Spectrometry Protocol for Thiol Validation (Differential Alkylation)

This protocol outlines a common strategy for identifying and quantifying free thiol groups in a protein.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Alkylation reagent for free thiols (e.g., N-ethylmaleimide, NEM)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylation reagent for newly exposed thiols (e.g., isotopically labeled NEM or iodoacetamide)

  • Sequencing-grade trypsin

  • LC-MS/MS system

Procedure:

  • Denaturation and Initial Alkylation:

    • Denature the protein sample in the denaturing buffer.

    • Add NEM to alkylate the free sulfhydryl groups. Incubate at room temperature.

  • Reduction and Second Alkylation:

    • Add DTT to reduce all disulfide bonds.

    • Add an isotopically labeled alkylating agent (e.g., ¹³C-NEM) to alkylate the newly exposed cysteine residues that were previously in disulfide bonds.

  • Sample Cleanup and Digestion:

    • Remove excess reagents by precipitation (e.g., with acetone) or buffer exchange.

    • Resuspend the protein in a suitable buffer for digestion and add trypsin. Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto an HPLC system coupled to a mass spectrometer.

    • Separate the peptides using a reverse-phase column with a suitable gradient.

    • Operate the mass spectrometer in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis:

    • Use proteomics software to search the acquired MS/MS spectra against a protein database to identify the cysteine-containing peptides.

    • Quantify the relative abundance of the peptides alkylated with the light (NEM) and heavy (¹³C-NEM) reagents. The ratio of light to heavy labeled peptides for a specific cysteine residue indicates the proportion of that residue that was present as a free thiol.

Concluding Remarks

The this compound assay is a robust and straightforward method for the quantification of total free thiols, making it well-suited for high-throughput screening and routine analysis. However, when the research question demands a deeper understanding of which specific cysteine residues are contributing to the overall thiol pool, mass spectrometry is the indispensable tool for validation. By providing site-specific information, mass spectrometry offers a granular view of the thiol landscape within a protein, which is crucial for detailed structure-function studies and the development of biotherapeutics. The choice between these methods, or their complementary use, will ultimately be guided by the specific analytical needs and the depth of information required.

References

4,4'-Dipyridyl Disulfide: A Superior Alternative to Ellman's Reagent for Thiol Quantification at Acidic pH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of thiol groups, the choice of reagent is critical to experimental success. While 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as Ellman's reagent or DTNB, has been a long-standing tool for this purpose, its efficacy is significantly hampered under acidic conditions. In contrast, 4,4'-Dipyridyl disulfide (4-PDS) emerges as a more robust and sensitive alternative, particularly when working at a lower pH. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for your research needs.

The primary limitation of Ellman's reagent lies in the pH dependency of its chromophoric product, 2-nitro-5-thiobenzoate (TNB). The reaction with thiols is optimally performed under mild alkaline conditions (pH 7-8) to ensure the deprotonation of the thiol to the more reactive thiolate anion and to achieve the maximal molar extinction coefficient of the resulting TNB anion[1][2][3]. As the pH drops, the absorbance of TNB at its characteristic wavelength of 412 nm decreases sharply, leading to a significant loss in sensitivity and accuracy[4]. This makes DTNB unsuitable for applications requiring acidic buffers, a common necessity to maintain protein stability, minimize air oxidation of thiols, or to quench certain enzymatic reactions[4][5][6].

Conversely, this compound reacts with thiols to produce 4-thiopyridone (4-TP), a chromophore with a high molar extinction coefficient that remains stable across a broad pH range of 3 to 7[4][6][7]. This key characteristic allows for the reliable quantification of sulfhydryl groups in acidic environments, thereby preventing common issues such as unwanted side reactions and disulfide bond hydrolysis that can occur at higher pH values[4]. Furthermore, the reaction product of 4-PDS boasts a higher molar extinction coefficient than that of DTNB, translating to enhanced sensitivity in thiol detection[6][7].

Quantitative Comparison of this compound and Ellman's Reagent

For a direct comparison of the key performance parameters of 4-PDS and Ellman's reagent, the following table summarizes their essential properties:

FeatureThis compound (4-PDS)Ellman's Reagent (DTNB)
Optimal pH Range 3 - 7[4][6][7]7 - 8[1][2]
Reaction Product 4-thiopyridone (4-TP)2-nitro-5-thiobenzoate (TNB)
Absorbance Maximum (λmax) 324 nm[4]412 nm[1][8]
Molar Extinction Coefficient (ε) ~21,400 M⁻¹cm⁻¹[6][7]~14,150 M⁻¹cm⁻¹ (at pH 8.0)[1][2][8]
pH Dependency of Product Absorbance Stable in the pH range of 3-7[6][7]Absorbance decreases significantly below pH 7[4]
Sensitivity HigherLower
Suitability for Acidic Conditions ExcellentPoor

Reaction Mechanisms

The fundamental difference in the utility of 4-PDS and DTNB at acidic pH stems from the nature of their respective reaction products. The following diagrams illustrate the chemical reactions involved in thiol quantification with each reagent.

cluster_0 This compound (4-PDS) Reaction 4-PDS This compound Mixed_Disulfide R-S-S-Py 4-PDS->Mixed_Disulfide + R-SH Thiol R-SH 4-TP 4-thiopyridone (λmax = 324 nm) Mixed_Disulfide->4-TP + H⁺

Reaction of this compound with a thiol.

cluster_1 Ellman's Reagent (DTNB) Reaction DTNB DTNB Mixed_Disulfide_DTNB R-S-S-NB DTNB->Mixed_Disulfide_DTNB + R-S⁻ Thiolate R-S⁻ TNB TNB²⁻ (λmax = 412 nm) Mixed_Disulfide_DTNB->TNB + H⁺

Reaction of Ellman's Reagent with a thiolate anion.

Experimental Protocols

Quantification of Thiols using this compound at Acidic pH

This protocol is adapted for the quantification of total thiols, including those in disulfide bonds, by incorporating a reduction step with sodium borohydride (B1222165).

Materials:

  • This compound (4-PDS) solution (e.g., 10 mM in a suitable organic solvent like ethanol).

  • Sodium borohydride (NaBH₄).

  • Acidic buffer (e.g., 0.1 M sodium acetate, pH 4.0).

  • Quenching acid (e.g., 1 M HCl).

  • Protein or sample containing thiols.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Dissolve the protein or sample in the acidic buffer.

  • Reduction of Disulfide Bonds (for total thiol quantification):

    • Add a fresh solution of sodium borohydride to the sample to a final concentration sufficient to reduce all disulfide bonds (e.g., 10-100 mM).

    • Incubate for 30-60 minutes at room temperature.

  • Quenching of Reducing Agent:

    • Add the quenching acid to decompose the excess sodium borohydride. This step is crucial and is a key advantage of this method at acidic pH[5][6].

  • Reaction with 4-PDS:

    • Add the 4-PDS solution to the sample. The final concentration of 4-PDS should be in excess of the expected thiol concentration.

    • Incubate for 10-20 minutes at room temperature to allow for complete reaction.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 324 nm.

    • Use a reagent blank (containing all components except the sample) to zero the spectrophotometer.

  • Calculation of Thiol Concentration:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of thiols, where:

      • A is the absorbance at 324 nm.

      • ε is the molar extinction coefficient of 4-thiopyridone (~21,400 M⁻¹cm⁻¹).

      • c is the concentration of thiols (in M).

      • l is the path length of the cuvette (in cm).

Standard Protocol for Ellman's Assay

This protocol is for the quantification of free thiols at a slightly alkaline pH.

Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer).

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)[2][3].

  • Sample containing free thiols.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Dilute the sample in the reaction buffer.

  • Reaction with DTNB:

    • Add the DTNB solution to the sample.

    • Incubate for 15 minutes at room temperature[3].

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 412 nm.

    • Use a reagent blank (containing buffer and DTNB solution) to zero the spectrophotometer.

  • Calculation of Thiol Concentration:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of thiols, where:

      • A is the absorbance at 412 nm.

      • ε is the molar extinction coefficient of TNB (~14,150 M⁻¹cm⁻¹)[2][8].

      • c is the concentration of thiols (in M).

      • l is the path length of the cuvette (in cm).

Experimental Workflow: Total Thiol Quantification using 4-PDS

The following diagram illustrates a typical workflow for determining the total thiol content of a protein sample using 4-PDS, highlighting the advantages of performing the assay under acidic conditions.

cluster_workflow Total Thiol Quantification Workflow with 4-PDS start Protein Sample (with disulfide bonds) reduce Add Sodium Borohydride (Reduction at alkaline pH if necessary, then acidify) start->reduce quench Add Acid (Quench excess NaBH₄, establish acidic pH) reduce->quench react Add this compound quench->react measure Measure Absorbance at 324 nm react->measure calculate Calculate Total Thiol Concentration measure->calculate

Workflow for total thiol quantification using 4-PDS.

Conclusion

For researchers requiring accurate and sensitive quantification of thiol groups in acidic environments, this compound offers significant advantages over the traditional Ellman's reagent. Its ability to function effectively at low pH, coupled with the higher molar extinction coefficient of its reaction product, minimizes interferences and enhances detection sensitivity. While the absorbance maximum of 4-TP in the near-UV region may require consideration for samples with high background absorbance at these wavelengths, the overall benefits of using 4-PDS in acidic conditions make it the superior choice for a wide range of applications in research and drug development. By understanding the principles and protocols outlined in this guide, scientists can make an informed decision to optimize their experimental outcomes.

References

Cross-reactivity of 4,4'-Dipyridyl disulfide with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 4,4'-Dipyridyl disulfide, a widely used thiol-specific reagent, with a focus on its potential cross-reactivity with other common functional groups in biological molecules. While lauded for its selectivity towards thiols, understanding its behavior in the presence of other nucleophiles is critical for its effective use in bioconjugation and drug development.

High Selectivity for Thiol Groups

This compound, also known as Aldrithiol-4, is primarily employed for the quantification and modification of sulfhydryl (thiol) groups through a thiol-disulfide exchange reaction.[1] This reaction is highly efficient and specific, driven by the formation of a stable leaving group, 4-thiopyridone, which can be monitored spectrophotometrically at 324 nm.[1][2] The reaction is most effective in the pH range of 7-8.

The inherent reactivity of the disulfide bond in this compound makes it an excellent electrophile for the nucleophilic thiolate anion (R-S⁻). This specificity is the cornerstone of its application in protein chemistry and diagnostics.

Potential Cross-Reactivity with Other Functional Groups

While this compound is highly selective for thiols, the potential for side reactions with other functional groups present in biomolecules, such as amines, carboxylates, and hydroxyls, warrants consideration, especially under non-ideal reaction conditions. Direct quantitative data on these cross-reactivities is scarce in the literature, underscoring the need for careful experimental validation in specific applications.

Reactivity with Amines (e.g., Lysine Residues)

Primary amines are nucleophilic and could potentially react with this compound. However, the thiol-disulfide exchange is significantly more favorable under typical bioconjugation conditions (pH 7-8). A reaction with amines would likely require more forcing conditions, such as a significantly higher pH, to deprotonate the amine and increase its nucleophilicity. Under standard conditions, the cross-reactivity with amines is generally considered to be negligible.

Reactivity with Carboxyl Groups (e.g., Aspartic Acid, Glutamic Acid)

Carboxylate groups are generally poor nucleophiles and are unlikely to react directly with the disulfide bond of this compound. However, one study has reported a copper(II)-assisted oxidative cleavage of this compound in the presence of carboxylates, leading to the formation of 4-pyridylsulfonate. This indicates that in the presence of certain metal catalysts, a reaction involving carboxylates can occur, though this is not a direct nucleophilic attack on the disulfide bond.

Reactivity with Hydroxyl Groups (e.g., Serine, Threonine, Tyrosine)

Aliphatic hydroxyl groups (from serine and threonine) are weak nucleophiles and are not expected to be reactive towards this compound under physiological conditions. The hydroxyl group of tyrosine is more acidic, but still a much weaker nucleophile than a thiolate. Significant side reactions with hydroxyl groups are therefore not anticipated.

Comparative Reactivity Summary

The following table summarizes the expected reactivity of this compound with various functional groups under typical bioconjugation conditions (aqueous buffer, pH 7-8, room temperature).

Functional GroupRepresentative Amino Acid(s)Expected ReactivityConditions Favoring ReactionPotential Side Product
Thiol (Sulfhydryl) CysteineHigh pH 7-8Mixed Disulfide
Amine (Primary) Lysine, N-terminusVery Low High pH (>9)Sulfenamide (unstable)
Carboxyl Aspartic Acid, Glutamic AcidNegligible (unless catalyzed) Presence of metal catalysts (e.g., Cu²⁺)4-pyridylsulfonate
Hydroxyl (Aliphatic) Serine, ThreonineNegligible --
Hydroxyl (Aromatic) TyrosineNegligible --
Imidazole HistidineVery Low Specific microenvironment-

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, a series of controlled experiments should be performed. The following protocols outline methods to test for reactions with primary amines, carboxylates, and hydroxyl groups.

Competitive Reaction Assay with a Model Amine

This experiment aims to quantify the reactivity of this compound with a primary amine in the presence of a thiol.

Materials:

  • This compound

  • N-α-Acetyl-L-lysine (or other suitable primary amine-containing molecule)

  • N-Acetyl-L-cysteine (or other suitable thiol-containing molecule)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4 and pH 9.0

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for product identification)

Protocol:

  • Prepare stock solutions of this compound, N-α-Acetyl-L-lysine, and N-Acetyl-L-cysteine in the appropriate buffer.

  • Set up competitive reactions by mixing this compound with an equimolar amount of both N-α-Acetyl-L-lysine and N-Acetyl-L-cysteine in separate reactions at pH 7.4 and pH 9.0.

  • As a control, set up reactions of this compound with each individual compound.

  • Incubate the reactions at room temperature for various time points (e.g., 0, 1, 4, 24 hours).

  • Quench the reactions at each time point by adding a suitable quenching agent (e.g., excess N-Acetyl-L-cysteine for reactions without the thiol, or by acidification).

  • Analyze the reaction mixtures by reverse-phase HPLC to monitor the consumption of reactants and the formation of products.

  • Quantify the amount of unreacted N-α-Acetyl-L-lysine and N-Acetyl-L-cysteine to determine the extent of reaction.

  • If a new peak is observed in the reaction with the amine, collect the fraction and analyze by mass spectrometry to identify the potential side product.

Stability Assay in the Presence of a Model Carboxylate

This experiment assesses the stability of this compound in the presence of a carboxylate-containing molecule.

Materials:

  • This compound

  • Sodium acetate (B1210297) (or other suitable carboxylate salt)

  • Phosphate buffer, pH 5.0, 7.0, and 9.0

  • HPLC system with a C18 column

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare solutions of sodium acetate at a high concentration (e.g., 1 M) in each of the phosphate buffers.

  • Add this compound to each of the carboxylate-containing buffer solutions.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 37°C) for an extended period (e.g., 24-72 hours).

  • At various time points, take an aliquot of each solution and analyze by HPLC.

  • Monitor the peak area of this compound to determine its stability. Any decrease in the peak area would suggest degradation or reaction.

Reactivity Assay with a Model Hydroxyl Compound

This experiment investigates the potential for a reaction between this compound and a hydroxyl-containing molecule.

Materials:

  • This compound

  • N-Acetyl-L-serine (or other suitable hydroxyl-containing molecule)

  • Borate (B1201080) buffer, pH 9.0 (to favor deprotonation of the hydroxyl group)

  • HPLC system with a C18 column

Protocol:

  • Prepare stock solutions of this compound and N-Acetyl-L-serine in the borate buffer.

  • Mix the two solutions at a high concentration to maximize the chance of a reaction.

  • Incubate the mixture at room temperature and at an elevated temperature (e.g., 50°C) for an extended period (e.g., up to 7 days).

  • Analyze the reaction mixture by HPLC at various time points to monitor for any new product formation or a decrease in the starting material peaks.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams illustrate the primary reaction of this compound with thiols and the proposed experimental workflow for assessing cross-reactivity.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Thiol R-SH (Thiol) MixedDisulfide R-S-S-Py (Mixed Disulfide) Thiol->MixedDisulfide Thiol-Disulfide Exchange DPDS Py-S-S-Py (this compound) Thione Py=S (4-Thiopyridone) DPDS->Thione Release

Caption: Primary Thiol-Disulfide Exchange Reaction.

Cross_Reactivity_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Reactants 4,4'-DPDS + (Amine / Carboxylate / Hydroxyl) Conditions Vary pH and Temperature Reactants->Conditions Incubation Time-course Incubation Conditions->Incubation HPLC HPLC Analysis Incubation->HPLC MS Mass Spectrometry (for product ID) HPLC->MS Quantification Quantify Reactant Consumption & Product Formation HPLC->Quantification Conclusion Determine Cross-Reactivity Quantification->Conclusion

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Conclusion

This compound remains a highly valuable tool for thiol-specific modification due to its remarkable selectivity. The potential for cross-reactivity with other functional groups such as amines, carboxylates, and hydroxyls under standard bioconjugation conditions is very low. However, for novel applications or under non-standard reaction conditions, it is imperative for researchers to perform the types of rigorous experimental evaluations outlined in this guide to ensure the specificity and desired outcome of their conjugation strategy. The provided protocols offer a framework for generating the necessary data to confidently utilize this compound in complex biological systems.

References

Head-to-head comparison of disulfide bridging reagents including 4,4'-Dipyridyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate disulfide bridging reagent is critical for the synthesis of stable and homogeneous bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of 4,4'-Dipyridyl disulfide and its modern alternatives, supported by experimental data and detailed protocols to inform reagent selection for specific research needs.

Introduction to Disulfide Bridging

Disulfide bridging is a key strategy in bioconjugation that re-establishes a covalent linkage between the two sulfur atoms of a reduced disulfide bond. This technique is instrumental in producing homogeneous and stable ADCs, overcoming the limitations of traditional conjugation methods that often result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR). A stable bridge mimicking the native disulfide bond is crucial for maintaining the structural integrity and biological activity of the protein.

This guide focuses on a comparative analysis of this compound against newer reagents such as Next-Generation Maleimides (NGMs), Pyridazinediones (PDs), and Bis-sulfones.

This compound: The Classical Reagent

This compound, also known as 4,4'-dithiodipyridine (4-PDS) or Aldrithiol-4, has long been utilized in biochemistry, primarily for the quantification of free thiol groups and for the formation of intermolecular disulfide bonds. Its reaction with a thiol proceeds via a thiol-disulfide exchange mechanism, forming a mixed disulfide and releasing a chromophoric pyridine-4-thione molecule, which can be monitored spectrophotometrically.

While effective for creating disulfide linkages, its primary application has been in forming conjugates between two different molecules (e.g., protein-protein or protein-small molecule) rather than intramolecularly bridging a single reduced disulfide bond in situ to enhance stability. The resulting mixed disulfide bond is susceptible to reduction by endogenous reducing agents, which can lead to premature cleavage in a biological environment.

Modern Alternatives for Robust Disulfide Bridging

In recent years, several classes of reagents have been developed to overcome the limitations of classical disulfide exchange reagents, offering more stable and efficient intramolecular bridging.

  • Next-Generation Maleimides (NGMs): These reagents react rapidly with the two cysteine residues of a reduced disulfide bond to form a stable, three-carbon bridge. The resulting thiosuccinimide ring can undergo hydrolysis to further enhance the stability of the conjugate. NGMs are known for their fast reaction kinetics.[1]

  • Pyridazinediones (PDs): These reagents offer excellent control over the drug-to-antibody ratio, with studies demonstrating the ability to achieve a high percentage of the desired DAR 4 species in ADCs.[1] The resulting bridge is highly stable.

  • Bis-sulfones: These were among the first reagents developed for disulfide bridging and have been instrumental in advancing the field. They react with the two cysteine thiols to form a stable bridge.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and its modern alternatives based on available data.

Reagent ClassTypical ApplicationReaction Efficiency/YieldStability of BridgeKey AdvantagesLimitations
This compound Thiol quantification, Intermolecular disulfide bond formationGood for forming mixed disulfides[2]Reversible disulfide bond, susceptible to reductionSpectrophotometric monitoring of reaction[3]Not ideal for stable intramolecular bridging; reversible linkage
Next-Generation Maleimides (NGMs) Intramolecular disulfide bridging for ADCsHigh, rapid reaction (< 1 minute for initial conjugation)[1]High, enhanced by subsequent hydrolysisFast reaction kineticsPotential for off-target reactions with other nucleophiles
Pyridazinediones (PDs) Intramolecular disulfide bridging for ADCsExcellent, up to 90% DAR 4 species achieved[1]High, stable in human serum for over 7 days[1]High homogeneity of final productMay require longer reaction times compared to NGMs
Bis-sulfones Intramolecular disulfide bridging for ADCsGood, paved the way for modern bridging reagentsHigh, stable in serum[1]Well-established chemistryMay have lower water solubility compared to newer reagents

Experimental Protocols

A general workflow for disulfide bridging involves two key steps: the reduction of the native disulfide bond followed by the addition of the bridging reagent.

General Disulfide Reduction Protocol
  • Preparation of the Protein: Prepare a solution of the protein (e.g., an antibody) in a suitable buffer, typically at a pH between 6.5 and 7.5.

  • Addition of Reducing Agent: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the protein solution. The choice and concentration of the reducing agent may need to be optimized for the specific protein. TCEP is often preferred as it is more stable and does not contain a thiol group that could interfere with subsequent reactions.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to ensure complete reduction of the accessible disulfide bonds.

  • Removal of Reducing Agent (Optional but Recommended): If using a thiol-containing reducing agent like DTT, it is crucial to remove it before adding the bridging reagent to prevent it from reacting with the reagent. This can be achieved using a desalting column.

Conjugation Protocol with this compound (for forming mixed disulfides)
  • Preparation of Reagent Stock Solution: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.[3]

  • Reaction: Add the this compound stock solution to the solution of the thiol-containing protein. The reaction progress can be monitored by measuring the absorbance of the released pyridine-4-thione at approximately 324 nm.[1]

  • Purification: Purify the resulting conjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove excess reagent and the pyridine-4-thione byproduct.

Conjugation Protocol with Modern Bridging Reagents (e.g., NGMs, PDs)
  • Preparation of Reagent Stock Solution: Prepare a stock solution of the specific bridging reagent in a suitable solvent (e.g., DMSO).

  • Conjugation: Add the bridging reagent to the solution of the reduced protein. The reaction is typically carried out at or near neutral pH and at room temperature or 37°C. The optimal reaction time can vary from minutes to hours depending on the reagent.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine.

  • Purification: Purify the final bridged conjugate using chromatography to remove any unreacted reagent and byproducts.

Visualizing the Process

Experimental Workflow for Disulfide Bridging

experimental_workflow start Start: Native Protein (with disulfide bonds) reduction Step 1: Reduction (e.g., with TCEP) start->reduction reduced_protein Reduced Protein (with free thiols) reduction->reduced_protein add_reagent Step 2: Add Bridging Reagent reduced_protein->add_reagent conjugation Step 3: Conjugation Reaction add_reagent->conjugation bridged_protein Bridged Protein Conjugate conjugation->bridged_protein purification Step 4: Purification (e.g., Chromatography) bridged_protein->purification final_product Final Purified Conjugate purification->final_product

Caption: A generalized experimental workflow for disulfide bridging.

Reaction of this compound with a Thiol

reaction_mechanism cluster_reactants Reactants cluster_products Products protein_thiol Protein-SH mixed_disulfide Protein-S-S-Pyridine (Mixed Disulfide) protein_thiol->mixed_disulfide Thiol-Disulfide Exchange dpds This compound dpds->mixed_disulfide thione Pyridine-4-thione (Chromophore) dpds->thione

Caption: Thiol-disulfide exchange reaction of this compound.

Conclusion

The choice of a disulfide bridging reagent significantly impacts the homogeneity, stability, and ultimately the in vivo performance of bioconjugates. While this compound remains a useful tool for specific applications like thiol quantification and the formation of reversible disulfide linkages, modern reagents such as Next-Generation Maleimides, Pyridazinediones, and Bis-sulfones offer superior performance for creating stable, intramolecularly bridged proteins. These advanced reagents provide researchers with greater control over the conjugation process, leading to the production of more uniform and robust biotherapeutics. The selection of the optimal reagent will depend on the specific requirements of the application, including desired reaction kinetics, the nature of the protein, and the required stability of the final conjugate.

References

A Comparative Guide to the Electrochemical Performance of 4,4'-Dipyridyl Disulfide and Other Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 4,4'-Dipyridyl disulfide against other significant disulfide compounds: 2,2'-Dithiodipyridine, diphenyl disulfide, and dimethyl disulfide. This objective comparison is supported by experimental data to inform research and development in fields where disulfide chemistry is pivotal, including drug development, biochemistry, and materials science.

Executive Summary

Disulfide compounds play crucial roles in a variety of chemical and biological processes, largely governed by the redox activity of their disulfide bonds. Understanding the electrochemical performance of these compounds is essential for applications ranging from the design of redox-responsive drug delivery systems to the development of new catalytic and energy storage technologies. This guide focuses on this compound, a highly reactive thiol oxidant, and compares its electrochemical characteristics with those of its isomer, 2,2'-Dithiodipyridine, the aromatic diphenyl disulfide, and the aliphatic dimethyl disulfide. The key electrochemical parameters, including redox potential and electron transfer kinetics, are presented to highlight the distinct properties of each compound.

Comparative Electrochemical Data

The following tables summarize the key electrochemical performance indicators for this compound and its counterparts. The data has been compiled from various experimental studies to provide a clear, comparative overview.

CompoundStructureRedox Potential (E°') (V vs. SHE)Electron Transfer KineticsKey Electrochemical Features
This compound Data not available in a directly comparable format. Generally considered a strong oxidant.Rapid thiol-disulfide exchange.[1]Highly reactive towards thiols, functions as a potent thiol oxidant.[2] Its dual pyridine (B92270) structure enhances membrane permeability.[2]
2,2'-Dithiodipyridine Data not available in a directly comparable format.Rapidly induces intramolecular disulfide bonds in peptides.[3]A reactive disulfide that can mobilize Ca2+ from intracellular stores.[4]
Diphenyl disulfide Can be electrochemically reduced and oxidized.[5]Reversible cleavage of the S-S bond under electrochemical potential.[5]Used as a bifunctional electrolyte additive in lithium-ion batteries to form a stable solid electrolyte interphase (SEI) layer.[5]
Dimethyl disulfide Data not available in a directly comparable format.Subject to electrochemical degradation.[6]Used as a sulfiding agent in oil refineries.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are outlines of typical experimental protocols for evaluating the electrochemical performance of disulfide compounds.

Cyclic Voltammetry (CV) for Disulfide Compounds

Objective: To determine the redox potentials and to assess the reversibility of the electron transfer process for disulfide compounds.

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)

    • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

    • Counter Electrode (e.g., Platinum wire)

Reagents:

  • Disulfide compound of interest (e.g., this compound)

  • Supporting Electrolyte: A non-aqueous electrolyte is typically used for organic disulfides, for example, 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in anhydrous acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF).

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurry).

Procedure:

  • Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry, followed by rinsing with deionized water and the solvent to be used in the experiment, and then dried.

  • Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the supporting electrolyte solution. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Blank Scan: A cyclic voltammogram of the supporting electrolyte is recorded to establish the background current and the potential window.

  • Sample Measurement: The disulfide compound is added to the cell to a desired concentration (e.g., 1 mM). The solution is stirred to ensure homogeneity and then allowed to become quiescent. The cyclic voltammogram is then recorded by scanning the potential from an initial value where no reaction occurs to a potential where reduction or oxidation of the disulfide is expected, and then reversing the scan.

  • Data Analysis: The peak potentials (Epa for anodic peak, Epc for cathodic peak) are determined from the voltammogram. The formal reduction potential (E°') can be estimated as the midpoint of the peak potentials for a reversible system. The peak currents (ipa and ipc) provide information about the concentration and diffusion coefficient of the analyte. The separation between the peak potentials (ΔEp = Epa - Epc) gives an indication of the electron transfer kinetics.

Signaling Pathways and Biological Implications

The electrochemical properties of disulfide compounds are intimately linked to their biological activities, particularly their ability to participate in thiol-disulfide exchange reactions, a fundamental process in cellular signaling and redox homeostasis.

Thiol-Disulfide Exchange and Oxidative Protein Folding

This compound is a potent thiol oxidant that can induce "disulfide stress" in cells by reacting with free thiol groups, such as those in glutathione (B108866) (GSH).[7] This reactivity makes it a valuable tool for studying cellular redox signaling. One critical pathway where such exchange is vital is in oxidative protein folding within the endoplasmic reticulum (ER), which is catalyzed by the Protein Disulfide Isomerase (PDI) family of enzymes.

The formation of correct disulfide bonds is essential for the proper folding and function of many secreted and membrane-bound proteins. This process is driven by the transfer of oxidizing equivalents from Ero1 (ER oxidoreductin 1) to PDI, which then oxidizes thiol groups on nascent polypeptide chains. This compound can act as an external oxidant, potentially feeding into this pathway by oxidizing PDI or other thiols in the ER, thereby influencing the protein folding capacity of the cell.

Below is a simplified representation of the thiol-disulfide exchange pathway in oxidative protein folding, illustrating the central role of PDI.

Thiol_Disulfide_Exchange cluster_ER Endoplasmic Reticulum Unfolded_Protein Unfolded Protein (with free thiols) PDI_Oxidized PDI (Oxidized) (Cys-S-S-Cys) Unfolded_Protein->PDI_Oxidized Thiol-Disulfide Exchange PDI_Reduced PDI (Reduced) (Cys-SH HS-Cys) Ero1_Oxidized Ero1 (Oxidized) PDI_Reduced->Ero1_Oxidized Redox Transfer Folded_Protein Correctly Folded Protein (with disulfide bonds) PDI_Oxidized->Folded_Protein Ero1_Reduced Ero1 (Reduced) Ero1_Oxidized->Ero1_Reduced Ero1_Reduced->PDI_Oxidized Re-oxidation of PDI O2 O₂ Ero1_Reduced->O2 Electron Transfer H2O2 H₂O₂ O2->H2O2 External_Oxidant This compound (External Oxidant) External_Oxidant->PDI_Reduced Oxidation Experimental_Workflow cluster_Analysis Downstream Analysis Start Cell Culture (e.g., Yeast, Mammalian cells) Treatment Treatment with Disulfide Compound (e.g., this compound) Start->Treatment Harvesting Cell Harvesting Treatment->Harvesting GSH_Assay Measure GSH/GSSG Ratio (Redox State Analysis) Harvesting->GSH_Assay Western_Blot Western Blot for Redox-sensitive Proteins (e.g., PDI) Harvesting->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR for UPR genes) Harvesting->Gene_Expression

References

A Critical Review of Thiol Detection Methods: 4,4'-Dipyridyl Disulfide in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiols is paramount for understanding cellular redox biology, protein function, and drug efficacy. This guide provides a critical review of common thiol detection methods, placing 4,4'-dipyridyl disulfide (DPS) in the context of established and emerging alternatives.

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial players in a myriad of biological processes. Their roles range from enzymatic catalysis and antioxidant defense to the maintenance of protein structure. Consequently, the ability to accurately measure thiol concentrations in biological samples is of utmost importance in various research and development settings. This guide offers an objective comparison of the performance of several key thiol detection methods, supported by experimental data and detailed protocols.

Comparative Performance of Thiol Detection Methods

The selection of an appropriate thiol detection method hinges on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of quantitative data for this compound and its main alternatives.

MethodPrincipleDetection LimitOptimal pHMolar Extinction Coefficient (ε) / Quantum Yield (Φ)Key AdvantagesKey Disadvantages
This compound (DPS) Colorimetric~3 µM[1]3-7[2]ε = ~21,000 M⁻¹cm⁻¹ at 324 nm for 4-thiopyridone[2]High sensitivity, stable chromophore over a wide pH range.[2]Lower solubility in aqueous solutions compared to DTNB.[2]
Ellman's Reagent (DTNB) Colorimetric~3 µM[3]~8.0[4][5]ε = 14,150 M⁻¹cm⁻¹ at 412 nm for TNB²⁻Well-established, simple, and cost-effective.[6]pH-dependent, potential for interference from other nucleophiles.[2]
Fluorescent Probes (e.g., ThioGlo™) Fluorometric10 nM - 0.2 µM[3]Varies by probeHigh quantum yieldsHigh sensitivity, suitable for live-cell imaging.[3]Can be expensive, potential for photobleaching, selectivity can vary.
Chromatography (HPLC-based) Separation & DetectionPicomolar range[7]Varies by derivatizing agentN/A (signal intensity)High selectivity and sensitivity, can quantify multiple thiols simultaneously.[6]Requires specialized equipment, longer analysis time.[6]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemical principles and experimental procedures is crucial for the successful implementation and interpretation of thiol detection assays.

This compound (DPS) Signaling Pathway

The detection of thiols using this compound is based on a thiol-disulfide exchange reaction. The thiol group of the analyte attacks the disulfide bond of DPS, leading to the formation of a mixed disulfide and the release of one molecule of 4-thiopyridone. This product exhibits strong absorbance at approximately 324 nm, which is directly proportional to the concentration of thiols in the sample.[2][8]

DPS_Mechanism Thiol R-SH (Thiol) Intermediate Thiol-Disulfide Exchange Thiol->Intermediate DPS This compound (DPS) DPS->Intermediate Product1 Mixed Disulfide (R-S-S-Py) Intermediate->Product1 Product2 4-Thiopyridone (Abs @ 324 nm) Intermediate->Product2

DPS Thiol Detection Mechanism
General Experimental Workflow for Thiol Quantification

The following diagram outlines a generalized workflow for the quantification of thiols in a protein sample. This process can be adapted for different sample types and detection methods.

Thiol_Workflow cluster_prep Sample Preparation cluster_reaction Detection Reaction cluster_analysis Data Acquisition & Analysis Sample Biological Sample Lysis Cell Lysis / Protein Extraction Sample->Lysis Quant Protein Quantification Lysis->Quant Reaction Incubate with Detection Reagent (e.g., DPS, DTNB) Quant->Reaction Measure Spectrophotometric/ Fluorometric Reading Reaction->Measure Calc Calculate Thiol Concentration Measure->Calc

General Thiol Quantification Workflow

Experimental Protocols

Protocol 1: Thiol Quantification using this compound (DPS)

This protocol describes a general procedure for the determination of thiol concentration using DPS.

Materials:

  • This compound (DPS) solution (e.g., 10 mM in ethanol)

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

  • Thiol standard (e.g., L-cysteine) of known concentration

  • Spectrophotometer capable of measuring absorbance at 324 nm

Procedure:

  • Prepare a series of thiol standards of known concentrations in the reaction buffer.

  • For each sample and standard, add a defined volume (e.g., 100 µL) to a microplate well or cuvette.

  • Add the DPS solution to each well/cuvette to a final concentration sufficient to be in molar excess of the highest expected thiol concentration.

  • Incubate the mixture at room temperature for a sufficient time to allow the reaction to go to completion (e.g., 5-10 minutes).

  • Measure the absorbance of each sample and standard at 324 nm.

  • Subtract the absorbance of a blank (reaction buffer with DPS only) from all readings.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Thiol Quantification using Ellman's Reagent (DTNB)

This protocol outlines the widely used Ellman's assay for thiol quantification.[4][5]

Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)[4]

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[4][5]

  • Thiol standard (e.g., L-cysteine) of known concentration

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a series of thiol standards of known concentrations in the reaction buffer.

  • To each well of a microplate or a cuvette, add your sample or standard.

  • Add the DTNB solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 15 minutes.[4][5]

  • Measure the absorbance at 412 nm.[4][5]

  • Subtract the absorbance of a blank (reaction buffer with DTNB only) from all readings.

  • Create a standard curve by plotting the absorbance of the standards versus their concentrations.

  • Calculate the thiol concentration in the unknown samples using the standard curve.

Protocol 3: Thiol Quantification using HPLC with Fluorescence Detection

This protocol provides a general framework for the sensitive and selective quantification of thiols using HPLC with a fluorescent derivatizing agent like ThioGlo™.

Materials:

  • Fluorescent derivatizing agent (e.g., ThioGlo™1)

  • Mobile phase (e.g., acetonitrile/water gradient with a modifier like trifluoroacetic acid)

  • HPLC system with a fluorescence detector

  • Thiol standards for calibration

Procedure:

  • Derivatization: Mix the sample or standard with the fluorescent derivatizing agent in an appropriate buffer. Incubate to allow the reaction to complete. The reaction conditions (time, temperature, pH) will depend on the specific derivatizing agent used.

  • HPLC Separation: Inject the derivatized sample onto a suitable HPLC column (e.g., C18). Elute the thiols using a programmed gradient of the mobile phase.

  • Fluorescence Detection: Monitor the elution of the derivatized thiols using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification: Identify and quantify the thiol peaks in the chromatogram by comparing their retention times and peak areas to those of the standards.

Concluding Remarks

The choice of a thiol detection method should be guided by the specific experimental requirements. For rapid, routine measurements where high sensitivity is not paramount, the classic Ellman's assay remains a robust and cost-effective option. However, for applications demanding higher sensitivity and the ability to work at a lower pH, This compound presents a superior colorimetric alternative. When ultimate sensitivity and the ability to perform live-cell imaging are required, fluorescent probes are the methods of choice. For the most demanding applications requiring the separation and quantification of multiple thiols with high precision, HPLC-based methods are unparalleled. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate tool to accurately and reliably quantify thiols in their samples, thereby advancing our understanding of their critical roles in health and disease.

References

Quantifying the Specificity of 4,4'-Dipyridyl Disulfide for Cysteine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a critical tool for understanding protein function, developing therapeutics, and creating diagnostic probes. Among the various reagents available, 4,4'-dipyridyl disulfide (4,4'-DPDS) is a widely used thiol-specific oxidant. This guide provides an objective comparison of 4,4'-DPDS with other common cysteine modification reagents, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate tool for your research needs.

Performance Comparison of Cysteine Modification Reagents

The ideal cysteine modification reagent exhibits high reactivity and specificity towards the thiol group of cysteine, minimizing off-target reactions with other amino acid residues. This section compares 4,4'-DPDS to two other widely used classes of reagents: iodoacetamides and maleimides.

Quantitative Reactivity and Specificity

The specificity of a modifying reagent is best understood by comparing the second-order rate constants for its reaction with cysteine against its reaction with other potentially nucleophilic amino acids, such as lysine (B10760008), histidine, and methionine. While direct comparative kinetic data for 4,4'-DPDS with all amino acids under identical conditions is limited in the literature, its high specificity for thiols is well-established. The reaction proceeds via a thiol-disulfide exchange mechanism.

Reagent ClassTarget ResidueSecond-Order Rate Constant (M⁻¹s⁻¹) with CysteineReactivity with Other Residues (Qualitative)Optimal pH
This compound (4,4'-DPDS) Cysteine~1-10 (at pH 7 for similar disulfides)[1]Highly specific for thiols. Reactions with other nucleophiles are generally not observed under typical biological conditions.4.5 - 8.0[2]
Iodoacetamides (e.g., Iodoacetamide) Cysteine~0.6[3]Can react with histidine, methionine, and lysine at higher pH and with prolonged incubation.[4]7.5 - 8.5[4]
Maleimides (e.g., N-ethylmaleimide) Cysteine>100[3][5]Highly selective for thiols at pH 6.5-7.5. Reactivity with lysine increases at pH > 7.5.[4][6]6.5 - 7.5[4]

Note: The provided rate constants are approximate and can vary depending on the specific reagent, protein context, and reaction conditions. The rate constant for 4,4'-DPDS is an estimation based on data for similar aromatic disulfides like DTNB[7].

Experimental Protocols

Quantification of Cysteine Residues using this compound

This spectrophotometric assay is based on the reaction of 4,4'-DPDS with a thiol, which releases pyridine-4-thione. The concentration of pyridine-4-thione can be determined by measuring the absorbance at 324 nm.

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 7.5)

  • This compound (4,4'-DPDS) stock solution (10 mM in ethanol)

  • Protein sample with unknown cysteine concentration

  • Cysteine or Glutathione standard solution (for calibration curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture: In a cuvette, mix 900 µL of phosphate buffer and 10 µL of the 4,4'-DPDS stock solution.

  • Blank the spectrophotometer: Use the reaction mixture from step 1 to set the absorbance to zero at 324 nm.

  • Initiate the reaction: Add 90 µL of the protein sample to the cuvette, mix quickly, and start monitoring the absorbance at 324 nm.

  • Monitor the reaction: Record the absorbance at regular intervals until the reading stabilizes, indicating the completion of the reaction.

  • Calculate cysteine concentration: The concentration of released pyridine-4-thione is calculated using the Beer-Lambert law (ε₃₂₄ = 19,800 M⁻¹cm⁻¹)[8]. This is equivalent to the concentration of accessible cysteine residues in the sample.

  • Calibration Curve (Optional but recommended): Prepare a series of known concentrations of a standard thiol (e.g., cysteine or glutathione) and measure their absorbance with 4,4'-DPDS to create a standard curve for more accurate quantification.

General Workflow for Comparing Cysteine Modification Reagents

This workflow allows for a direct comparison of the specificity of different cysteine modification reagents.

experimental_workflow cluster_prep Sample Preparation cluster_reagents Reagent Incubation cluster_analysis Analysis cluster_results Results p Protein Sample split p->split r1 Incubate with 4,4'-DPDS split->r1 r2 Incubate with Iodoacetamide (B48618) split->r2 r3 Incubate with Maleimide (B117702) split->r3 a1 LC-MS/MS Analysis r1->a1 a2 Spectrophotometric Analysis r1->a2 r2->a1 r3->a1 res Compare Cysteine Modification and Off-Target Reactions a1->res a2->res

Caption: A general experimental workflow for comparing the specificity of different cysteine modification reagents.

Protocol for Comparative Analysis:

  • Protein Preparation: Prepare identical aliquots of the protein of interest in a suitable buffer.

  • Reagent Incubation: Incubate the protein aliquots with a molar excess of each of the cysteine modification reagents (4,4'-DPDS, iodoacetamide, maleimide) for a defined period. Include a no-reagent control.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., dithiothreitol (B142953) or L-cysteine) for iodoacetamide and maleimide. For 4,4'-DPDS, the reaction is a disulfide exchange, and quenching is not typically required in the same manner.

  • Sample Preparation for Mass Spectrometry: Prepare the samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This typically involves denaturation, reduction of any remaining disulfides (in the case of the iodoacetamide and maleimide samples), alkylation of all free cysteines, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the digested peptide mixtures by LC-MS/MS to identify and quantify the modified peptides.

  • Data Analysis: Compare the extent of cysteine modification and the presence of off-target modifications (e.g., on lysine, histidine, methionine) for each reagent.

Cysteine Modification in Cellular Signaling: The EGFR Pathway

Cysteine residues play a crucial role in regulating the activity of many proteins involved in cell signaling. One prominent example is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a key regulator of cell growth and proliferation. The activity of EGFR is modulated by the redox state of a specific cysteine residue, Cys797, located in its kinase domain[9][10]. Oxidation of Cys797 can either enhance or inhibit kinase activity, depending on the nature of the modification, highlighting the importance of redox signaling in cellular processes[9][10].

EGFR_signaling EGF EGF EGFR EGFR (Cys797) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ROS ROS EGFR->ROS Generates Cys_ox Cys797-SOH (Oxidized) Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation ROS->EGFR Oxidizes Cys797

Caption: The EGFR signaling pathway, highlighting the role of Cysteine 797 (Cys797) in redox regulation.

Conclusion

This compound stands out for its high specificity for cysteine residues, making it an excellent choice for applications requiring precise thiol quantification without significant off-target effects. While reagents like iodoacetamides and maleimides offer faster reaction kinetics, their specificity can be compromised, particularly at non-optimal pH, leading to reactions with other nucleophilic amino acids. The choice of reagent should, therefore, be guided by the specific experimental requirements, balancing the need for high specificity with reaction efficiency. The provided protocols and the example of the EGFR signaling pathway underscore the importance of understanding the chemistry of cysteine modification for accurate biological investigation.

References

A Comparative Guide to the Stability of Bioconjugates: 4,4'-Dipyridyl Disulfide vs. Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates, profoundly impacting the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the stability of bioconjugates formed with 4,4'-dipyridyl disulfide and other prevalent linkers, supported by experimental data and detailed methodologies.

The ideal linker for a bioconjugate must strike a delicate balance: it needs to be stable enough to remain intact in systemic circulation to prevent premature payload release and associated off-target toxicity, yet labile enough to release the payload at the target site.[1] this compound is a thiol-reactive reagent that forms a cleavable disulfide bond, a popular choice for bioconjugation due to its selective release mechanism in the reducing intracellular environment.[2][3] This guide will compare the stability of disulfide linkages with other common covalent bonds used in bioconjugation, focusing on maleimide-based linkers.

Comparative Stability of Bioconjugate Linkages

The stability of a bioconjugate is intrinsically linked to the chemical nature of the bond connecting the biomolecule to the payload. This stability is often assessed by incubating the conjugate in plasma and monitoring its integrity over time.[1][4]

Linker TypeLinkage FormedStability in Human PlasmaCleavage MechanismKey Considerations
Pyridyl Disulfide Disulfide BondRelatively stable in circulation; cleavable intracellularly.[3][5]Reduction by intracellular glutathione (B108866) (GSH).[6][]Stability can be tuned by introducing steric hindrance near the disulfide bond.[3] Releases the unmodified payload.[5]
Conventional Maleimide (B117702) Thioether (Thiosuccinimide)Prone to instability, with significant payload loss observed over time.[4][5] (~50% intact after 7 days).[4]Retro-Michael reaction, leading to payload exchange with other thiols (e.g., albumin).[2][5][8]Instability can lead to off-target toxicity.[5]
"Bridging" Disulfide ThioetherSubstantially improved stability (>95% intact after 7 days).[4]Forms a more stable, ring-opened succinamic acid derivative.[4]Designed to overcome the instability of conventional maleimides.
Self-Stabilizing Maleimides Thioether (Ring-opened)Significantly enhanced stability.[9]Intramolecular hydrolysis of the thiosuccinimide ring to a stable form.[8][9]Engineered for improved in vivo payload retention.[9]
Haloacetyl (e.g., Iodoacetamide) ThioetherHighStable, irreversible bond formation.Generally slower reaction than maleimides.
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether linkage.Exhibits high selectivity for thiols.

Mechanisms of Linker Cleavage and Instability

The differential stability of these linkers stems from their distinct chemical reactivities in physiological environments.

Glutathione-Mediated Cleavage of Disulfide Linkers

Disulfide linkers, such as those formed from this compound, are designed to be cleaved in the reducing environment of the cell cytoplasm. The concentration of glutathione (GSH) is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM), providing a selective trigger for payload release.[2][] This process involves the nucleophilic attack of GSH on the disulfide bond, leading to the release of the payload.[6] Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze this cleavage.[10]

Glutathione_Mediated_Cleavage cluster_circulation Systemic Circulation (Low GSH) cluster_cell Intracellular Environment (High GSH) ADC_stable Antibody-Drug Conjugate (Stable Disulfide Linker) ADC_cell ADC Internalized ADC_stable->ADC_cell Cellular Uptake Cleavage Disulfide Cleavage ADC_cell->Cleavage GSH Glutathione (GSH) GSH->Cleavage Payload Released Payload Cleavage->Payload Antibody Antibody Cleavage->Antibody

Caption: Glutathione-mediated cleavage of a disulfide-linked ADC.

Retro-Michael Reaction of Maleimide Linkers

Conventional maleimide-based bioconjugates form a thioether bond with cysteine residues. However, this linkage is susceptible to a retro-Michael reaction, which is the reverse of the initial conjugation reaction.[2][5] This can lead to the dissociation of the linker-payload from the antibody. The released maleimide-payload can then react with other circulating thiols, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.[2]

Retro_Michael_Reaction cluster_conjugation Initial Conjugation cluster_instability In Circulation Antibody_Thiol Antibody-SH ADC_Maleimide ADC (Thiosuccinimide Linkage) Antibody_Thiol->ADC_Maleimide Maleimide_Payload Maleimide-Payload Maleimide_Payload->ADC_Maleimide Albumin_Adduct Albumin-Payload Adduct (Off-Target) Maleimide_Payload->Albumin_Adduct ADC_Maleimide_Circulation ADC (Thiosuccinimide Linkage) Retro_Michael Retro-Michael Reaction ADC_Maleimide_Circulation->Retro_Michael Retro_Michael->Maleimide_Payload Deconjugated_Antibody Deconjugated Antibody-SH Retro_Michael->Deconjugated_Antibody Albumin_SH Albumin-SH Albumin_SH->Albumin_Adduct

Caption: Instability of maleimide conjugates via retro-Michael reaction.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for preclinical development. The following provides a general protocol for an in vitro plasma stability assay.

Protocol for In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma at physiological temperature.

Materials:

  • Bioconjugate of interest (e.g., ADC)

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)[11]

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO). Dilute the bioconjugate to a final concentration of approximately 50-100 µg/mL in the selected plasma.[9][11]

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).[11]

  • Quenching: At each time point, quench the reaction by adding an equal volume of the quenching solution to the collected aliquot.[11]

  • Analysis: Analyze the samples by LC-MS to separate and quantify the intact bioconjugate and any deconjugated payload.[12][13][14] The drug-to-antibody ratio (DAR) can be determined to assess payload loss over time.[9]

  • Data Analysis: Plot the percentage of intact conjugate or the average DAR as a function of time to determine the stability profile and calculate the half-life.[1][15]

Experimental Workflow for Stability Assay

Stability_Assay_Workflow Start Start: Bioconjugate Sample Incubate Incubate in Plasma at 37°C Start->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench LCMS LC-MS Analysis Quench->LCMS Data_Analysis Data Analysis: - Quantify Intact Conjugate - Determine DAR - Calculate Half-life LCMS->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: General workflow for an in vitro plasma stability assay.

Conclusion

The choice of linker is a critical parameter in the design of bioconjugates that dictates their in vivo stability and, consequently, their therapeutic window. Disulfide linkers, such as those derived from this compound, offer the advantage of selective cleavage in the reducing intracellular environment, minimizing premature payload release in circulation. In contrast, conventional maleimide linkers are prone to instability via the retro-Michael reaction, a challenge that has spurred the development of next-generation, more stable maleimide-based technologies. The selection of an appropriate linker should be guided by the specific application, the nature of the payload, and rigorous in vitro and in vivo stability assessments.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dipyridyl Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4,4'-Dipyridyl disulfide are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, known to be an irritant to the eyes, skin, and respiratory system, and is toxic to aquatic life with potentially long-lasting environmental effects.[1][2][3] Adherence to strict disposal protocols is essential to mitigate these risks.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.[1][4] Work should always be conducted in a well-ventilated area or a certified chemical fume hood to avoid the inhalation of vapors or dust.[4][5]

Personal Protective Equipment (PPE) Requirements:

A summary of the necessary PPE is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile rubber)To prevent skin contact and absorption.[1][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[4][5]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[1][6] The following steps provide a direct, operational plan for its safe disposal.

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound as hazardous waste.[1][4] This includes pure or residual chemical, solutions, and contaminated lab materials like pipette tips, gloves, and absorbent pads.[4]

    • Crucially, do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, acids, or strong bases.[1][4][5]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[4][7][8]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., Irritant, Environmental Hazard).[4]

  • Waste Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[4][5]

    • The storage area should be away from sources of ignition and incompatible chemicals.[8]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][7][9]

    • The recommended disposal method for pyridine-containing compounds is controlled high-temperature incineration.[6][10]

    • Consult with the manufacturer or your local waste management authority for potential recycling options.[1]

Disposal Workflow Diagram

G A Start: Identify 4,4'-Dipyridyl Disulfide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Avoid Incompatible Materials (Oxidizers, Acids, Bases) B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D E Store Container in a Designated, Secure, Ventilated Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F G End: Waste Disposed via High-Temperature Incineration F->G

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[4] Clean the area and place all contaminated materials into a sealed container for disposal as hazardous waste.[11]

  • Major Spills: For large spills, immediately evacuate the area.[4] Alert your institution's EHS department and emergency responders, providing them with the location and nature of the hazard.[1]

Incompatible Materials

To prevent dangerous reactions, avoid contact between this compound and the following:

  • Strong oxidizing agents (e.g., nitrates, perchlorates)[1][5]

  • Strong acids[4]

  • Strong bases[1]

References

Personal protective equipment for handling 4,4'-Dipyridyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Dipyridyl disulfide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields.[1]
Hand Protection Chemically resistant gloves. Recommended materials include nitrile rubber, butyl rubber, polychloroprene, and fluorocaoutchouc.[1] Glove selection should be based on the frequency and duration of contact. For prolonged or frequent contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1] Always inspect gloves for degradation before use.[1]
Respiratory Protection A NIOSH-approved particulate respirator is recommended, especially when handling the powder form or when engineering controls are insufficient to maintain exposure below permissible limits.[1]
Body Protection A lab coat or overalls, and a PVC apron should be worn.[1]

Exposure Limits for Particulates Not Otherwise Regulated (PNOR):

Since a specific Permissible Exposure Limit (PEL) for this compound has not been established, the limits for "Particulates Not Otherwise Regulated" (PNOR) should be followed.

JurisdictionExposure Limit (Respirable Fraction)Exposure Limit (Total Dust)
Oregon (PEL) 5 mg/m³[1]10 mg/m³[1]
Wyoming (PEL) 5 mg/m³[1]-
Michigan 5 mg/m³-
Canada (Prince Edward Island) -10 mg/m³ (Inhalable particles)[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Protection Weighing Weighing Prepare Work Area->Weighing Fume Hood Ready Dissolving Dissolving Weighing->Dissolving Transfer to Solvent Reaction Reaction Dissolving->Reaction Use in Experiment Decontaminate Decontaminate Reaction->Decontaminate After Experiment Doff PPE Doff PPE Decontaminate->Doff PPE Clean Equipment Waste Disposal Waste Disposal Doff PPE->Waste Disposal Proper Removal

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1][3]

    • Ensure a safety shower and eye wash unit are readily accessible.[1][4]

    • Don the appropriate PPE as specified in the table above.[1][3][5]

    • Prepare the designated work area, preferably within a chemical fume hood, to ensure adequate ventilation.[3]

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust.[1]

    • When weighing the solid, do so in a fume hood to minimize dust generation.

    • Handle with care to avoid creating dust.

    • Keep the container tightly closed when not in use.[3][5]

    • Avoid contact with strong oxidizing agents.[1][3]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly after handling.[3]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Response for a this compound Spill

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don PPE Don PPE Alert Supervisor->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose Waste Dispose Waste Clean Up->Dispose Waste Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area

Caption: Emergency response workflow for a this compound spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[3] Seek medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin and hair with running water and soap, if available.[1] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[3] Keep the person warm and at rest.[1] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]

  • Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Seek medical attention if you feel unwell.[3]

Spill Response:

  • Minor Spills:

    • Clean up spills immediately.[1]

    • Avoid contact with skin and eyes.[1]

    • Wear appropriate PPE.

    • Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Prevent the spillage from entering drains or waterways.[6]

    • Contain the spill using appropriate absorbent materials.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[3]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed waste disposal company.[3][7] Do not dispose of it in the regular trash or down the drain. This material and its container must be disposed of as hazardous waste.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dipyridyl disulfide
Reactant of Route 2
Reactant of Route 2
4,4'-Dipyridyl disulfide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.